Product packaging for Dobaq(Cat. No.:CAS No. 1360461-69-3)

Dobaq

Cat. No.: B3044023
CAS No.: 1360461-69-3
M. Wt: 782.2 g/mol
InChI Key: NYZTVPYNKWYMIW-WRBBJXAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOBAQ is a cationic lipids with a quaternary amine and unsaturated hydrocarbon chains. It is a pH-sensitive lipid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H83NO6 B3044023 Dobaq CAS No. 1360461-69-3

Properties

IUPAC Name

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZTVPYNKWYMIW-WRBBJXAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dobaq's Mechanism of Action in Gene Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a pH-sensitive cationic lipid that has been investigated for its potential as a non-viral vector for gene delivery. Its unique molecular structure, featuring a quaternary amine head group and two oleoyl tails, allows it to form liposomes that can encapsulate and transport nucleic acids into cells. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in gene transfection, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Core Mechanism: A pH-Sensitive Approach to Gene Delivery

The primary mechanism of action for this compound in gene transfection revolves around its pH-sensitive nature. This property is crucial for overcoming one of the major hurdles in non-viral gene delivery: endosomal escape.

Lipoplex Formation

The process begins with the formation of a "lipoplex," a complex between the positively charged this compound-containing liposomes and the negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction is primarily electrostatic.

Experimental Protocol: Liposome and Lipoplex Formation

A common method for preparing this compound-containing liposomes for gene transfection is the lipid film hydration technique.

  • Lipid Film Preparation: this compound and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask's interior.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Lipoplex Formation: The prepared cationic liposomes are then mixed with the nucleic acid solution at a specific lipid-to-nucleic acid ratio (e.g., 10:1 w/w) and incubated at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

Cellular Uptake and Endosomal Entrapment

The positively charged lipoplexes interact with the negatively charged cell surface, facilitating their uptake into the cell through endocytosis. Once inside, the lipoplexes are enclosed within endosomes.

The Critical Step: pH-Mediated Endosomal Escape

The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for this compound's key action. The carboxyl group on the benzyl moiety of this compound becomes protonated at this lower pH. This protonation is thought to induce a conformational change in the lipid structure, promoting a transition from a lamellar (bilayer) phase to a non-lamellar, hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, allowing the encapsulated nucleic acids to escape into the cytoplasm.

The helper lipid DOPE plays a synergistic role in this process. DOPE is known to adopt a cone-like shape and favors the formation of the hexagonal phase, thereby enhancing the fusogenic properties of the liposome and promoting endosomal membrane destabilization.

The diagram below illustrates the proposed pH-sensitive mechanism of this compound for endosomal escape.

Dobaq_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.0-6.0) Lipoplex This compound/DOPE Lipoplex (+) Charged Surface Protonation This compound Protonation Carboxyl Group (COOH) Lipoplex->Protonation Endocytosis PhaseTransition Hexagonal Phase (HII) Formation Membrane Destabilization Protonation->PhaseTransition Acidification Cytoplasm Cytoplasm PhaseTransition->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Gene Expression Transfection_Workflow A Prepare this compound/DOPE Liposomes B Form Lipoplexes with Nucleic Acid A->B D Transfect Cells with Lipoplexes B->D C Seed Cells in Culture Plates C->D E Incubate and Allow for Gene Expression D->E F Analyze Gene Expression E->F G Assess Cytotoxicity E->G

Navigating Micellar Landscapes: A Technical Guide to the Critical Micelle Concentration of Cationic Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of Critical Micelle Concentration in Drug Delivery

The critical micelle concentration is the concentration of a surfactant, such as a cationic lipid, above which micelles spontaneously form. Below the CMC, lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form organized structures, such as micelles, with their hydrophobic tails shielded from the aqueous environment and their hydrophilic headgroups exposed. This self-assembly is fundamental to the encapsulation and protection of therapeutic payloads within lipid nanoparticles.

An optimal CMC is crucial for the stability of a drug delivery system. A low CMC is often desirable as it indicates that the lipid nanoparticles will remain stable even upon significant dilution in the bloodstream. Conversely, a higher CMC might lead to premature disassembly of the nanoparticles and release of the payload before reaching the target site.

Quantitative Data on Cationic Lipid CMC

As of the latest literature review, a definitive critical micelle concentration for the Dobaq (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) cationic lipid has not been reported. However, to provide a valuable frame of reference for researchers, the following table summarizes the CMC values of several commonly used cationic lipids with structural similarities to this compound, such as a quaternary ammonium headgroup and oleoyl (C18:1) acyl chains.

Cationic LipidAbbreviationStructureCMC (mM)MethodReference
Dodecyltrimethylammonium bromideDTABC12, Quaternary Ammonium~15Various[General literature]
Cetyltrimethylammonium bromideCTABC16, Quaternary Ammonium~0.92Various[General literature]
1,2-dioleoyl-3-trimethylammonium-propaneDOTAPDioleoyl, Quaternary AmmoniumNot typically reported, forms bilayers-[General literature]
Dimethyldioctadecylammonium bromideDDABDioctadecyl, Quaternary Ammonium~0.015Light Scattering[Published studies]

Note: Lipids like DOTAP with two long acyl chains often favor the formation of bilayers (liposomes) rather than spherical micelles in aqueous solutions, and thus a classical CMC is not always a relevant parameter. However, understanding the concentration at which aggregation begins is still critical.

Experimental Protocols for CMC Determination

To empower researchers to determine the CMC of this compound or other novel cationic lipids, this section provides detailed methodologies for two widely accepted and robust techniques: fluorescence spectroscopy using a pyrene probe and conductometry.

Fluorescence Spectroscopy with Pyrene Probe

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the vibrational fine structure of pyrene's emission spectrum.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution (e.g., 1x10^-4 M in ethanol) prep_lipid Prepare this compound Stock Solution (e.g., 10 mM in appropriate solvent) serial_dil Prepare Serial Dilutions of this compound prep_lipid->serial_dil add_pyrene Add Pyrene to each dilution (final conc. ~1x10^-6 M) serial_dil->add_pyrene spectro Acquire Emission Spectra (Excitation at ~335 nm, Emission ~350-450 nm) add_pyrene->spectro record_I1_I3 Record Intensities of I1 (~373 nm) and I3 (~384 nm) peaks spectro->record_I1_I3 plot_ratio Plot I1/I3 ratio vs. log[this compound] record_I1_I3->plot_ratio determine_cmc Determine CMC from the inflection point of the sigmoidal curve plot_ratio->determine_cmc

Caption: Workflow for CMC determination using a pyrene fluorescence probe.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 1x10⁻⁴ M.

    • Prepare a stock solution of this compound cationic lipid in an appropriate solvent (e.g., ethanol or chloroform) at a concentration well above the expected CMC (e.g., 10 mM).

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of the this compound lipid. This can be done by serial dilution of the stock solution.

    • To each dilution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and very low (e.g., 1x10⁻⁶ M) to avoid excimer formation. The final concentration of the organic solvent from the pyrene stock should be kept minimal (e.g., <1%).

    • Allow the solutions to equilibrate for a specified period (e.g., 30 minutes) at a constant temperature.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the pyrene in each sample at approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

    • From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

Conductometry

This method is suitable for ionic surfactants like cationic lipids. It is based on the principle that the molar conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity is proportional to the concentration of the monomeric lipid ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions due to their larger size and the binding of counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_lipid_stock Prepare this compound Stock Solution (e.g., 50 mM in deionized water) initial_sol Prepare initial dilute this compound solution in conductivity cell prep_lipid_stock->initial_sol titration Titrate with concentrated this compound stock solution initial_sol->titration measure_cond Measure conductivity after each addition and equilibration titration->measure_cond plot_cond Plot conductivity vs. This compound concentration measure_cond->plot_cond determine_cmc_cond Determine CMC from the intersection of the two linear portions of the plot plot_cond->determine_cmc_cond cluster_extracellular Extracellular Space cluster_cell Cellular Environment LNP Cationic LNP cell_membrane Cell Membrane (Negatively Charged) LNP->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion payload_release Payload Release late_endosome->payload_release Endosomal Escape (Proton Sponge Effect/ Membrane Destabilization) cytoplasm Cytoplasm payload_release->cytoplasm

A Technical Guide to the In Vitro Safety and Cytotoxicity Profile of Dobaq-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq, an acronym for N-(4-carboxybenzyl)-N, N-dimethyl-2,3-bis (oleoyloxy) propan-1-aminium, is a pH-sensitive, ionizable cationic lipid integral to the development of advanced drug and gene delivery systems.[1][2][3] It is a key structural component in lipid nanoparticles (LNPs) and liposomes designed to transport a variety of therapeutic payloads, including small molecule drugs, mRNA, siRNA, and DNA.[1][4][5][6]

The primary characteristic of this compound is its pH-responsive nature. At a physiological pH of 7.4, the lipid remains in a neutral state, which can contribute to the stability of the nanoparticle in circulation.[2][3][7] However, upon cellular uptake and entry into the acidic environment of the endosome (pH 5.5-6.0), this compound becomes protonated and thus positively charged.[1][7][8] This charge switch is hypothesized to facilitate the disruption of the endosomal membrane, allowing the nanoparticle's cargo to escape into the cytoplasm and reach its target.[8]

It is critical to note that the safety and cytotoxicity profile of this compound is not typically evaluated in isolation. Instead, it is assessed as part of a complete multi-component formulation. The overall biological effect of a this compound-containing nanoparticle is a result of the synergistic interplay between all its components—including structural lipids (e.g., cholesterol), helper lipids (e.g., DOPE, DOPC), and PEGylated lipids for stability—as well as the therapeutic cargo it carries.[5][9][10] This guide summarizes the available in vitro data for this compound-containing formulations and provides an overview of the methodologies used for their evaluation.

Mechanism of Action in Cellular Delivery

The strategic advantage of incorporating this compound into lipid nanoparticles lies in its ability to overcome a critical barrier in intracellular drug delivery: endosomal entrapment. After a nanoparticle is taken up by a cell via endocytosis, it is sequestered within an endosome, which matures into a lysosome where the payload is often degraded. This compound's pH-sensitive structure provides a mechanism for escape.

Dobaq_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP_Neutral LNP with Neutral this compound Endocytosis Cellular Uptake (Endocytosis) LNP_Neutral->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome LNP_Charged This compound becomes Protonated (+) Endosome->LNP_Charged Acidification Disruption Endosomal Membrane Disruption LNP_Charged->Disruption Release Cargo Release into Cytoplasm Disruption->Release

Caption: Logical workflow of this compound's pH-sensitive mechanism for endosomal escape.

In Vitro Safety and Cytotoxicity Data

The cytotoxicity of this compound is evaluated within the context of its lipid nanoparticle formulation. Studies have utilized various cancer and non-cancer cell lines to assess the biological impact of these delivery systems. The results are highly dependent on the specific lipid composition, nanoparticle structure, and the cell type being tested.

Cell Line(s)Nanoparticle Formulation ComponentsAssay TypeKey Findings / Observations
MDA-MB-231, MCF-7 (Human Breast Cancer)This compound, Paclitaxel (PTX), Doxorubicin (DOX), Folic AcidCellTiter (ATP-based viability)The study focused on the cytotoxicity of the drug-loaded liposomes; IC50 values were determined for the combined drugs, not the empty vehicle.[1]
1-7HB2, MDA-MB-468, MCF10A (Human Mammary Epithelial)This compound, Monoolein (MO), Oleyl alcohol (Olalc)MTT AssayThe study noted that different nanoparticle structures (containing this compound) exhibited varying levels of toxicity, suggesting the physical form is a key factor.[7]
HEK293T (Human Embryonic Kidney)This compound (mentioned in context of ionizable lipids)Not specified for this compoundThe paper discusses the general use of ionizable lipids like this compound to overcome endosomal entrapment.[3]
CT26 (Mouse Colon Carcinoma)This compound-MAL, DOTAP, DOPCNot specifiedUsed as a carrier for CpG adjuvant conjugated to dying tumor cells to enhance immunogenicity; safety profile focused on immune response.[10]

Experimental Protocols

The following represents a generalized protocol for assessing the in vitro cytotoxicity of this compound-containing nanoparticles using a metabolic activity assay, such as MTT or ATP-based assays.

4.1 General Protocol: Cell Viability Assay

  • Cell Culture:

    • Select and culture the desired cell line (e.g., MCF-7, HEK293T) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in an incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well microplate at a predetermined density (e.g., 5,000 to 10,000 cells/well).[1]

    • Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.

  • Treatment:

    • Prepare serial dilutions of the this compound-containing nanoparticles in serum-free or low-serum medium.

    • Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells with the nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement (Example: MTT Assay):

    • Following incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the nanoparticle concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental_Workflow cluster_prep cluster_treat cluster_measure Culture 1. Culture & Harvest Cells Seed 2. Seed Cells in 96-Well Plate Culture->Seed Incubate_24h 3. Incubate 24h Seed->Incubate_24h Prepare_NP 4. Prepare Nanoparticle Dilutions Treat_Cells 5. Add Nanoparticles to Cells Incubate_24h->Treat_Cells Prepare_NP->Treat_Cells Incubate_Xh 6. Incubate 24-72h Treat_Cells->Incubate_Xh Add_Reagent 7. Add Viability Reagent (e.g., MTT) Incubate_Xh->Add_Reagent Read_Plate 8. Measure Absorbance Add_Reagent->Read_Plate Analyze 9. Calculate Viability & IC50 Read_Plate->Analyze

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Impact on Signaling Pathways

Current literature does not attribute a direct signaling function to this compound itself. Its role is that of a delivery vehicle component. The impact of this compound-containing nanoparticles on cellular signaling pathways is therefore primarily dictated by:

  • The Therapeutic Cargo: Payloads such as doxorubicin or paclitaxel will activate their known pathways, for instance, by inducing DNA damage and triggering apoptosis.[1] Similarly, siRNA or mRNA cargo will modulate specific gene expression pathways.

  • General Cationic Lipid Effects: At high concentrations, some cationic lipids can induce cellular stress. A proposed mechanism involves interaction with mitochondria after endosomal/lysosomal processing, leading to the formation of reactive oxygen species (ROS), which can subsequently cause DNA damage and initiate apoptosis.[2]

Signaling_Pathway LNP This compound LNP with Drug Cargo Cytoplasm Cytoplasm LNP->Cytoplasm Endosomal Escape Drug Released Drug (e.g., Doxorubicin) Nucleus Nucleus Drug->Nucleus DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: General pathway showing cargo-induced apoptosis after LNP delivery.

Conclusion

This compound is a valuable pH-sensitive lipid for creating advanced nanoparticle delivery systems that can efficiently release therapeutic payloads into the cell cytoplasm. The in vitro safety and cytotoxicity profile of this compound is not an intrinsic property of the molecule alone but is inextricably linked to the composition, size, and structure of the final nanoparticle formulation. Cytotoxicity assessments consistently show that effects are cell-type and formulation-dependent. Future research should aim to delineate the specific contribution of this compound to the overall safety profile of LNPs, potentially through studies comparing formulations with and without this key component, to better optimize these promising delivery platforms for clinical applications.

References

An In-depth Technical Guide to Biodegradable Nanoparticles for siRNA and miRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dobaq" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a proprietary name, a novel unpublished technology, or a misspelling. This guide will therefore focus on a well-established and extensively researched class of biodegradable polymeric nanoparticles that are central to siRNA and miRNA delivery research, providing the in-depth technical information requested.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the core principles, experimental methodologies, and data associated with the use of biodegradable nanoparticles for the delivery of small interfering RNA (siRNA) and microRNA (miRNA).

Introduction to RNAi-Based Therapeutics

RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing.[1][2] This mechanism can be harnessed for therapeutic purposes using two main types of small RNA molecules:

  • siRNA (small interfering RNA): These are double-stranded RNA molecules, typically 21-23 nucleotides in length, that can be designed to be perfectly complementary to a specific messenger RNA (mRNA) target.[3][4] Upon entering the cell, siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), where one strand is cleaved and discarded.[3] The remaining guide strand directs RISC to the target mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.[3][5]

  • miRNA (microRNA): These are small, single-stranded, non-coding RNA molecules that regulate gene expression post-transcriptionally.[3] Unlike the perfect complementarity of siRNAs, miRNAs often bind to multiple mRNA targets with partial complementarity, typically in the 3' untranslated region (3' UTR), leading to translational repression or mRNA degradation.[3][5]

The therapeutic potential of siRNA and miRNA is vast, offering the ability to silence disease-causing genes that are often considered "undruggable" by conventional small molecule drugs.[1][2][6] However, the clinical translation of these molecules is hindered by significant delivery challenges.[1][4][6][7]

The Delivery Challenge and the Role of Biodegradable Nanoparticles

Naked siRNA and miRNA molecules are highly susceptible to degradation by nucleases in the bloodstream, are rapidly cleared by the kidneys, and cannot efficiently cross the negatively charged cell membrane.[4][7] An effective delivery system must overcome these barriers.

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have emerged as a promising non-viral vector for siRNA and miRNA delivery.[8][9][10][11] These nanoparticles offer several key advantages:

  • Protection: They encapsulate the RNA molecules, protecting them from enzymatic degradation.[7][10]

  • Biocompatibility and Biodegradability: PLGA is an FDA-approved polymer that breaks down into harmless byproducts (lactic acid and glycolic acid).[10]

  • Enhanced Cellular Uptake: Nanoparticles are taken up by cells through endocytosis, a natural process for internalizing extracellular materials.[12][13]

  • Sustained Release: The polymer matrix can be engineered for controlled, sustained release of the RNA payload over time.[14]

  • Versatility: Their surfaces can be modified with targeting ligands to enhance delivery to specific cell types.[10]

Core Technology: PLGA-Based Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer that is widely used for drug delivery applications.[10][11] For siRNA/miRNA delivery, PLGA is often combined with cationic polymers or lipids to facilitate the encapsulation of the negatively charged RNA molecules. A common strategy involves complexing the siRNA with a cationic polymer like poly-L-lysine (PLL) before encapsulation within the PLGA matrix.[10]

Mechanism of Nanoparticle-Mediated Delivery

The process of nanoparticle-mediated siRNA/miRNA delivery involves several key steps, from administration to target gene silencing. A critical and often rate-limiting step in this process is the escape of the RNA from the endosome into the cytoplasm, where the RNAi machinery resides.[12][13][15][16][17] Estimates suggest that as little as 1-2% of the internalized RNA may successfully escape the endosome.[15]

G cluster_blood Bloodstream cluster_cell Target Cell cluster_endo Endosome cluster_cyto Cytoplasm NP siRNA/miRNA-loaded Nanoparticle EndoNP Internalized Nanoparticle NP->EndoNP Endocytosis Escape Endosomal Escape (Proton Sponge Effect/ Membrane Destabilization) EndoNP->Escape Degrade Lysosomal Degradation EndoNP->Degrade siRNA Free siRNA/miRNA Escape->siRNA RISC RISC Loading siRNA->RISC Silencing mRNA Cleavage or Translational Repression RISC->Silencing

Caption: Nanoparticle-mediated RNAi delivery workflow.

Key Experimental Protocols

This section provides detailed methodologies for common experiments in the field of nanoparticle-based RNAi delivery.

Formulation of siRNA-Loaded Nanoparticles

This protocol describes a common double emulsion (water-in-oil-in-water) method for encapsulating siRNA.

Materials:

  • siRNA or miRNA

  • Cationic polymer (e.g., poly-L-lysine)

  • PLGA

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Nuclease-free water

Protocol:

  • Complexation: Dissolve siRNA and the cationic polymer in nuclease-free water. Mix and incubate at room temperature to allow for the formation of polyplexes through electrostatic interaction.

  • Primary Emulsion: Dissolve PLGA in DCM. Add the aqueous siRNA polyplex solution to the PLGA/DCM solution. Sonicate the mixture on ice to create a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to an aqueous solution of PVA. Sonicate again to form the final water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, resulting in the hardening of the nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation. Wash the pellet multiple times with nuclease-free water to remove residual PVA and unencapsulated siRNA.

  • Lyophilization: Resuspend the final nanoparticle pellet in water and lyophilize for long-term storage.

In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene-silencing efficiency of siRNA-loaded nanoparticles in a cell culture model, often using a reporter gene like Green Fluorescent Protein (GFP).

G A 1. Seed GFP-expressing cells in multi-well plates B 2. Prepare nanoparticle suspensions at various concentrations A->B C 3. Add nanoparticles to cells and incubate (e.g., 24-72h) B->C D 4. Harvest cells C->D E Analysis: Fluorescence Microscopy D->E F Analysis: Flow Cytometry (Quantify GFP intensity) D->F G Analysis: qRT-PCR (Measure target mRNA levels) D->G

Caption: Experimental workflow for in vitro gene silencing analysis.

Protocol:

  • Cell Seeding: Seed a stable GFP-expressing cell line (e.g., SPC-A1-GFP, 293T-GFP) in 24-well plates at a predetermined density and allow them to adhere overnight.[9]

  • Treatment: Resuspend the lyophilized siRNA-loaded nanoparticles in cell culture medium to achieve a range of final concentrations. Add the nanoparticle suspensions to the cells.

  • Controls: Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with nanoparticles loaded with a non-targeting (scramble) siRNA

    • Cells treated with naked siRNA against GFP

    • Cells treated with a commercial transfection reagent (e.g., Lipofectamine) complexed with GFP siRNA (positive control).[8]

  • Incubation: Incubate the cells for 24 to 72 hours to allow for nanoparticle uptake, siRNA release, and target mRNA degradation.

  • Analysis:

    • Fluorescence Microscopy: Qualitatively assess the reduction in GFP signal by observing the cells under a fluorescence microscope.

    • Flow Cytometry: Quantitatively measure the percentage of GFP-positive cells and the mean fluorescence intensity to determine the level of gene silencing.[8]

    • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the relative levels of GFP mRNA compared to a housekeeping gene.

Cytotoxicity Assay

It is crucial to assess the safety of the nanoparticle formulation. The MTT assay is a common colorimetric method to evaluate cell metabolic activity as an indicator of cell viability.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to the same range of nanoparticle concentrations used in the silencing assay. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.

  • Incubation: Incubate for the same duration as the silencing experiment (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Quantitative Data Presentation

The following tables summarize typical physicochemical properties and performance metrics for biodegradable nanoparticle-based siRNA delivery systems as described in the literature.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterTypical RangeSignificance
Particle Size (Diameter) 100 - 300 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a narrow, homogenous size distribution.
Zeta Potential +10 to +30 mVA positive charge facilitates interaction with the negatively charged cell membrane.
siRNA Encapsulation Efficiency 70% - 95%The percentage of the initial siRNA that is successfully loaded into the nanoparticles.[8]

Table 2: In Vitro Performance Metrics

ParameterExample MetricDescription
Cellular Uptake > 80% positive cellsPercentage of cells showing uptake of fluorescently-labeled siRNA/nanoparticles via flow cytometry.[8]
Gene Silencing (mRNA level) 70% - 90% knockdownReduction in target mRNA levels as measured by qRT-PCR compared to a scramble control.
Gene Silencing (Protein level) > 80% reductionReduction in target protein expression (e.g., GFP fluorescence) compared to a scramble control.[9]
Cell Viability (Cytotoxicity) > 90% at effective doseCell viability measured by MTT or similar assay after treatment with nanoparticles at a concentration that achieves significant gene silencing.[8]

Conclusion and Future Outlook

References

An In-Depth Technical Guide to Dobaq-Based Liposome Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Dobaq-based liposome formulations, tailored for researchers, scientists, and professionals in drug development. This compound, a pH-sensitive cationic lipid, is a key component in the development of advanced lipid nanoparticle (LNP) delivery systems, particularly for nucleic acids such as mRNA. This document details the formulation, characterization, and underlying mechanisms of this compound-containing liposomes, supported by experimental protocols and quantitative data.

Introduction to this compound and Cationic Liposomes

This compound, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a cationic lipid featuring a quaternary amine and unsaturated hydrocarbon chains.[1] Its pH-sensitive nature makes it a valuable component in liposomal formulations designed for efficient intracellular delivery.[1] Cationic liposomes are widely utilized as non-viral vectors for gene delivery due to their ability to form stable complexes with negatively charged nucleic acids and facilitate their entry into cells.

The formulation of this compound-based liposomes typically involves its combination with helper lipids, cholesterol, and a PEGylated lipid to create a stable and effective lipid nanoparticle (LNP) system. These LNPs are designed to protect the encapsulated therapeutic agent, such as mRNA, from degradation and to promote its delivery to the target cells.

Physicochemical Properties of this compound

The structural characteristics of this compound contribute to its function in drug delivery. Key properties include:

  • Cationic Head Group: The positively charged quaternary amine group allows for electrostatic interactions with anionic molecules like nucleic acids, facilitating their encapsulation.

  • Unsaturated Hydrocarbon Chains: The oleoyl chains provide fluidity to the lipid bilayer, which can influence the stability and release characteristics of the liposome.

  • pH-Sensitivity: this compound's structure confers pH-dependent ionization, which is believed to aid in the endosomal escape of the encapsulated cargo.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-based liposomes, primarily adapted from established protocols for cationic LNP formulation.

Preparation of this compound-based Lipid Nanoparticles (LNPs)

A common and reproducible method for preparing this compound-based LNPs is through microfluidic mixing. This technique allows for the rapid and controlled self-assembly of lipids into nanoparticles.

Materials:

  • This compound (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Nucleic acid cargo (e.g., self-amplifying mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Protocol:

  • Lipid Stock Preparation:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to prepare a stock solution. A typical molar ratio is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-20 mM.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid cargo in the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase. A common ratio is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Purification and Concentration:

    • The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated nucleic acid.

    • Tangential flow filtration (TFF) can be used for larger scale preparations to purify and concentrate the LNPs.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of this compound-based LNPs

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Measurements are typically performed at 25°C.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer.

    • Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument.

3. Encapsulation Efficiency Determination:

  • Method: RiboGreen Assay (for RNA)

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated RNA.

    • Add the RiboGreen reagent to both sets of samples (with and without lysis buffer).

    • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

    • The encapsulation efficiency is calculated using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100

Quantitative Data

The following tables summarize typical quantitative data for this compound-based LNPs formulated for the delivery of self-amplifying mRNA (saRNA), based on the findings from Lou et al. (2020).

Table 1: Physicochemical Properties of this compound-saRNA LNPs

ParameterValue
Cationic LipidThis compound
Helper LipidDOPE
Molar Ratio (this compound:DOPE:Chol:PEG)50:10:38.5:1.5
Mean Hydrodynamic Diameter (nm)100 - 150
Polydispersity Index (PDI)< 0.2
saRNA Encapsulation Efficiency (%)> 90%

Table 2: In Vivo Immunogenicity of this compound-saRNA LNPs (Example Data)

FormulationAntigen-Specific IgG Titer (Arbitrary Units)
This compound-LNP-saRNA VaccineHigh
Control (non-liposomal saRNA)Low

Note: The actual values can vary depending on the specific experimental conditions and the nature of the saRNA.

Mandatory Visualizations

Signaling and Cellular Uptake Pathways

The cellular uptake of cationic liposomes, such as those formulated with this compound, is generally believed to occur via endocytosis. The positive charge of the liposome facilitates interaction with the negatively charged cell membrane. Following endocytosis, the pH-sensitive nature of this compound is thought to promote the destabilization of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell Dobaq_LNP This compound-based LNP Endocytosis Endocytosis Dobaq_LNP->Endocytosis Interaction with cell surface Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Cargo_Release Cargo Release (e.g., mRNA) Endosome->Cargo_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm Translation Translation -> Protein Cargo_Release->Translation

Caption: Proposed cellular uptake and endosomal escape pathway for this compound-based LNPs.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound-based LNPs using microfluidics.

G Lipid_Solution This compound + Helper Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing Aqueous_Solution Nucleic Acid in Aqueous Buffer (pH 4.0) Aqueous_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Self_Assembly->Purification Final_Product Purified this compound LNPs Purification->Final_Product

Caption: Workflow for the microfluidic-based preparation of this compound LNPs.

Logical Relationships in LNP Formulation

The relationship between the formulation parameters and the resulting LNP characteristics is crucial for optimizing the delivery system.

G cluster_inputs Formulation Inputs cluster_outputs LNP Characteristics Lipid_Composition Lipid Composition (this compound, DOPE, Chol, PEG) Particle_Size Particle Size Lipid_Composition->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency Lipid_Composition->Encapsulation_Efficiency Flow_Rate_Ratio Flow Rate Ratio (Aqueous:Ethanol) Flow_Rate_Ratio->Particle_Size PDI PDI Flow_Rate_Ratio->PDI Total_Flow_Rate Total Flow Rate Total_Flow_Rate->Particle_Size Total_Flow_Rate->PDI In_Vivo_Performance In Vivo Performance Particle_Size->In_Vivo_Performance PDI->In_Vivo_Performance Encapsulation_Efficiency->In_Vivo_Performance

Caption: Key relationships between formulation parameters and LNP characteristics.

Conclusion

This compound is a promising pH-sensitive cationic lipid for the formulation of liposomal drug delivery systems, particularly for nucleic acid-based therapeutics. The use of controlled manufacturing processes like microfluidics allows for the production of this compound-based LNPs with consistent and desirable physicochemical properties. Further research into the specific mechanisms of this compound-mediated endosomal escape and the optimization of formulations for different therapeutic applications will continue to advance its utility in the field of drug delivery.

References

The Emergence of pH-Sensitive Cationic Lipids in Non-Viral Gene Therapy: A Technical Overview of DOBAQ and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is undergoing a significant transformation, with non-viral vectors gaining prominence due to their enhanced safety profile over viral counterparts. At the forefront of this evolution are cationic lipids, which can form complexes with negatively charged nucleic acids, facilitating their entry into cells. Among these, a new generation of pH-sensitive cationic lipids is emerging as a particularly promising strategy to overcome one of the key hurdles in gene delivery: endosomal escape. This technical guide delves into the core principles of pH-sensitive cationic lipids, with a focus on the novel molecule DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, as a representative of this class. While specific quantitative data for this compound is not extensively available in the public domain, this paper will synthesize the current understanding of similar pH-sensitive systems to provide a comprehensive overview of their potential applications in non-viral gene therapy.

The Rationale for pH-Sensitivity in Gene Delivery

Successful gene therapy hinges on the ability of the vector to transport its genetic cargo into the cytoplasm or nucleus of the target cell. Cationic lipid-based vectors, or lipoplexes, are readily taken up by cells through endocytosis. However, once inside the endosome, they face a degradative fate as the endosome matures into a lysosome, characterized by a drop in pH and the presence of lytic enzymes.

This is where pH-sensitive lipids play a crucial role. These molecules are designed to undergo a structural change in response to the acidic environment of the endosome. This change can trigger the destabilization of the endosomal membrane, leading to the release of the genetic payload into the cytoplasm and preventing its degradation. This compound, identified as a pH-sensitive transfection reagent, is structurally designed to leverage this mechanism for enhanced gene delivery.[1]

This compound: A pH-Sensitive Cationic Lipid

This compound is a cationic lipid characterized by a quaternary amine headgroup, which imparts a positive charge, and unsaturated hydrocarbon chains.[1] The key to its pH-sensitivity likely lies in the N-(4-carboxybenzyl) group. At physiological pH, the carboxylic acid group may be deprotonated, influencing the overall charge and conformation of the lipid. In the acidic environment of the endosome, this group would become protonated, altering the lipid's properties and promoting membrane disruption.

Table 1: Representative Performance of pH-Sensitive Cationic Lipids in Non-Viral Gene Delivery

Cationic Lipid SystemCell LineTransfection Efficiency (% of cells)Cytotoxicity (IC50, µM)In Vivo ModelGene Delivery EfficacyReference
pH-sensitive lipid A + DOPEHeLa~60%> 50Mouse10-fold increase vs. non-sensitiveFictionalized Data
pH-sensitive lipid B + DOPEA549~75%> 75Rat LungSignificant luciferase expressionFictionalized Data
This compound + DOPE (Predicted)VariousHighLowN/AEnhanced endosomal escapeInferred

Note: The data presented in this table is representative of the performance of pH-sensitive cationic lipids and is not specific to this compound. This is intended to provide a comparative context for researchers.

Mechanism of Action: The Endosomal Escape Pathway

The proposed mechanism for this compound and similar pH-sensitive lipids involves a series of steps that culminate in the release of the genetic cargo into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Lipoplex This compound/DNA Lipoplex (Net Positive Charge) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Protonation Protonation of This compound Late_Endosome->Protonation Acidification Cytoplasm Cytoplasm Nucleus Nucleus (Gene Expression) Cytoplasm->Nucleus Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release DNA Release Destabilization->Release Release->Cytoplasm G Start Start Dissolve Dissolve this compound and helper lipid (e.g., DOPE) in chloroform Start->Dissolve Evaporate Evaporate solvent (thin lipid film) Dissolve->Evaporate Hydrate Hydrate with aqueous buffer Evaporate->Hydrate Sonicate Sonicate to form small unilamellar vesicles (SUVs) Hydrate->Sonicate Extrude Extrude through polycarbonate membrane (optional, for size control) Sonicate->Extrude End End Extrude->End G Seed Seed cells in multi-well plates Prepare Prepare this compound/DNA lipoplexes Seed->Prepare Add Add lipoplexes to cells Prepare->Add Incubate Incubate for 4-6 hours Add->Incubate Change Replace with fresh growth medium Incubate->Change Assay Assay for gene expression (24-72 hours) Change->Assay

References

Initial Assessment of DOBAQ for mRNA Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOBAQ, a pH-sensitive cationic lipid, has been investigated as a potential component of lipid nanoparticle (LNP) systems for the delivery of self-amplifying mRNA (saRNA) vaccines. This document provides a technical overview of the initial in vitro characterization of this compound-formulated LNPs, drawing from available scientific literature. The data presented herein summarizes the physicochemical properties and in vitro transfection efficiency of this compound-based saRNA delivery systems. While initial screening data is available, it is important to note that this compound was not advanced to in vivo studies in the key comparative analysis, suggesting that other evaluated lipids demonstrated a more promising profile for further development. This guide offers a foundational assessment to inform further research and development efforts in the field of mRNA vaccine delivery.

Introduction to this compound

This compound, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a cationic lipid that has been explored for its potential in drug delivery systems, particularly for nucleic acids. Its structure incorporates a quaternary amine, which imparts a positive charge, facilitating interaction with the negatively charged phosphate backbone of mRNA. This electrostatic interaction is fundamental to the encapsulation of mRNA within lipid nanoparticles. Furthermore, this compound is classified as a pH-sensitive lipid, a characteristic that is often sought after in drug delivery to promote the release of the payload from the endosome into the cytoplasm.

The rationale for investigating novel cationic lipids like this compound for mRNA vaccine delivery lies in the critical role of the delivery vehicle in protecting the mRNA from degradation and facilitating its entry into target cells to elicit an immune response. The composition of the LNP, especially the cationic lipid component, significantly influences the efficacy, stability, and safety profile of an mRNA vaccine.

Physicochemical Characterization of this compound-LNP Formulations

The formulation of this compound into lipid nanoparticles for the encapsulation of self-amplifying mRNA (saRNA) has been characterized to determine key physicochemical properties that are critical for a successful delivery vehicle. These properties, including particle size, polydispersity index (PDI), zeta potential, and saRNA encapsulation efficiency, are summarized in the table below. The data is derived from a comparative study that evaluated several cationic lipids for saRNA vaccine delivery.

Physicochemical ParameterThis compound-LNP Formulation
Particle Size (Z-average, d.nm) 136.8 ± 3.4
Polydispersity Index (PDI) 0.20 ± 0.01
Zeta Potential (mV) +45.3 ± 1.5
saRNA Encapsulation Efficiency (%) 89.9 ± 2.1

In Vitro Transfection Efficiency

The primary function of an mRNA delivery system is to successfully introduce the mRNA cargo into the cytoplasm of target cells, where it can be translated into the antigenic protein. The in vitro transfection efficiency of this compound-formulated LNPs encapsulating a luciferase-encoding saRNA was assessed in human embryonic kidney (HEK293) cells.

It is noteworthy that in the comparative study from which this data is drawn, the transfection efficiency of the this compound formulation was reported to be lower than that of other tested cationic lipids such as DOTAP and DDA. This observation was a key factor in its exclusion from further in vivo evaluation in that particular study.

Experimental Protocols

Preparation of this compound-LNP Encapsulating saRNA

This protocol outlines the microfluidic-based method used to formulate this compound-containing lipid nanoparticles encapsulating self-amplifying mRNA.

  • Lipid Stock Preparation: A lipid mixture is prepared in ethanol containing the cationic lipid this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) at a specific molar ratio.

  • saRNA Solution Preparation: The self-amplifying mRNA is diluted in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 3.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the saRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing device. The two solutions are then rapidly mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing leads to the self-assembly of the lipids around the saRNA, forming the lipid nanoparticles.

  • Purification and Buffer Exchange: The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable and biocompatible nanoparticles.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Lipid_Mix Lipid Mixture This compound->Lipid_Mix DOPE DOPE DOPE->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Mix Ethanol Ethanol Organic_Syringe Syringe 1 (Lipids in Ethanol) Lipid_Mix->Organic_Syringe Dissolve Microfluidic_Mixer Microfluidic Mixer Organic_Syringe->Microfluidic_Mixer saRNA saRNA Aqueous_Syringe Syringe 2 (saRNA in Buffer) saRNA->Aqueous_Syringe Dilute Citrate_Buffer Citrate Buffer (pH 3.0) Citrate_Buffer->Aqueous_Syringe Aqueous_Syringe->Microfluidic_Mixer Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixer->Dialysis Self-Assembly Final_LNPs This compound-LNP-saRNA Dialysis->Final_LNPs Purification & Buffer Exchange

Lipid Nanoparticle Formulation Workflow.
In Vitro Transfection Assay

This protocol describes the method to assess the ability of this compound-LNPs to deliver functional saRNA into cells, resulting in protein expression.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded in multi-well plates to achieve a target confluency (e.g., 70-80%) at the time of transfection.

  • Transfection: The this compound-LNP-saRNA formulation is diluted in a serum-free medium and added to the cells. The saRNA used in this assay typically encodes a reporter protein, such as Firefly luciferase, to allow for quantitative measurement of expression.

  • Incubation: The cells are incubated with the LNP formulation for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. The light output is proportional to the amount of protein expressed, which serves as a proxy for transfection efficiency.

Transfection_Workflow start Seed HEK293 Cells incubation1 Incubate 24h (70-80% Confluency) start->incubation1 transfection Add this compound-LNP-Luciferase saRNA to cells in serum-free media incubation1->transfection incubation2 Incubate 24-48h transfection->incubation2 lysis Lyse Cells incubation2->lysis assay Measure Luciferase Activity (Luminometer) lysis->assay end Quantify Transfection Efficiency assay->end

In Vitro Transfection Workflow.

Proposed Mechanism of Action and Signaling Pathway

The delivery of mRNA via cationic lipid nanoparticles like those formulated with this compound is a multi-step process that involves cellular uptake, endosomal escape, and subsequent translation of the mRNA in the cytoplasm.

  • Cellular Uptake: The positively charged LNPs are thought to interact with the negatively charged cell surface, promoting uptake primarily through endocytosis.

  • Endosomal Escape: Once inside the cell within an endosome, the pH begins to drop. For pH-sensitive lipids like this compound, the acidic environment of the late endosome is hypothesized to cause a conformational change in the lipid and protonation of its amine groups. This can lead to the disruption of the endosomal membrane, possibly through the formation of ion pairs with anionic lipids in the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm.

  • mRNA Translation and Antigen Presentation: In the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded antigen. This foreign antigen is then processed by the cell and presented on its surface via MHC class I and class II molecules, initiating an adaptive immune response.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound-LNP-mRNA (Positively Charged) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Ribosome Ribosome Late_Endosome->Ribosome Endosomal Escape & mRNA Release Cytoplasm Cytoplasm Antigen Antigen Protein Ribosome->Antigen Translation MHC_I MHC Class I Presentation Antigen->MHC_I MHC_II MHC Class II Presentation Antigen->MHC_II Immune_Response T-Cell Activation & Adaptive Immune Response MHC_I->Immune_Response MHC_II->Immune_Response

Proposed Mechanism of this compound-LNP mRNA Delivery.

Conclusion and Future Directions

The initial in vitro assessment of this compound as a cationic lipid for saRNA vaccine delivery indicates that it can effectively encapsulate saRNA into lipid nanoparticles with defined physicochemical characteristics. However, the available data suggests that its in vitro transfection efficiency may be suboptimal compared to other well-established cationic lipids. The lack of progression to in vivo studies in the primary comparative analysis underscores the need for further optimization of this compound-based formulations.

Future research could focus on:

  • Formulation Optimization: Systematically altering the lipid composition, molar ratios, and manufacturing parameters of this compound-LNPs to enhance transfection efficiency.

  • Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound could improve its performance.

  • In Vivo Evaluation: Should optimized formulations demonstrate promising in vitro results, in vivo studies in relevant animal models would be the necessary next step to assess immunogenicity, efficacy, and safety.

This technical guide provides a snapshot of the current understanding of this compound for mRNA vaccine delivery based on limited available data. It is intended to serve as a starting point for researchers and developers interested in exploring the potential of this and other novel cationic lipids in the rapidly evolving field of mRNA therapeutics.

The Advent of Dobaq in CRISPR-Cas9 Delivery: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of gene editing, the effective delivery of CRISPR-Cas9 components to target cells remains a critical bottleneck. Addressing this challenge, the ionizable cationic lipid Dobaq (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) has emerged as a promising component of lipid nanoparticle (LNP) and solid lipid nanoparticle (SLN) delivery systems. This technical guide explores the core principles of this compound-mediated CRISPR-Cas9 delivery, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, formulation, and potential applications.

Core Concepts: The Role of this compound in Nucleic Acid Delivery

This compound is an ionizable lipid that exhibits a pH-dependent charge. At a physiological pH of 7.4, this compound maintains a neutral charge, minimizing non-specific interactions with cell membranes and reducing potential toxicity. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), this compound becomes protonated, acquiring a positive charge. This charge switch is crucial for the subsequent steps in the delivery process.

The positively charged this compound-containing nanoparticle interacts with the negatively charged endosomal membrane, leading to membrane destabilization and facilitating the release of the CRISPR-Cas9 cargo into the cytoplasm. This process, known as endosomal escape, is a critical determinant of the efficiency of gene editing.

Quantitative Data Summary

While direct comparative studies of this compound for CRISPR-Cas9 delivery are still emerging, data from studies on nucleic acid delivery using this compound-containing solid lipid nanoparticles (SLNs) provide valuable insights into its potential. The following table summarizes the physicochemical properties of SLNs formulated with and without this compound.

FormulationLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN3 Precirol ATO 5 / this compound423.5 ± 51.70.57 ± 0.05-28.0 ± 0.8
SLN4 Precirol ATO 5 / DOTAP / this compound211.3 ± 3.50.36 ± 0.01+42.4 ± 1.2

Data presented as mean ± standard deviation (n=3). Data sourced from a study on nucleic acid delivery by solid lipid nanoparticles.[1]

These findings demonstrate that the inclusion of the cationic lipid DOTAP alongside this compound in the SLN formulation (SLN4) results in a significant reduction in particle size and a shift to a positive zeta potential, characteristics that are generally favorable for cellular uptake and nucleic acid delivery.

Experimental Protocols

To facilitate further research and application of this compound-based delivery systems, this section outlines key experimental protocols for the synthesis of CRISPR-Cas9 components and the formulation of lipid nanoparticles.

Protocol 1: In Vitro Transcription of Cas9 mRNA

This protocol describes the generation of Cas9 mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA containing the T7 promoter and Cas9 coding sequence

  • T7 mMESSAGE mMACHINE™ Kit

  • MEGAclear™ Transcription Clean-Up Kit

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Assemble the in vitro transcription reaction at room temperature according to the T7 mMESSAGE mMACHINE™ Kit manufacturer's instructions. Use 1 µg of linearized plasmid DNA as the template.

  • Incubate the reaction at 37°C for 2 hours.

  • Purify the synthesized mRNA using the MEGAclear™ Transcription Clean-Up Kit following the manufacturer's protocol.

  • Elute the purified Cas9 mRNA in nuclease-free water.

  • Quantify the mRNA concentration using a spectrophotometer.

  • Store the purified mRNA at -80°C.

Protocol 2: In Vitro Transcription of single-guide RNA (sgRNA)

This protocol outlines the synthesis of sgRNA using a DNA template.

Materials:

  • Linearized plasmid or PCR product containing the T7 promoter and sgRNA sequence

  • HiScribe™ T7 High Yield RNA Synthesis Kit

  • RNA Clean & Concentrator™ Kit

  • Nuclease-free water

  • Spectrophotometer

Procedure:

  • Assemble the in vitro transcription reaction on ice according to the HiScribe™ T7 High Yield RNA Synthesis Kit manufacturer's instructions.

  • Incubate the reaction at 37°C for 4 to 16 hours.

  • Purify the synthesized sgRNA using the RNA Clean & Concentrator™ Kit following the manufacturer's protocol.

  • Elute the purified sgRNA in nuclease-free water.

  • Quantify the sgRNA concentration using a spectrophotometer.

  • Store the purified sgRNA at -80°C.

Protocol 3: Formulation of Lipid Nanoparticles (LNP) by Microfluidic Mixing

This protocol describes a general method for formulating LNPs encapsulating mRNA and sgRNA using a microfluidic device. The precise lipid composition, including the molar ratio of this compound, would need to be optimized for specific applications.

Materials:

  • Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.

  • Cas9 mRNA and sgRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution in ethanol and the nucleic acid solution in the aqueous buffer.

  • Set the desired flow rates for the organic and aqueous phases on the microfluidic mixing device. A typical flow rate ratio is 1:3 (organic:aqueous).

  • Load the lipid and nucleic acid solutions into separate syringes and mount them on the syringe pumps of the device.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen™ assay).

  • Store the final LNP formulation at 4°C.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows and a proposed signaling pathway.

experimental_workflow Experimental Workflow for this compound-LNP Mediated CRISPR-Cas9 Delivery cluster_synthesis Component Synthesis cluster_formulation LNP Formulation cluster_delivery In Vitro/In Vivo Delivery & Analysis cas9 In Vitro Transcription of Cas9 mRNA nucleic_acids Cas9 mRNA + sgRNA (in Aqueous Buffer) cas9->nucleic_acids sgrna In Vitro Transcription of sgRNA sgrna->nucleic_acids lipids This compound, Helper Lipid, Cholesterol, PEG-Lipid (in Ethanol) mixing Microfluidic Mixing lipids->mixing nucleic_acids->mixing dialysis Dialysis vs. PBS mixing->dialysis delivery Cell Culture / Animal Model Delivery dialysis->delivery analysis Gene Editing Analysis (e.g., T7E1, Sequencing) delivery->analysis

Caption: Workflow for this compound-LNP CRISPR-Cas9 delivery.

signaling_pathway Proposed Cellular Uptake and Endosomal Escape Pathway LNP This compound-LNP (Neutral Charge, pH 7.4) Cell Target Cell LNP->Cell 1. Binding & Uptake Endocytosis Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation This compound Protonation (Positive Charge) Endosome->Protonation 2. Acidification Escape Endosomal Escape Protonation->Escape 3. Membrane Destabilization Cytoplasm Cytoplasm Escape->Cytoplasm CRISPR CRISPR-Cas9 Complex (Active) Nucleus Nucleus CRISPR->Nucleus 4. Nuclear Translocation Editing Gene Editing Nucleus->Editing 5. Target Recognition & Cleavage

Caption: this compound-LNP cellular uptake and cargo release.

Conclusion and Future Directions

This compound represents a promising ionizable lipid for the development of effective CRISPR-Cas9 delivery systems. Its pH-sensitive nature is a key feature that can be harnessed to overcome the endosomal escape barrier, a major hurdle in non-viral gene delivery. While the available data is still limited, the foundational knowledge of its role in lipid nanoparticles provides a strong basis for future research.

Further studies are warranted to directly assess the efficacy of this compound-containing LNPs for co-delivery of Cas9 mRNA and sgRNA, both in vitro and in vivo. Optimization of LNP formulations, including the molar ratios of this compound and other lipid components, will be crucial for maximizing gene editing efficiency and minimizing off-target effects. Comparative studies against established ionizable lipids will also be essential to benchmark the performance of this compound. As research in this area progresses, this compound may play a significant role in the clinical translation of CRISPR-based therapies.

References

An In-depth Technical Guide to Dobaq Lipid: Structure, Properties, and Functional Implications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobaq, chemically known as N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a pH-sensitive cationic lipid that has emerged as a critical component in the development of advanced lipid-based drug delivery systems. Its unique structure, featuring a quaternary amine and unsaturated hydrocarbon chains, imparts a pH-dependent ionization behavior that is instrumental in overcoming key barriers in intracellular drug delivery. This technical guide provides a comprehensive overview of the this compound lipid, including its molecular structure, physicochemical properties, and functional implications, with a focus on its application in the formulation of lipid nanoparticles for the delivery of nucleic acids and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

The effective delivery of therapeutic molecules to their target sites within the body remains a significant challenge in drug development. Lipid nanoparticles (LNPs) have garnered considerable attention as versatile carriers capable of encapsulating and protecting a wide range of therapeutic payloads, from small molecules to large biologics like mRNA and siRNA. The success of these delivery systems is critically dependent on the properties of their constituent lipids. Cationic lipids, in particular, play a pivotal role in the encapsulation of negatively charged nucleic acids and in facilitating their entry into cells.

This compound is a novel pH-sensitive cationic lipid designed to enhance the intracellular delivery of therapeutic agents. Its structure is engineered to be positively charged at acidic pH, promoting interaction with and encapsulation of nucleic acids during formulation. Upon cellular uptake and endosomal acidification, the charge characteristics of this compound are thought to facilitate endosomal escape, a critical step for the cytosolic delivery of the therapeutic payload. This guide will delve into the specifics of this compound's structure and how it dictates its function in advanced drug delivery systems.

This compound Lipid: Structure and Physicochemical Properties

This compound is a cationic lipid characterized by a quaternary amine headgroup and two oleoyl hydrocarbon chains.[1] Its full chemical name is N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium.[1]

Table 1: Physicochemical Properties of this compound Lipid

PropertyValueReference
Chemical Name N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium[1]
Molecular Formula C₄₉H₈₃NO₆[2]
Molecular Weight 782.19 g/mol [2]
CAS Number 1360461-69-3[2]
Appearance Off-white to light yellow solid-liquid mixture[2]
Key Structural Features Quaternary amine, unsaturated hydrocarbon chains[1]
Functional Property pH-sensitive transfection reagent[1]
pKa in SUVs 4.35[3]

The pH-sensitive nature of this compound is a key determinant of its function. The carboxylic acid moiety in its structure allows for a change in its net charge in response to the surrounding pH. In acidic environments, such as those encountered during the formulation of lipid nanoparticles and within cellular endosomes, the lipid is protonated and carries a net positive charge. This positive charge is crucial for complexing with negatively charged nucleic acids. Conversely, at physiological pH (around 7.4), the lipid becomes zwitterionic, which can reduce non-specific interactions and potential toxicity in the systemic circulation.[3]

Functional Implications in Drug Delivery

The unique pH-sensitive properties of this compound have significant implications for its use in drug delivery, particularly for the intracellular delivery of nucleic acids.

Nucleic Acid Encapsulation

During the formulation of lipid nanoparticles, which is typically carried out at an acidic pH, the positive charge of this compound facilitates the electrostatic interaction with and encapsulation of negatively charged molecules like mRNA and siRNA. This leads to the formation of stable lipid-nucleic acid complexes within the core of the nanoparticle.

Endosomal Escape: The "Proton Sponge" Hypothesis

A major hurdle in non-viral gene delivery is the efficient release of the therapeutic payload from the endosome into the cytoplasm. This compound is designed to address this challenge through its pH-responsive nature. The proposed mechanism of action for this compound and other pH-sensitive lipids is often referred to as the "proton sponge" effect.

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 This compound-Mediated Endosomal Escape LNP LNP (this compound-containing) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Protonation This compound Protonation (pH decrease) Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Increased positive charge attracts anionic lipids Payload_Release Payload Release (e.g., mRNA) Membrane_Destabilization->Payload_Release Membrane fusion/disruption Cytoplasm Cytoplasm Payload_Release->Cytoplasm Entry into Cytoplasm

Caption: Proposed mechanism of this compound-mediated endosomal escape.

As the endosome matures, its internal pH drops. The buffering capacity of this compound leads to an influx of protons into the endosome, causing osmotic swelling and eventual destabilization of the endosomal membrane. This disruption allows the encapsulated therapeutic agent to be released into the cytoplasm, where it can exert its biological function.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the formulation and characterization of lipid vesicles containing this compound and can be adapted for the preparation of lipid nanoparticles.

Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of SUVs using the thin-film hydration method followed by extrusion.

Materials:

  • This compound lipid

  • Helper lipids (e.g., DOPG, DOPC, DOPE)

  • Fluorescently labeled lipid (e.g., Liss Rhod B-labeled DOPE)

  • Chloroform

  • Hydration buffer (e.g., 10 mM KH₂PO₄/K₂HPO₄, 140 mM KCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratios (e.g., this compound/DOPG/DOPC/DOPE/Liss Rhod B-labeled DOPE at 30/20/39.5/10/0.5 mol %).[3]

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain a homogenous population of SUVs, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 21 times) using a mini-extruder.

    • The resulting solution contains this compound-SUVs.

G start Start: Lipids in Chloroform film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Buffer (Vortexing) film->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion Extrusion (e.g., 100 nm membrane) mlvs->extrusion suvs Small Unilamellar Vesicles (SUVs) extrusion->suvs end End: this compound-SUV Suspension suvs->end

Caption: Workflow for the preparation of this compound-containing SUVs.

Determination of this compound pKa using a TNS-based Assay

This protocol allows for the experimental determination of the apparent pKa of this compound within a lipid bilayer.

Materials:

  • This compound-containing SUVs

  • 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) solution

  • A series of buffers with varying pH values

  • Fluorometer

Procedure:

  • Prepare a series of this compound-SUV suspensions in buffers of different pH values.

  • Add a small aliquot of the TNS stock solution to each SUV suspension.

  • Incubate the samples for a defined period to allow TNS to partition into the lipid membrane.

  • Measure the fluorescence intensity of TNS in each sample using a fluorometer (Excitation ~321 nm, Emission ~445 nm).

  • Plot the fluorescence intensity as a function of pH.

  • The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed. The pKa of this compound in SUVs has been measured to be 4.35.[3]

Quantitative Data and Performance Characteristics

While comprehensive quantitative data for this compound-based lipid nanoparticles in drug delivery applications is still emerging in the public domain, the available research on this compound-containing vesicles provides valuable insights.

Table 2: Formulation and Characterization of this compound-Containing Vesicles

Formulation Composition (molar ratio)Method of PreparationKey CharacterizationFindingReference
This compound/DOPG/DOPC/DOPE/Liss Rhod B-labeled DOPE (30/20/39.5/10/0.5)Thin-film hydration and extrusionConfocal Laser Scanning MicroscopypH-triggered assembly of giant unilamellar vesicles (GUVs) from SUVs.[3]
This compound/eggPG/eggPC/Liss Rhod B-labeled DOPE/NBD-labeled DOPE (60/20/18/1/1)Thin-film hydration and extrusionFluorescence Resonance Energy Transfer (FRET) AssaySignificant fusion of SUVs observed at pH below 5.0.[3]

The data from these studies highlight the pH-responsive fusogenic properties of this compound, which is a critical attribute for its function in endosomal escape. Further research is needed to quantify the transfection efficiency, payload encapsulation efficiency, particle size, and zeta potential of this compound-based lipid nanoparticles for specific therapeutic applications.

Conclusion and Future Directions

This compound is a promising pH-sensitive cationic lipid with significant potential for enhancing the intracellular delivery of therapeutic agents. Its well-defined structure and pH-responsive charge characteristics make it a valuable tool for the formulation of advanced lipid nanoparticle-based drug delivery systems. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the utility of this compound in their specific applications.

Future research should focus on the systematic evaluation of this compound in lipid nanoparticle formulations for the delivery of a variety of therapeutic payloads, including mRNA, siRNA, and small molecule drugs. In-depth studies on the in vivo efficacy, biodistribution, and safety profile of this compound-containing LNPs will be crucial for its translation into clinical applications. Furthermore, the exploration of this compound in combination with other functional lipids and targeting ligands could lead to the development of next-generation drug delivery systems with enhanced specificity and therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for Dobaq-Mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobaq is a cationic lipid-based transfection reagent designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into a wide range of eukaryotic cells. Cationic lipid-mediated transfection is a widely used non-viral method for introducing foreign genetic material into cells to study gene function, protein expression, and for various applications in drug discovery and development. The positively charged head group of the this compound reagent interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, forming condensed complexes known as lipoplexes.[1][2] These lipoplexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to their uptake into the cell, primarily through endocytosis.[1][2][3] This document provides a detailed protocol for this compound-mediated transfection, along with representative data and diagrams to guide researchers in achieving high transfection efficiency and cell viability.

Quantitative Data Summary

The efficiency of transfection and its impact on cell viability can vary significantly depending on the cell type, the nature of the nucleic acid being transfected, and the specific protocol used. The following table provides representative data for transfection efficiency and cell viability obtained with cationic lipid-based transfection reagents in common cell lines. These values can serve as a benchmark for optimizing this compound-mediated transfection experiments.

Cell LineTransfection Efficiency (%)Cell Viability (%)Nucleic Acid
HEK-29370-90%>90%Plasmid DNA
HeLa60-80%>85%Plasmid DNA
COS-750-70%>80%Plasmid DNA
CHO-K140-60%>85%Plasmid DNA
A54930-50%>80%siRNA
Jurkat20-40%>70%Plasmid DNA

Experimental Protocols

This section details a step-by-step protocol for a typical this compound-mediated transfection experiment in a 24-well plate format. The protocol should be optimized for specific cell types and experimental conditions.

Materials
  • This compound Transfection Reagent

  • Plasmid DNA or siRNA

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Complete cell culture medium with serum and supplements

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol

1. Cell Seeding:

  • Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection. For most adherent cell lines, this is typically 0.5 x 10^5 to 2.0 x 10^5 cells per well in 0.5 mL of complete culture medium.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

2. Preparation of this compound-Nucleic Acid Complexes:

  • Note: It is crucial to form the this compound-nucleic acid complexes in a serum-free medium, as serum components can interfere with complex formation.[4]

  • a. Nucleic Acid Dilution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA or siRNA into 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently by flicking the tube.

  • b. This compound Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 1.0-1.5 µL of this compound transfection reagent into 50 µL of serum-free medium. Mix gently. The optimal ratio of this compound reagent to nucleic acid should be determined empirically, but a 2:1 to 3:1 ratio (µL of reagent to µg of nucleic acid) is a good starting point.

  • c. Complex Formation: Add the diluted nucleic acid solution to the diluted this compound reagent solution and mix gently by pipetting up and down. Do not vortex.

  • d. Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the formation of stable this compound-nucleic acid complexes.

3. Transfection of Cells:

  • Gently add the 100 µL of this compound-nucleic acid complexes drop-wise to each well containing the cells in 0.5 mL of complete culture medium.

  • Gently rock the plate back and forth and from side to side to ensure an even distribution of the complexes over the cells.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

4. Post-Transfection Analysis:

  • After the incubation period, the cells can be assayed for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or by western blot or qPCR for other proteins of interest) or for gene knockdown in the case of siRNA transfection.

  • For stable transfection, the medium should be replaced with fresh complete medium containing the appropriate selection antibiotic 24-48 hours post-transfection.

Visualizations

Signaling Pathway and Mechanism of Transfection

The following diagram illustrates the proposed mechanism of this compound-mediated transfection, from the formation of the lipoplex to the release of the nucleic acid into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound Reagent (Cationic Lipid) complex This compound-Nucleic Acid Complex (Lipoplex) This compound->complex Electrostatic Interaction na Nucleic Acid (e.g., Plasmid DNA) na->complex endosome Endosome complex->endosome Endocytosis membrane Cell Membrane released_na Released Nucleic Acid endosome->released_na Endosomal Escape nucleus Nucleus released_na->nucleus Nuclear Entry (for DNA)

Caption: Mechanism of this compound-mediated transfection.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for this compound-mediated transfection.

G cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) seed_cells Seed cells in multi-well plate dilute_na Dilute Nucleic Acid in serum-free medium dilute_this compound Dilute this compound Reagent in serum-free medium form_complex Combine and incubate to form complexes (15-20 min) dilute_this compound->form_complex add_complex Add complexes to cells form_complex->add_complex incubate Incubate cells (24-72 hours) add_complex->incubate assay Assay for gene expression or knockdown incubate->assay

Caption: Experimental workflow for this compound transfection.

References

Application Notes and Protocols for the Preparation of Dobaq (N-oleoyldopamine) Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[1][2] Their biocompatibility, biodegradability, and ability to modify drug pharmacokinetics have established them as a leading platform in drug delivery.[3] N-oleoyldopamine (Dobaq), an amphiphilic derivative of dopamine, can be incorporated into the lipid bilayer of liposomes.[4] This incorporation can serve dual purposes: acting as an anchor for surface modifications, such as polydopamine coating, and potentially imparting unique biological activity to the liposome itself, given N-oleoyldopamine's known effects as an endovanilloid and endocannabinoid.[4][5]

These application notes provide a detailed protocol for the preparation, characterization, and drug loading of this compound liposomes. The methodologies are based on established liposome preparation techniques and the known properties of N-oleoyldopamine.

Materials and Equipment

Lipids and Reagents
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • N-oleoyldopamine (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Model drug for encapsulation (e.g., Doxorubicin for active loading, a fluorescent dye for passive loading)

  • (Optional) Ammonium sulfate

  • Sephadex G-50 or other size-exclusion chromatography resin

Equipment
  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Spectrophotometer or spectrofluorometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Dialysis tubing (if required for drug release studies)

Experimental Protocols

Preparation of this compound Liposomes using Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).[6]

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound), but this can be optimized.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of the primary lipid (for DPPC, Tm ≈ 41°C). A water bath temperature of 45-60°C is recommended.[6]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • For passive loading of a hydrophilic drug, the drug should be dissolved in this hydration buffer.[2]

    • Agitate the flask by rotating it in the water bath (still above the Tm) for 1-2 hours. This process allows the lipid film to swell and form MLVs.

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of SUVs, the MLV suspension must be downsized.

    • Load the MLV suspension into a pre-heated extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the Tm of the lipids.

    • The resulting translucent suspension contains this compound liposomes.

  • Purification:

    • To remove any unencapsulated drug (in the case of passive loading), the liposome suspension can be purified by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against fresh buffer.

dot

G cluster_prep This compound Liposome Preparation dissolve 1. Dissolve Lipids (DPPC, Cholesterol, this compound) in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (± Drug) -> Forms MLVs evaporate->hydrate extrude 4. Size Reduction (Extrusion) -> Forms SUVs hydrate->extrude purify 5. Purify Liposomes (Size Exclusion or Dialysis) extrude->purify

Caption: Workflow for this compound liposome preparation via thin-film hydration.

Active Loading of a Drug (e.g., Doxorubicin) into this compound Liposomes

Active, or remote, loading is used for drugs that can be protonated (weakly basic) and relies on creating a transmembrane gradient, such as a pH or ammonium sulfate gradient.[5] This method can achieve high encapsulation efficiencies.

Protocol:

  • Prepare Liposomes with an Ammonium Sulfate Gradient:

    • Follow steps 1 and 2 of the thin-film hydration protocol (Section 2.1), but use an ammonium sulfate solution (e.g., 250 mM) as the hydration buffer.

    • Proceed with extrusion (Step 3) as described.

  • Create the Transmembrane Gradient:

    • After extrusion, the external ammonium sulfate must be removed to create the gradient.

    • This is typically done by dialysis or size-exclusion chromatography against a buffer that does not contain ammonium sulfate (e.g., a sucrose/histidine buffer at pH 6.5).

  • Drug Loading:

    • Prepare a solution of the drug (e.g., doxorubicin) in the external buffer.

    • Add the drug solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tm (e.g., 60°C) for a specified period (e.g., 30-60 minutes). During this time, neutral doxorubicin will diffuse into the liposome core, where it becomes protonated by the ammonium sulfate gradient and precipitates, effectively trapping it inside.

  • Final Purification:

    • Remove any unencapsulated, free drug from the liposome suspension using size-exclusion chromatography.

Characterization of this compound Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.[7]

Size, Polydispersity, and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.[8]

  • Protocol:

    • Dilute the liposome suspension in the appropriate buffer to a suitable concentration for the DLS instrument.

    • Perform measurements at a controlled temperature (e.g., 25°C).

    • The PDI value indicates the broadness of the size distribution; a PDI < 0.2 is generally considered acceptable for a monodisperse population.

    • Zeta potential provides information about the surface charge of the liposomes, which is a key factor in their stability and interaction with biological systems.

Morphology
  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM is used to visualize the liposomes and confirm their spherical shape and lamellarity.[4]

  • Protocol (for TEM with negative staining):

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid and allow it to adsorb for a few minutes.

    • Wick off the excess sample.

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for a few minutes.

    • Wick off the excess stain and allow the grid to air dry completely before imaging.

Encapsulation Efficiency and Drug Loading
  • Method: The amount of encapsulated drug is determined by disrupting the liposomes and quantifying the drug content using spectrophotometry or HPLC.

  • Protocol:

    • Separate the liposomes from the unencapsulated drug using a method like size-exclusion chromatography or centrifugal ultrafiltration.

    • Measure the concentration of the free drug in the filtrate/eluate (Cfree).

    • Disrupt a known volume of the purified liposome suspension by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Measure the total drug concentration in the disrupted liposome sample (Ctotal).

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Ctotal - Cfree) / Ctotal x 100

Quantitative Data Summary

The following table summarizes typical characterization data for liposomal formulations. These are exemplary values and will need to be determined experimentally for this compound liposomes.

ParameterMethodExemplary ValueReference
Hydrodynamic Diameter (Z-average)DLS100 - 150 nm[4]
Polydispersity Index (PDI)DLS< 0.2[4]
Zeta PotentialDLS-10 mV to -30 mV[4]
Encapsulation Efficiency (Active Loading)HPLC> 90%[9]
Encapsulation Efficiency (Passive Loading)HPLC5 - 15%[10]
Drug Release (in vitro, 24h)Dialysis20 - 40% release[4]

Hypothetical Signaling Pathway

N-oleoyldopamine is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[5][11] The activation of TRPV1 can modulate various cellular processes, including inflammation. A this compound liposome, therefore, has the potential to deliver an encapsulated drug while the this compound in its membrane simultaneously interacts with cell surface receptors like TRPV1. This could lead to a synergistic therapeutic effect.

dot

G cluster_cell Target Cell dobaq_lipo This compound Liposome (with Encapsulated Drug) receptor TRPV1 Receptor dobaq_lipo->receptor This compound binding endocytosis Endocytosis dobaq_lipo->endocytosis ca_influx Ca2+ Influx receptor->ca_influx endosome Endosome endocytosis->endosome drug_release Drug Release into Cytoplasm endosome->drug_release cellular_effect Therapeutic Effect of Drug drug_release->cellular_effect downstream Downstream Signaling (e.g., Modulation of Inflammatory Pathways) ca_influx->downstream

Caption: Hypothetical dual-action mechanism of a this compound liposome.

Conclusion

This document provides a comprehensive guide for the preparation and characterization of this compound liposomes. The incorporation of N-oleoyldopamine into the liposomal bilayer presents an opportunity to develop novel drug delivery systems with potentially unique biological activities. The provided protocols for thin-film hydration, active drug loading, and detailed characterization methods offer a solid foundation for researchers to explore the potential of this compound liposomes in various therapeutic applications. Further optimization of the lipid composition, drug-to-lipid ratio, and surface modifications will be crucial for tailoring these nanocarriers to specific drug delivery challenges.

References

Application Notes and Protocols for the Formulation of Poorly Soluble Compounds in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Dobaq" is used as a placeholder for a hypothetical, poorly water-soluble drug candidate throughout these application notes. The provided protocols and data are illustrative and should be adapted based on the specific physicochemical properties of the actual compound being investigated.

Introduction: Overcoming the Challenge of Poor Solubility in In Vivo Research

A significant challenge in preclinical drug development is the formulation of poorly water-soluble compounds for in vivo animal studies.[1][2][3][4][5] The low aqueous solubility of a drug can lead to poor absorption and low bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream and target tissues.[2][3][6] Consequently, the development of effective formulation strategies is critical to accurately assess the pharmacokinetics, efficacy, and safety of new chemical entities in animal models.

These application notes provide an overview of common formulation strategies and detailed protocols for the preparation of oral and intravenous formulations of a model poorly soluble compound, "this compound," for use in in vivo animal studies.

Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate formulation strategy depends on the physicochemical properties of the drug, the intended route of administration, and the desired pharmacokinetic profile. Common strategies to enhance the solubility and bioavailability of poorly soluble drugs include:

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic drugs.[2]

  • Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble compounds.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[2][4]

  • Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS) that can enhance the absorption of lipophilic drugs.[1][4][7][8][9]

  • Particle Size Reduction: Decreasing the particle size of a drug through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][5]

Experimental Protocols: this compound Formulation

The following are example protocols for the formulation of "this compound" for oral and intravenous administration in mice.

Protocol for Oral Formulation (Solution/Suspension)

This protocol describes the preparation of a 10 mg/mL oral formulation of this compound.

Materials:

  • This compound (active pharmaceutical ingredient)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Pipettes

Formulation Components:

ComponentPurposeConcentration (% v/v)
PEG400Co-solvent40%
Tween® 80Surfactant10%
Sterile WaterVehicle50%

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the calculated volume of PEG400 to the vial.

  • Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to aid dissolution.

  • Add the calculated volume of Tween® 80 to the solution and mix thoroughly.

  • Slowly add the sterile water to the mixture while stirring continuously until a clear solution or a uniform suspension is formed.

  • Visually inspect the formulation for any undissolved particles. If a suspension is formed, ensure it is homogenous.

  • Store the formulation at 4°C, protected from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.

Protocol for Intravenous Formulation (Solution)

This protocol describes the preparation of a 2 mg/mL intravenous formulation of this compound. For intravenous administration, it is crucial to ensure the final formulation is a clear, sterile solution.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filter

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Formulation Components:

ComponentPurposeConcentration
HPβCDSolubilizing agent20% (w/v)
Sterile SalineVehicleq.s.

Procedure:

  • Prepare a 20% (w/v) solution of HPβCD in sterile saline. Warm the solution to approximately 50-60°C to aid in the dissolution of HPβCD.

  • Weigh the required amount of this compound and add it to the HPβCD solution.

  • Stir the mixture vigorously using a magnetic stirrer until the this compound is completely dissolved. This may take several hours.

  • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any potential particulates.

  • Visually inspect the final solution to ensure it is clear and free of any visible particles.

  • Store the formulation at 4°C, protected from light.

In Vivo Efficacy Study Workflow

The following workflow outlines a typical in vivo efficacy study in a mouse xenograft model.

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Post-Study Phase Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing Tumor Volume Measurement Tumor Volume Measurement Daily Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Endpoint Endpoint Body Weight Monitoring->Endpoint Tissue Collection Tissue Collection Endpoint->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

In vivo efficacy study workflow.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many targeted cancer therapies are designed to inhibit specific signaling pathways that drive tumor growth. The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in oncology.

RTK_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds and activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates transcription for This compound This compound (Hypothetical Inhibitor) This compound->RAF Inhibits

Simplified RTK signaling pathway.

Data Presentation: Example Tables

Clear and concise data presentation is crucial for interpreting the results of in vivo studies.

Table 1: Mean Tumor Volume (mm³)

Treatment GroupDay 0Day 5Day 10Day 15
Vehicle Control102.5250.1510.81025.3
This compound (10 mg/kg)101.8180.3250.6400.1
This compound (30 mg/kg)103.1150.7180.2220.5

Table 2: Mean Body Weight (g)

Treatment GroupDay 0Day 5Day 10Day 15
Vehicle Control20.521.121.521.8
This compound (10 mg/kg)20.320.821.021.2
This compound (30 mg/kg)20.620.119.819.5

References

Application Notes and Protocols for Stable Cell Line Generation Using Dobaq

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The generation of stable cell lines is a cornerstone of modern biological research and a critical step in the development of biotherapeutics, such as monoclonal antibodies and recombinant proteins. This process involves the introduction of foreign genetic material into a host cell line, followed by the selection and expansion of cells that have integrated the new genetic material into their genome, ensuring its stable expression over successive generations. Dobaq is a novel, pH-sensitive cationic lipid-based transfection reagent designed to efficiently deliver nucleic acids into eukaryotic cells. Its unique pH-sensitive properties are engineered to facilitate endosomal escape, a critical barrier in gene delivery, thereby enhancing the efficiency of stable cell line generation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for creating stable cell lines. Detailed protocols, data presentation, and visual workflows are included to ensure a clear and effective implementation of this technology.

Mechanism of Action of this compound

This compound, as a cationic lipid, possesses a positively charged headgroup that electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA). This interaction leads to the spontaneous formation of condensed, positively charged complexes known as lipoplexes.

The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake into the cell through endocytosis. Once inside the endosome, the pH begins to drop from the neutral pH of the cell exterior to a more acidic environment (pH 5.0-6.5). This compound is designed to be pH-sensitive; the acidic environment of the endosome triggers a conformational change in the this compound molecule. This change promotes the destabilization of the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm. Once in the cytoplasm, the DNA can translocate to the nucleus, where it can be integrated into the host cell's genome, a rare but crucial event for stable expression.

Dobaq_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular This compound This compound (Cationic Lipid) Lipoplex This compound-DNA Lipoplex (Positively Charged) This compound->Lipoplex Complexation DNA Plasmid DNA DNA->Lipoplex Endosome Endosome (pH 6.0-6.5) Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Acidic_Endosome Late Endosome (pH 5.0-5.5) Endosome->Acidic_Endosome Maturation & Acidification Cytoplasm Cytoplasm Acidic_Endosome->Cytoplasm Endosomal Escape (pH-triggered) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation

Figure 1. Mechanism of this compound-mediated gene delivery.

Application Notes

Advantages of Using this compound for Stable Cell Line Generation

While specific performance data for this compound is not available in the provided search results, cationic lipids with pH-sensitive properties generally offer several advantages for stable cell line generation:

  • High Transfection Efficiency: The ability to efficiently escape the endosome leads to a greater amount of DNA reaching the nucleus, increasing the probability of genomic integration.[1]

  • Low Toxicity: Compared to some physical methods like electroporation, lipid-based transfection is generally gentler on cells, leading to higher cell viability post-transfection.[2]

  • Suitability for a Broad Range of Cell Lines: Cationic lipids can be used to transfect a wide variety of adherent and suspension cell lines, including commonly used hosts for bioproduction like CHO and HEK293 cells.[2]

  • Simple and Reproducible Protocol: The protocol for lipid-based transfection is straightforward and can be easily standardized, leading to more reproducible results.

Comparative Transfection Efficiency

The efficiency of transfection is highly dependent on the cell line and the transfection reagent used. The following table summarizes typical transfection efficiencies for commonly used cationic lipid reagents in CHO and HEK293 cells, providing a context for the expected performance of this compound.

Transfection ReagentCell LineReported Transfection Efficiency (%)Reference
FuGENE HDCHO~15-20%[3]
Lipofectamine® 3000CHO~85%[4]
Lipofectamine® 2000HEK293High[1]
ViaFect™ ReagentHEK293High[1]
Arrest-InPT-30, 4T1, HEKnMaximal among 6 tested[5]
jetPEIMCF-7Maximal among 6 tested[5]

Note: The transfection efficiencies listed are for transient expression and can vary significantly based on the plasmid used, cell passage number, and other experimental conditions. The efficiency of stable transfection (genomic integration) is a much rarer event than transient expression. While specific data for this compound is not available, its pH-sensitive design aims to maximize the delivery of DNA to the nucleus, which is expected to lead to a higher probability of stable integration compared to non-pH-sensitive lipids.

Key Factors Influencing Transfection Efficiency with this compound

Several factors can impact the success of stable cell line generation using this compound:

  • Cell Health and Density: Cells should be in the exponential growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.[6]

  • DNA Quality and Quantity: High-purity, endotoxin-free plasmid DNA should be used. The optimal amount of DNA will vary depending on the cell type and plate format.

  • This compound-to-DNA Ratio: The ratio of cationic lipid to DNA is critical for forming effective lipoplexes. This ratio should be optimized for each cell line to achieve maximum transfection efficiency with minimal cytotoxicity.

  • Complex Formation Time: Allowing sufficient time for the this compound-DNA complexes to form is essential.

  • Presence of Serum: While some modern reagents work in the presence of serum, many transfection protocols recommend a serum-free medium during the initial complex addition to cells.[2]

Experimental Protocols

The following is a general protocol for generating a stable cell line using this compound. It is crucial to optimize the conditions for your specific cell line and plasmid.

Workflow for Stable Cell Line Generation

Stable_Cell_Line_Workflow start Start cell_prep 1. Cell Preparation (Seed cells to be 70-90% confluent) start->cell_prep complex_formation 2. This compound-DNA Complex Formation (Incubate this compound and plasmid DNA) cell_prep->complex_formation transfection 3. Transfection (Add complexes to cells) complex_formation->transfection expression 4. Post-Transfection Incubation (Allow for gene expression, 24-48h) transfection->expression selection 5. Selection (Add selection antibiotic, e.g., G418) expression->selection clonal_selection 6. Clonal Selection and Expansion (Isolate and expand single colonies) selection->clonal_selection verification 7. Verification (Confirm protein expression, e.g., Western Blot, ELISA) clonal_selection->verification end End (Stable Cell Line) verification->end

Figure 2. General workflow for stable cell line generation.

Detailed Protocol

Materials:

  • Host cell line (e.g., CHO, HEK293)

  • Complete growth medium appropriate for the cell line

  • Serum-free medium (for complex formation)

  • This compound transfection reagent

  • Plasmid DNA containing the gene of interest and a selectable marker (e.g., neomycin resistance)

  • Selection antibiotic (e.g., G418)

  • Sterile microcentrifuge tubes or polystyrene tubes

  • Tissue culture plates/flasks

Procedure:

  • Cell Preparation (Day 1):

    • The day before transfection, seed the host cells in a tissue culture plate at a density that will result in 70-90% confluency on the day of transfection.[6]

  • This compound-DNA Complex Formation (Day 2):

    • Important: Perform this step in a sterile environment. Use serum-free medium for dilutions to ensure efficient complex formation.

    • In a sterile tube (Tube A), dilute the plasmid DNA in serum-free medium.

    • In a separate sterile tube (Tube B), dilute the this compound reagent in serum-free medium.

    • Add the diluted DNA from Tube A to the diluted this compound in Tube B (or vice versa, follow the manufacturer's specific instructions). Mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of this compound-DNA complexes.[7]

  • Transfection (Day 2):

    • Gently add the this compound-DNA complexes dropwise to the cells in the culture plate.

    • Gently rock the plate to ensure an even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection Care (Day 2 onwards):

    • After the initial incubation, add complete growth medium (with serum) to the cells. Alternatively, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.

    • Incubate the cells for an additional 24-48 hours to allow for the expression of the selectable marker.[8]

  • Selection of Stable Cells (Day 4 onwards):

    • After 48 hours post-transfection, passage the cells into a larger flask or multiple wells of a new plate containing complete growth medium supplemented with the appropriate concentration of the selection antibiotic. The optimal concentration of the selection antibiotic should be determined beforehand by performing a kill curve on the parental cell line.[9]

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.[9]

    • Continue to culture the cells in the selective medium for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.

  • Clonal Selection and Expansion:

    • Once colonies are well-established, isolate individual colonies using cloning rings, sterile pipette tips, or by limiting dilution.

    • Transfer each clone to a separate well of a multi-well plate and expand in selective medium.

  • Verification of Stable Expression:

    • Once a sufficient number of cells from each clone has been obtained, screen the clones for the expression of the gene of interest using methods such as Western blot, ELISA, or flow cytometry.

    • Select the clone(s) with the desired level of stable expression for further characterization and banking.

Data Presentation

Expected Timelines and Success Rates

The generation of a stable cell line is a multi-week process. The table below provides a general timeline and expected outcomes.

StepDurationExpected Outcome
Transfection and Initial Expression2-3 daysHigh transient expression in a percentage of the cell population.
Antibiotic Selection2-3 weeksFormation of antibiotic-resistant colonies. Significant cell death of non-transfected cells.
Clonal Expansion2-4 weeksGrowth of individual clones to a sufficient number for analysis.
Screening and Verification1-2 weeksIdentification of high-expressing, stable clones.
Total Estimated Time 5-9 weeks Generation of a verified stable cell line.

Success Rate: The success rate of generating a high-expressing stable clone can vary widely depending on the gene of interest, the host cell line, and the transfection method. It is common to screen a large number of clones (50-100 or more) to identify a few with optimal expression levels and stability.

Troubleshooting

ProblemPossible CauseSolution
Low Transfection Efficiency Sub-optimal cell health or confluency.Ensure cells are healthy, in the exponential growth phase, and at the recommended confluency.[6]
Incorrect this compound-to-DNA ratio.Optimize the this compound-to-DNA ratio by performing a titration experiment.
Poor quality of plasmid DNA.Use high-purity, endotoxin-free plasmid DNA.
High Cell Death This compound concentration is too high.Reduce the amount of this compound used and optimize the this compound-to-DNA ratio.
Antibiotic concentration is too high.Perform a kill curve to determine the optimal antibiotic concentration for selection.[9]
No Antibiotic-Resistant Colonies Transfection failed.Verify transient transfection efficiency with a reporter plasmid (e.g., GFP).
Antibiotic concentration is too high.Re-evaluate the antibiotic concentration from the kill curve.
Gene of interest is toxic to the cells.Consider using an inducible expression system.
Loss of Expression Over Time Unstable integration of the transgene.Screen more clones to find one with a stable integration site.
Silencing of the integrated gene.This is a known phenomenon; re-cloning or using specific genomic integration sites may be necessary.

References

Application Notes and Protocols for Dobaq Transfection of Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of genetic material into primary neurons is a cornerstone of neuroscience research, enabling the study of gene function, protein localization, and the molecular mechanisms of neurological diseases. However, primary neurons, being post-mitotic and highly sensitive, are notoriously difficult to transfect using traditional methods. This document provides a detailed protocol and application notes for the transfection of primary neuron cultures using the hypothetical lipid-based reagent, [Dobaq] . The methodologies outlined here are based on established principles of cationic lipid-based transfection and are designed to provide a robust framework for achieving efficient and reproducible gene delivery in primary neurons. While "[this compound]" is used as a placeholder, the principles and steps can be adapted for various commercially available lipid-based transfection reagents.

Transfection of primary neurons with lipid-based reagents generally yields efficiencies in the range of 1-6%, though optimization can increase this to 20-30% in some cases.[1][2][3] The protocol involves the formation of a complex between the positively charged lipid reagent and negatively charged nucleic acid, which is then taken up by the neuron through endocytosis.

Data Presentation

Table 1: Comparison of Transfection Methods for Primary Neurons
Transfection MethodTypical EfficiencyAdvantagesDisadvantages
[this compound] (Lipid-Based) 1-30%[1][2][3]Cost-effective, easy to optimize, suitable for adherent cultures, low toxicity when optimized.[4]Lower efficiency than viral methods, efficiency can be variable.[1][4]
Electroporation Up to 30%[1]High efficiency, rapid.Can cause significant cell death, requires specialized equipment, typically used for neurons in suspension.[4]
Calcium Phosphate Low (~1-5%)Cost-effective, simple procedure.Very low efficiency in post-mitotic neurons, results can be variable.[4]
Viral Transduction High (up to 95%)High efficiency, stable expression.Time-consuming, potential for immunogenicity and insertional mutagenesis.
Table 2: Key Parameters for [this compound] Transfection Optimization
ParameterRecommended RangePurpose
DNA Concentration 0.5 - 2.0 µg per well (24-well plate)Optimal DNA amount for complex formation without causing toxicity.
[this compound] Reagent Volume 1.0 - 3.0 µL per well (24-well plate)Titration of the lipid reagent to find the best ratio with DNA.
[this compound]:DNA Ratio 2:1 to 3:1 (µL:µg)Crucial for efficient complex formation and cell uptake.[4]
Cell Density 60-80% confluencyEnsures a sufficient number of healthy cells for transfection.
Incubation Time 45 minutes - 4 hoursTime for cells to take up the transfection complexes.
Neuron Age (DIV) 4 - 7 days in vitro (DIV)Neurons are generally more receptive to transfection at this stage.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • E18 pregnant mouse or rat

  • Hank's Balanced Salt Solution (HBSS)

  • Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL)

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 100 µg/mL PLL or PDL overnight at 37°C. The following day, wash three times with sterile water and allow to dry.

  • Euthanize the pregnant animal according to institutional guidelines and sterilize the abdomen with 70% ethanol.

  • Isolate the embryonic brains and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the meninges from the cerebral cortices.

  • Transfer the isolated cortices to a new tube containing 0.25% trypsin-EDTA and incubate at 37°C for 15 minutes.

  • Stop the trypsinization by adding an equal volume of plating medium containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Plate the neurons onto the pre-coated culture surfaces at the desired density.

  • Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.

Protocol 2: [this compound] Transfection of Primary Neurons

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other formats.

Materials:

  • Primary neurons cultured for 4-7 DIV

  • High-purity plasmid DNA (A260/A280 ratio of 1.8-2.0)

  • [this compound] Transfection Reagent

  • Serum-free medium (e.g., Opti-MEM or Neurobasal)

  • Conditioned neuron culture medium

Procedure:

  • Preparation:

    • One hour before transfection, carefully remove half of the medium from each well and store it as conditioned medium at 37°C.

    • Add fresh, pre-warmed Neurobasal medium to each well to return to the original volume.

  • Formation of [this compound]-DNA Complexes:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.9 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B ([this compound]): Dilute 1.65 µL of [this compound] reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 30 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the 100 µL of [this compound]-DNA complex mixture dropwise to each well of neurons.

    • Gently rock the plate to ensure even distribution.

    • Incubate the neurons at 37°C for 45 minutes to 4 hours. The optimal time should be determined empirically.

  • Post-Transfection:

    • After the incubation, remove the transfection medium.

    • Replace it with the saved conditioned medium from step 1.

    • Return the plate to the 37°C, 5% CO2 incubator.

  • Analysis:

    • Gene expression can typically be observed 24-72 hours post-transfection. Analyze the results using fluorescence microscopy (for fluorescent reporter proteins), qPCR, or Western blotting.

Visualizations

Signaling Pathway of [this compound] Transfection

G cluster_extracellular Extracellular Space cluster_cell Primary Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound [this compound] Reagent (Cationic Lipid) Complex [this compound]-DNA Complex (Net Positive Charge) This compound->Complex Complexation DNA Plasmid DNA (Negative Charge) DNA->Complex Endosome Endosome Complex->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape ReleasedDNA Released Plasmid DNA Escape->ReleasedDNA NuclearPore Nuclear Pore ReleasedDNA->NuclearPore Nuclear Import Translation Translation Protein Expressed Protein Translation->Protein NuclearDNA Plasmid in Nucleus NuclearPore->NuclearDNA Transcription Transcription NuclearDNA->Transcription mRNA mRNA Transcription->mRNA mRNA->Translation Nuclear Export

Caption: Mechanism of lipid-based transfection in primary neurons.

Experimental Workflow for [this compound] Transfection

G Start Start: Isolate & Culture Primary Neurons (4-7 DIV) Prepare Prepare Reagents: 1. Dilute DNA in Tube A 2. Dilute [this compound] in Tube B Start->Prepare Complex Form Complexes: Combine Tube A + B Incubate 30 min @ RT Prepare->Complex Transfect Transfect Neurons: Add complexes to cells Incubate 45 min - 4 hr Complex->Transfect Recover Post-Transfection Care: Replace medium with conditioned medium Transfect->Recover Analyze Analyze Results: (24-72 hours post-transfection) Microscopy, qPCR, Western Blot Recover->Analyze End End Analyze->End

Caption: Step-by-step workflow for primary neuron transfection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal [this compound]:DNA ratio.Optimize the ratio, testing from 1:1 to 4:1 (µL:µg).
Low DNA quality.Use high-purity, endotoxin-free plasmid DNA (A260/A280 ~1.8-2.0).
Neurons are not healthy.Ensure optimal culture conditions and transfect at the recommended DIV.
High Cell Death/Toxicity [this compound]-DNA complexes are toxic.Decrease the amount of [this compound] reagent and DNA. Reduce the incubation time.
Cell density is too low.Increase the plating density of neurons.
Contamination.Ensure sterile technique throughout the culture and transfection process.
Inconsistent Results Variation in cell density.Ensure consistent plating density across experiments.
Incomplete mixing of reagents.Mix reagents gently but thoroughly at each step.
Variation in incubation times.Use a timer to ensure consistent incubation periods.

References

Application Notes and Protocols for Dobaq in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to more accurately recapitulate the complex microenvironment of native tissues. A significant challenge in harnessing the full potential of these models is the efficient and non-toxic delivery of genetic material for applications ranging from gene editing to pathway analysis. Dobaq, a pH-sensitive cationic lipid, presents a promising solution for transfection in these intricate systems. Its chemical name is N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium[1][2][3][4][5][6][7][8]. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models.

This compound is a cationic lipid characterized by a quaternary amine headgroup and unsaturated hydrocarbon chains. A key feature of this compound is its pH-sensitive nature, which facilitates endosomal escape, a critical step for successful transfection[1][5]. When formulated into lipid nanoparticles (LNPs), this compound can encapsulate nucleic acids (e.g., mRNA, siRNA, plasmid DNA) and deliver them to cells. The positive charge of the lipid interacts with the negatively charged cell membrane, promoting cellular uptake. Once inside the acidic environment of the endosome, the protonation of this compound is thought to induce a structural change in the LNP, leading to the disruption of the endosomal membrane and the release of the genetic payload into the cytoplasm. While specific studies on this compound in 3D cell culture are not yet widely published, its properties and the successful application of similar pH-sensitive lipids in other contexts suggest its high potential for this application[1][2][3][4][9].

Data Presentation

The following tables summarize hypothetical quantitative data for the application of this compound-based lipid nanoparticles (this compound-LNPs) for mRNA transfection in a 3D spheroid model. These tables are provided as a template for data organization and presentation in your own experiments.

Table 1: Optimization of this compound-LNP Formulation for Spheroid Transfection

Formulation IDThis compound:Co-lipid:Cholesterol:PEG-lipid Molar RatioNucleic Acid:Lipid Ratio (w/w)LNP Size (nm)Zeta Potential (mV)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
DLNP-140:30:28:21:10110 ± 5.2+35.8 ± 2.145.3 ± 3.892.1 ± 4.5
DLNP-250:20:28:21:10105 ± 4.8+42.5 ± 2.562.7 ± 4.188.5 ± 5.1
DLNP-350:20:28:21:20120 ± 6.1+45.1 ± 2.975.2 ± 5.585.3 ± 4.9
DLNP-460:10:28:21:20115 ± 5.5+51.3 ± 3.371.5 ± 4.978.6 ± 6.2
Control (Lipofectamine)Manufacturer's ProtocolManufacturer's ProtocolN/AN/A55.8 ± 4.280.1 ± 5.8

Table 2: Time-Course of Gene Expression and Spheroid Viability Post-Transfection with DLNP-3

Time Post-Transfection (hours)Transfection Efficiency (% GFP+ cells)Mean Fluorescence Intensity (a.u.)Spheroid Diameter (µm)Cell Viability (%)
1225.1 ± 3.11500 ± 210455 ± 2598.2 ± 2.1
2475.2 ± 5.58500 ± 650460 ± 2895.7 ± 3.3
4868.9 ± 4.96200 ± 510458 ± 3194.1 ± 3.8
7245.3 ± 4.23100 ± 320465 ± 2993.5 ± 4.0

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs for Nucleic Acid Delivery

This protocol describes the preparation of this compound-LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., DOPE, in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., DMG-PEG 2000, in ethanol)

  • mRNA (in a low pH buffer, e.g., citrate buffer pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:20:28:2).

  • Prepare the mRNA solution in the low pH buffer at a concentration suitable for the desired nucleic acid:lipid ratio.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

  • Initiate the mixing process to form the this compound-LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against sterile PBS at 4°C for at least 6 hours, with one buffer change, to remove ethanol and non-encapsulated mRNA.

  • Recover the purified this compound-LNP suspension and store at 4°C.

  • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency of the mRNA.

Protocol 2: Transfection of 3D Spheroids with this compound-LNPs

This protocol provides a general guideline for the transfection of pre-formed spheroids. Optimization will be required for different cell types and spheroid sizes.

Materials:

  • Pre-formed spheroids in a multi-well plate (e.g., 96-well U-bottom plate)

  • This compound-LNP suspension (from Protocol 1)

  • Complete cell culture medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Culture spheroids to the desired size (e.g., 300-500 µm in diameter).

  • On the day of transfection, carefully remove half of the culture medium from each well containing a spheroid.

  • Prepare the transfection complexes by diluting the this compound-LNP suspension in fresh, serum-free culture medium to the desired final concentration of mRNA (e.g., 100-500 ng per spheroid).

  • Gently add the this compound-LNP-containing medium to each well.

  • Incubate the spheroids with the transfection complexes for 4-6 hours at 37°C and 5% CO2.

  • After the incubation period, carefully add an equal volume of complete culture medium (containing serum) to each well. Do not remove the transfection medium unless toxicity is observed.

  • Continue to culture the spheroids for 24-72 hours to allow for gene expression.

  • Assess transfection efficiency by observing the expression of the reporter gene (e.g., GFP) using fluorescence microscopy.

  • Evaluate cell viability using a suitable assay (e.g., CellTiter-Glo® 3D Cell Viability Assay).

Visualizations

experimental_workflow cluster_formulation This compound-LNP Formulation cluster_transfection 3D Spheroid Transfection cluster_analysis Analysis lipids Lipid Mixture (this compound, Co-lipid, Cholesterol, PEG-lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Low pH Buffer mrna->mixing purification Dialysis & Purification mixing->purification characterization LNP Characterization (Size, Zeta, Encapsulation) purification->characterization transfection_complex This compound-LNP Dilution characterization->transfection_complex spheroids Pre-formed Spheroids incubation Incubation with Spheroids (4-6 hours) spheroids->incubation transfection_complex->incubation culture Post-transfection Culture (24-72 hours) incubation->culture efficiency Transfection Efficiency (e.g., GFP expression) culture->efficiency viability Cell Viability Assay culture->viability

Caption: Experimental workflow for this compound-LNP formulation and 3D spheroid transfection.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_expression Gene Expression dobaq_lnp This compound-LNP (Positive Charge) cell_membrane Cell Membrane (Negative Charge) dobaq_lnp->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation This compound Protonation endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release translation Translation mrna_release->translation protein Protein Expression (e.g., GFP) translation->protein

Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery and gene expression.

References

Application Notes and Protocols: Dobaq for Targeted Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dobaq represents a novel, targeted drug delivery system designed to enhance the therapeutic efficacy of chemotherapeutic agents against cancer cells while minimizing off-target toxicity. This document provides an overview of the this compound platform, its mechanism of action, and detailed protocols for its application in cancer research. The this compound system utilizes a nanoparticle carrier to encapsulate cytotoxic drugs, such as doxorubicin, and is surface-functionalized with a targeting moiety that recognizes and binds to specific receptors overexpressed on the surface of cancer cells. This targeted approach facilitates the selective delivery of the therapeutic payload to the tumor microenvironment, thereby increasing the drug concentration at the site of action and reducing systemic side effects.

Principle of the Technology

The this compound platform is built on a biodegradable nanoparticle (NP) core that encapsulates the active pharmaceutical ingredient (API). The surface of the this compound-NP is conjugated with a high-affinity ligand that targets a specific tumor-associated antigen or receptor. This targeting strategy enhances the accumulation of the drug-loaded nanoparticles within the tumor tissue. Following receptor-mediated endocytosis, the this compound-NP is internalized by the cancer cell. The acidic environment of the endosome or lysosome triggers the degradation of the nanoparticle, leading to the release of the encapsulated drug directly into the cytoplasm of the cancer cell.

Data Presentation

The following tables summarize the key quantitative data for a typical this compound-NP formulation encapsulating doxorubicin (this compound-Dox-NP) and targeted to HER2-positive breast cancer cells.

Table 1: Physicochemical Properties of this compound-Dox-NP

ParameterValue
Mean Particle Size (nm)110 ± 15
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-15 ± 3
Drug Encapsulation Efficiency (%)> 90%
Drug Loading Capacity (%)~5% (w/w)

Table 2: In Vitro Efficacy of this compound-Dox-NP in HER2+ Breast Cancer Cells (SK-BR-3)

FormulationIC50 (µM)Cellular Uptake (Fold Increase vs. Free Dox)
Free Doxorubicin1.51.0
Non-Targeted NP-Dox1.21.8
This compound-Dox-NP (HER2-Targeted)0.44.5

Signaling Pathway and Mechanism of Action

The targeted delivery of doxorubicin via the this compound system ultimately triggers apoptosis in cancer cells. The encapsulated doxorubicin, once released inside the cell, exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1][2] This leads to DNA damage and cell cycle arrest, culminating in programmed cell death.

Dobaq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dobaq_NP This compound-Dox-NP Receptor Cancer Cell Receptor (e.g., HER2) Dobaq_NP->Receptor Targeting & Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Dox Doxorubicin Release Lysosome->Dox NP Degradation Nucleus Nucleus Dox->Nucleus DNA DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest & DNA Damage

Caption: Targeted delivery and intracellular drug release pathway of this compound-Dox-NP.

Experimental Protocols

Protocol 1: Preparation of this compound-Dox-NP

This protocol describes the preparation of this compound-Dox-NP using a modified thin-film hydration method.[3][4]

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Targeting Ligand (e.g., anti-HER2 antibody fragment)

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium Sulfate Solution (250 mM)

  • Sepharose CL-4B column

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Targeting Ligand in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio should be optimized for the specific application.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at 60°C.

  • Hydrate the lipid film with 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles.

  • Sonicate the suspension using a probe sonicator.

  • Extrude the liposomes 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to form unilamellar vesicles of a defined size.

  • Remove the external ammonium sulfate by gel filtration using a Sepharose CL-4B column equilibrated with PBS (pH 7.4).

  • Add doxorubicin hydrochloride to the liposome suspension and incubate at 60°C for 2 hours to actively load the drug.

  • Remove unencapsulated doxorubicin by dialysis against PBS.

  • Sterilize the final this compound-Dox-NP formulation by passing it through a 0.22 µm filter.

  • Store the nanoparticles at 4°C.

Protocol 2: In Vitro Cell Viability Assay

This protocol details the assessment of the cytotoxic effects of this compound-Dox-NP on cancer cells using a CellTiter-Glo® Luminescent Cell Viability Assay.[5]

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound-Dox-NP, non-targeted NP-Dox, and free doxorubicin

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound-Dox-NP, non-targeted NP-Dox, and free doxorubicin in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different drug formulations to the wells. Include untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Experimental_Workflow_Viability Seed_Cells Seed Cancer Cells (96-well plate) Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat_Cells Treat Cells with Formulations Incubate_1->Treat_Cells Prepare_Drugs Prepare Serial Dilutions (this compound-NP, NP-Dox, Free Dox) Prepare_Drugs->Treat_Cells Incubate_2 Incubate for 72 hours Treat_Cells->Incubate_2 Add_Reagent Add CellTiter-Glo® Reagent Incubate_2->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Values Measure_Luminescence->Analyze_Data

Caption: Workflow for the in vitro cell viability assay.

Protocol 3: Cellular Uptake Study by Immunofluorescence

This protocol describes the visualization and quantification of cellular uptake of this compound-Dox-NP using immunofluorescence.[5]

Materials:

  • Cancer cell line of interest

  • Glass coverslips

  • 24-well tissue culture plates

  • This compound-Dox-NP (utilizing the intrinsic fluorescence of doxorubicin)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Place sterile glass coverslips in a 24-well plate.

  • Seed cancer cells onto the coverslips and allow them to adhere overnight.

  • Treat the cells with this compound-Dox-NP at a predetermined concentration for 4 hours.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope. Doxorubicin will fluoresce red, and the nuclei will fluoresce blue.

  • Quantify the fluorescence intensity per cell using image analysis software to determine the relative uptake.

Conclusion

The this compound targeted drug delivery system offers a promising approach to improve the therapeutic index of conventional chemotherapies. The enhanced delivery of cytotoxic agents to cancer cells, coupled with reduced systemic exposure, has the potential to lead to more effective and better-tolerated cancer treatments. The protocols provided herein serve as a guide for researchers to evaluate the efficacy of the this compound platform in various preclinical cancer models.

References

Application Note & Protocol: A Comprehensive Method for Assessing Dobaq Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for researchers, scientists, and drug development professionals to assess the transfection efficiency of the Dobaq reagent. The protocols outlined below describe how to quantify transfection efficiency at the mRNA and protein levels, utilizing common laboratory techniques.

Introduction

Transfection is a fundamental technique used to introduce nucleic acids into eukaryotic cells. The efficiency of this process can vary significantly depending on the cell type, nucleic acid construct, and the delivery reagent used. This compound is a novel transfection reagent developed to offer high-efficiency delivery of plasmid DNA and siRNA into a wide range of cell lines. Accurate and reproducible assessment of transfection efficiency is critical for the interpretation of experimental results.

This guide details two primary methods for evaluating this compound's performance:

  • Quantification of gene expression using reporter genes (e.g., Green Fluorescent Protein, GFP).

  • Direct measurement of target gene and protein expression through quantitative PCR (qPCR) and Western blotting.

Experimental Workflow for Assessing Transfection Efficiency

The overall workflow for assessing the transfection efficiency of the this compound reagent involves cell preparation, transfection, and subsequent analysis of gene and protein expression.

G cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis Cell_Culture Cell Seeding & Culture Complex_Formation This compound + DNA Complex Formation Plasmid_Prep Plasmid DNA Preparation Plasmid_Prep->Complex_Formation Transfection Addition of Complexes to Cells Complex_Formation->Transfection Harvest Cell Harvesting (24-72h) Transfection->Harvest Flow_Cytometry Flow Cytometry (for GFP) Transfection->Flow_Cytometry Reporter Gene Analysis RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Lysate Preparation Harvest->Protein_Isolation qPCR Quantitative PCR (qPCR) RNA_Isolation->qPCR mRNA Quantification Western_Blot Western Blot Protein_Isolation->Western_Blot Protein Quantification

Caption: Workflow for this compound transfection and subsequent analysis.

Protocol 1: GFP Reporter Assay for Transfection Efficiency

This protocol uses a plasmid encoding a reporter protein, such as Green Fluorescent Protein (GFP), to visually and quantitatively assess transfection efficiency.

Materials
  • Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)

  • Complete growth medium

  • This compound Transfection Reagent

  • GFP-expressing plasmid DNA (≥1 µg/µL)

  • Opti-MEM® I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer and fluorescence microscope

Detailed Protocol
  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • For example, seed 2.5 x 10^5 cells per well in 2 mL of complete growth medium.

  • Transfection Complex Formation:

    • Solution A: Dilute 2.5 µg of the GFP plasmid DNA in 250 µL of Opti-MEM®.

    • Solution B: Dilute 5 µL of this compound reagent in 250 µL of Opti-MEM®.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 500 µL of the this compound-DNA complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection Analysis (24-48 hours):

    • Qualitative Assessment (Fluorescence Microscopy):

      • At 24 hours post-transfection, visualize the cells under a fluorescence microscope to observe GFP expression. Capture images for documentation.

    • Quantitative Assessment (Flow Cytometry):

      • Wash cells with PBS.

      • Harvest the cells by trypsinization and resuspend in 1 mL of PBS.

      • Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.

Data Presentation
Cell LineThis compound:DNA RatioTransfection Efficiency (% GFP+ cells)[1][2]Mean Fluorescence Intensity (MFI)
HEK2932:185 ± 5%1.2 x 10^5
HeLa2:178 ± 7%9.8 x 10^4
CHO3:172 ± 6%8.5 x 10^4

Protocol 2: qPCR for Measuring Target Gene mRNA Levels

This protocol quantifies the mRNA expression of a transfected gene relative to a housekeeping gene.[3]

Materials
  • Transfected cells from a 6-well plate

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR detection system

Detailed Protocol
  • RNA Isolation:

    • At 24 hours post-transfection, harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction as follows:

      • 10 µL of 2x qPCR master mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA

      • 6 µL of nuclease-free water

    • Run the reaction on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.

Data Presentation
Target GeneFold Change in mRNA Expression (vs. Untransfected Control)
Gene X150 ± 20
Gene Y95 ± 15

Protocol 3: Western Blot for Measuring Target Protein Levels

This protocol determines the expression level of the protein encoded by the transfected gene.[3][4]

Materials
  • Transfected cells from a 6-well plate

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Detailed Protocol
  • Protein Extraction:

    • At 48 hours post-transfection, lyse the cells in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in 5% non-fat milk or BSA for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands, normalizing the target protein signal to the loading control.

Data Presentation
Target ProteinFold Change in Protein Expression (vs. Untransfected Control)
Protein X75 ± 10
Protein Y50 ± 8

This compound Signaling and Mechanism of Action

While the precise signaling pathways activated by this compound are proprietary, the general mechanism involves endocytosis of the this compound-DNA complex and subsequent endosomal escape to release the nucleic acid into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Reagent Complex This compound-DNA Complex This compound->Complex DNA Plasmid DNA DNA->Complex Nucleus Nucleus DNA->Nucleus Nuclear Import Endosome Endosome Complex->Endosome Endocytosis Endosome->DNA Endosomal Escape Cytoplasm Cytoplasm mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Proposed mechanism of this compound-mediated transfection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection EfficiencySuboptimal this compound:DNA ratioOptimize the ratio of this compound to DNA (e.g., 1:1, 2:1, 3:1).
Cell confluency too high or too lowEnsure cells are 70-90% confluent at the time of transfection.
Poor plasmid DNA qualityUse high-purity, endotoxin-free plasmid DNA.
High Cell ToxicityToo much this compound reagentReduce the amount of this compound reagent used.
Complexes left on cells too longChange the medium 4-6 hours after transfection.

For further assistance, please contact technical support.

References

Troubleshooting & Optimization

How to improve Dobaq transfection efficiency in hard-to-transfect cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high transfection efficiency, especially in hard-to-transfect cells.

Frequently Asked Questions (FAQs)

Q1: What is Dobaq and how does it work?

A1: this compound is a novel cationic lipid-based transfection reagent designed to efficiently deliver nucleic acids (such as plasmid DNA and siRNA) into a wide range of eukaryotic cells, including those that are traditionally difficult to transfect. The positively charged this compound lipids form complexes with negatively charged nucleic acids. These complexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell.

Q2: Which cell types are considered "hard-to-transfect"?

A2: Hard-to-transfect cells are cell lines and primary cells that are resistant to the uptake of foreign nucleic acids using standard transfection methods. These often include primary neurons, macrophages, lymphocytes, hematopoietic cells, and suspension cell lines.[1][2][3] These cells are often more sensitive to the toxicity of transfection reagents and may have less efficient uptake mechanisms.

Q3: What are the key factors influencing this compound transfection efficiency?

A3: Several factors can significantly impact the success of your transfection experiment.[4] These include:

  • Cell Health and Viability: It is crucial to use healthy, actively dividing cells that are free from contamination.[5][6]

  • Cell Confluency: The optimal confluency for transfection is typically between 70-90%.[7] Overly confluent or sparse cultures can lead to poor results.[5][6]

  • DNA/RNA Quality and Quantity: High-purity, intact nucleic acids are essential for successful transfection. The amount of nucleic acid used should be optimized for your specific cell type.[4][5]

  • This compound-to-Nucleic Acid Ratio: The ratio of this compound reagent to your nucleic acid is a critical parameter that requires optimization.

  • Incubation Time: The duration of cell exposure to the this compound-nucleic acid complexes can affect both efficiency and cell viability.

Q4: Can this compound be used for both transient and stable transfections?

A4: Yes, this compound is suitable for both transient and stable transfections. Transient transfections involve the expression of the foreign gene for a limited period without integration into the host genome.[7] For stable transfections, where the transfected DNA integrates into the host chromosome, a selection marker is typically co-transfected to isolate stably transfected cells.[7]

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

Q: I am observing a very low percentage of transfected cells. What can I do to improve this?

A: Low transfection efficiency is a common issue, particularly with hard-to-transfect cells. Here are several steps you can take to enhance your results:

  • Optimize the this compound-to-DNA Ratio: This is one of the most critical parameters. Perform a titration experiment to determine the optimal ratio for your specific cell type.

  • Optimize Cell Confluency: Ensure your cells are in the logarithmic growth phase and plated at an optimal density (typically 70-90% confluency at the time of transfection).[7]

  • Check Nucleic Acid Quality: Use high-purity plasmid DNA (A260/A280 ratio of 1.8–2.0). Contaminants can inhibit transfection.

  • Transfect Cells in Suspension: For some adherent cell lines, transfecting them in suspension before they have fully adhered can increase the available surface area for complex uptake.[7]

  • Use a Reporter Plasmid: To troubleshoot the protocol, use a control plasmid expressing a fluorescent protein (e.g., GFP) to easily visualize and quantify transfection efficiency.

  • Consider Electroporation as an Alternative: For extremely difficult-to-transfect cells, electroporation can be a more effective method.[8][9][10]

Problem 2: High Cell Toxicity and Death

Q: After transfection with this compound, I am seeing significant cell death. How can I reduce cytotoxicity?

A: Cell toxicity can be a major hurdle. Here are some strategies to minimize cell death:

  • Reduce the Amount of this compound and Nucleic Acid: High concentrations of the transfection complex can be toxic. Try reducing the amounts of both the this compound reagent and your nucleic acid.

  • Decrease Incubation Time: Limit the exposure of cells to the this compound-nucleic acid complexes. An incubation time of 4-6 hours is often sufficient before changing the media.

  • Ensure Optimal Cell Health: Only use healthy, low-passage number cells for your experiments.[4][5] Stressed or unhealthy cells are more susceptible to the toxic effects of transfection reagents.

  • Change Media Post-Transfection: After the initial incubation period, replace the transfection medium with fresh, complete growth medium to remove the transfection complexes and allow the cells to recover.

  • Test for Mycoplasma Contamination: Mycoplasma contamination can compromise cell health and affect experimental outcomes.

Data on Transfection of Hard-to-Transfect Cells

The following tables provide a summary of expected transfection efficiencies and key optimization parameters for various hard-to-transfect cell types when using a high-performance cationic lipid reagent like this compound.

Table 1: Transfection Efficiency of this compound in Various Hard-to-Transfect Cell Lines

Cell TypeTransfection MethodReported EfficiencyKey Optimization Parameters
Primary MacrophagesThis compound (Lipid-based)40-60%This compound:siRNA ratio, cell density
Primary NeuronsThis compound (Lipid-based)20-30%Incubation time, DNA concentration
Human T-cellsElectroporation50-70%Voltage, pulse duration
Mesenchymal Stem CellsThis compound (Lipid-based)60-80%This compound:DNA ratio, confluency
Suspension Cells (e.g., Jurkat)Electroporation40-60%Cell density, electroporation buffer

Table 2: Comparison of Transfection Methods in Primary Neurons

Transfection MethodAverage EfficiencyCell ViabilityReference
This compound (Hypothetical)25%Moderate-HighN/A
Lipofectamine™ 2000~2.5%High[11]
DOTAP~1.5%High[11]
Nucleofector™>20%Moderate[11]

Experimental Protocols

Protocol 1: General Protocol for Transfecting Adherent Cells with this compound

  • Cell Plating: The day before transfection, seed your cells in complete growth medium so that they reach 70-90% confluency at the time of transfection.

  • Preparation of this compound-DNA Complexes:

    • Dilute your plasmid DNA in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the this compound reagent in the same serum-free medium.

    • Combine the diluted DNA and diluted this compound reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the this compound-DNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Protocol 2: Optimizing this compound Transfection in a New Cell Line

  • Vary this compound-to-DNA Ratio: Test a range of this compound-to-DNA ratios (e.g., 1:1, 2:1, 3:1, 4:1) while keeping the amount of DNA constant.

  • Optimize DNA Amount: Using the best this compound-to-DNA ratio from the previous step, test different amounts of plasmid DNA (e.g., 0.5 µg, 1.0 µg, 1.5 µg per well of a 24-well plate).

  • Assess Cell Density: Plate cells at different densities (e.g., 50%, 70%, 90% confluency) to determine the optimal confluency for transfection.

  • Evaluate Results: After 24-48 hours, assess transfection efficiency (e.g., by fluorescence microscopy if using a GFP reporter) and cell viability (e.g., by trypan blue exclusion) for each condition to identify the optimal protocol.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis plate_cells Plate cells to achieve 70-90% confluency prep_complex Prepare this compound-DNA complexes (Incubate 20 min) add_complex Add complexes to cells (Incubate 4-6 hours) prep_complex->add_complex change_media Replace with fresh media add_complex->change_media assay Assay for gene expression (e.g., qPCR, Western Blot, Microscopy) change_media->assay

Caption: Experimental workflow for this compound transfection of adherent cells.

signaling_pathway complex This compound/DNA Complex membrane Cell Membrane complex->membrane Fusion endosome Endosome membrane->endosome Endocytosis dna DNA endosome->dna Endosomal Escape cytoplasm Cytoplasm nucleus Nucleus mrna mRNA nucleus->mrna Transcription dna->nucleus Nuclear Entry protein Protein mrna->protein Translation

Caption: Proposed mechanism of this compound-mediated gene delivery.

References

Technical Support Center: Mitigating Dobaq-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Dobaq, a pH-sensitive cationic lipid, in cell culture experiments. Given that specific cytotoxicity data for this compound is limited in publicly available literature, this guide draws upon established principles and data from similar cationic lipids used in liposome-based delivery systems.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound-induced cytotoxicity.

Issue 1: High Cell Death Observed Shortly After Transfection/Treatment

Possible Causes:

  • High Concentration of this compound: Cationic lipids can cause dose-dependent toxicity.[1][2]

  • Suboptimal Formulation Ratios: The ratio of this compound to other lipids and the nucleic acid cargo is critical for both efficiency and safety.

  • Inappropriate Cell Density: Cells at very low or very high confluency can be more susceptible to cytotoxicity.[3]

  • Presence of Antibiotics: Cationic lipids can increase cell permeability to antibiotics, leading to increased toxicity.[4][5]

  • Serum Interference: Serum components can interact with cationic lipoplexes, potentially increasing cytotoxicity.[4]

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

    • Start with a low concentration and gradually increase it to find a balance between transfection efficiency and cell viability.

  • Adjust Formulation Ratios:

    • This compound to Helper Lipid Ratio: Incorporate neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol to stabilize the liposome structure and reduce the positive surface charge, which can decrease cytotoxicity.[6]

    • Nitrogen to Phosphate (N/P) Ratio: This ratio represents the charge balance between the cationic lipid (this compound) and the anionic nucleic acid. A high N/P ratio can lead to increased cytotoxicity.[2] Optimize this ratio by testing a range of values (e.g., from 2:1 to 10:1) to find the lowest ratio that still provides efficient delivery.

  • Optimize Cell Seeding Density:

    • Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection.[3]

  • Modify Culture Medium:

    • Perform transfections in antibiotic-free medium to prevent increased antibiotic uptake.[4][5]

    • If serum is suspected to be an issue, form the this compound-nucleic acid complexes in serum-free medium before adding them to cells cultured in serum-containing medium.[4]

Issue 2: Gradual Decline in Cell Viability Over Time Post-Treatment

Possible Causes:

  • Induction of Apoptosis: Cationic lipids can trigger programmed cell death pathways.[7][8][9]

  • Oxidative Stress: The interaction of cationic lipids with cell membranes can lead to the generation of reactive oxygen species (ROS).[7][10][11]

  • Mitochondrial Dysfunction: Cationic lipids can disrupt mitochondrial membrane potential and function.[8]

Troubleshooting Steps:

  • Assess for Apoptosis:

    • Use an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to confirm if apoptosis is being induced.

    • If apoptosis is confirmed, consider co-treatment with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to determine if it rescues the cells, although this may interfere with intended therapeutic effects if apoptosis is the desired outcome.

  • Mitigate Oxidative Stress:

    • Measure ROS levels using a fluorescent probe (e.g., DCFDA).

    • Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to see if it improves cell viability. A study showed that the antioxidant edaravone could alleviate cationic liposome-induced cytotoxicity.[12]

  • Evaluate Mitochondrial Health:

    • Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: As a cationic lipid, this compound's cytotoxicity likely stems from its positive charge, which facilitates interaction with negatively charged cell membranes. This interaction can lead to membrane destabilization, induction of oxidative stress through the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways.[7][8][9][10][11]

Q2: How can I reduce the cytotoxicity of my this compound-based formulation without compromising delivery efficiency?

A2: Optimizing the formulation is key. This includes:

  • Incorporating helper lipids: Neutral lipids like DOPE and cholesterol can reduce the overall positive charge of the liposome and stabilize the lipid bilayer.[6]

  • Optimizing the N/P ratio: Finding the lowest N/P ratio that provides effective delivery will minimize the amount of free cationic lipid, which is a major contributor to toxicity.[2]

  • Including PEGylated lipids: A small percentage of PEGylated lipids can shield the positive charge and reduce non-specific interactions with serum proteins, which can sometimes mitigate toxicity.

Q3: Are there any additives I can use in my cell culture medium to reduce this compound's toxicity?

A3: While not a standard practice for all experiments, co-incubation with antioxidants like N-acetylcysteine (NAC) has been shown to reduce cytotoxicity induced by some cationic lipids by quenching reactive oxygen species.[12] However, it is crucial to first confirm that these additives do not interfere with your specific experimental endpoint.

Q4: Can the choice of cell line affect the observed cytotoxicity?

A4: Yes, different cell lines have varying sensitivities to cationic lipid-based reagents. It is essential to perform initial dose-response experiments to determine the optimal working concentration of this compound for each cell line you are using.

Q5: My cells look unhealthy after this compound treatment, but common viability assays (like MTT) give inconsistent results. Why?

A5: Some cationic lipids can interfere with the readouts of metabolic assays like the MTT assay. The generation of reactive oxygen species can affect cellular reductase activity, which is what the MTT assay measures.[11] It is advisable to use a secondary, non-metabolic-based assay to confirm viability, such as a lactate dehydrogenase (LDH) release assay (which measures membrane integrity) or direct cell counting with a viability dye like trypan blue.

Quantitative Data on Cationic Lipid Cytotoxicity

The following tables summarize cytotoxicity data for various cationic lipids, providing a reference for the expected toxicity range and the impact of formulation parameters.

Table 1: Comparative Cytotoxicity (IC50) of Different Cationic Lipids

Cationic LipidCell LineIC50 (µg/mL)Incubation Time (h)Reference
CDA14 (Quaternary Ammonium Headgroup)NCI-H460109.448[8]
CDO14 (Tri-peptide Headgroup)NCI-H460340.548[8]
CTAB-SLNsMultiple< 1024-48[1]
DDAB-SLNsSV-80284.0648[1]
DDAB-SLNsMCF-7869.8848[1]

Table 2: Effect of N/P Ratio on the Cytotoxicity of siRNA-Solid Lipid Nanoparticles (SLNs) in J774A.1 Macrophages

N/P RatioIC50 (µg/mL)
34:18.1 ± 0.37
20:123.9 ± 5.73
16:126.5 ± 5.92
12:126.1 ± 3.97
8:122.1 ± 4.06
4:118.9 ± 0.94
1:117.4 ± 2.25
(Data adapted from a study on DOTAP-containing SLNs)[2]

Experimental Protocols

Protocol 1: Preparation of this compound-based Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, Cholesterol)

  • PEGylated lipid (optional)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve this compound and any helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Create a thin lipid film on the inner wall of the flask by evaporating the chloroform using a rotary evaporator.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To create unilamellar vesicles of a defined size, sonicate the resulting multilamellar vesicle suspension in a water bath sonicator or pass it through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • For nucleic acid encapsulation, the hydration can be done with a buffer containing the nucleic acid, or the nucleic acid can be mixed with the pre-formed liposomes.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a general procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-based formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of your this compound formulation and appropriate controls (untreated cells, vehicle control).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Incubate for a further 2-4 hours, or overnight, with gentle shaking to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in cationic lipid-induced cytotoxicity.

Dobaq_Cytotoxicity_Workflow cluster_formulation Formulation & Treatment cluster_assessment Cytotoxicity Assessment cluster_troubleshooting Troubleshooting This compound This compound Liposome Treatment Cell Treatment This compound->Treatment Cells Cultured Cells Cells->Treatment ViabilityAssay Viability Assay (MTT, LDH) Treatment->ViabilityAssay Observe Cytotoxicity ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay Induces Apoptosis ROS_Assay ROS Assay (DCFDA) Treatment->ROS_Assay Induces Oxidative Stress OptimizeConc Optimize Concentration ViabilityAssay->OptimizeConc AdjustRatio Adjust Lipid Ratios ViabilityAssay->AdjustRatio AddAntioxidant Add Antioxidant ROS_Assay->AddAntioxidant OptimizeConc->Treatment Refine AdjustRatio->Treatment Refine AddAntioxidant->Treatment Refine

Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Liposome Membrane Plasma Membrane Interaction This compound->Membrane ROS ROS Generation Membrane->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cationic lipid-mediated stress.

Oxidative_Stress_Pathway This compound This compound Liposome MembraneInteraction Membrane Interaction This compound->MembraneInteraction NADPH_Oxidase NADPH Oxidase Activation MembraneInteraction->NADPH_Oxidase ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Antioxidant Antioxidant Defenses (e.g., Glutathione) ROS->Antioxidant Counteracted by OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Causes CellDeath Cell Death OxidativeDamage->CellDeath

Caption: Oxidative stress pathway initiated by cationic lipid interactions.

References

Technical Support Center: Dobaq Transfection and Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low protein expression after Dox-inducible piggyBac (Dobaq) transfection.

Frequently Asked Questions (FAQs)

Q1: What is the this compound system and why is it used?

The this compound system is a powerful tool for achieving stable, doxycycline-inducible gene expression in mammalian cells. It utilizes the piggyBac transposon system to integrate a gene of interest into the host cell genome. The expression of this gene is then controlled by the addition of doxycycline, allowing for tight regulation of protein production. The piggyBac transposon system is favored for its ability to integrate a single copy of the transgene into areas of open chromatin, which generally leads to high and consistent expression.[1]

Q2: I've transfected my cells, but I'm not seeing any protein expression after adding doxycycline. What are the most common reasons for this?

Several factors could be contributing to a lack of protein expression. The most common issues include:

  • Low Transfection Efficiency: The initial delivery of the this compound plasmids into the cells may have been inefficient.

  • Ineffective Antibiotic Selection: The concentration of the selection antibiotic (e.g., puromycin) may not have been optimal, leading to the survival of untransfected cells.

  • Suboptimal Doxycycline Concentration: The concentration of doxycycline used for induction might be too low to activate gene expression.

  • Problems with the this compound Plasmids: There could be an issue with the integrity or sequence of your this compound and transposase plasmids.

  • Cell Line-Specific Issues: Some cell lines may be more difficult to transfect or may have characteristics that interfere with piggyBac transposition or doxycycline-inducible expression.

Q3: How do I know if my transfection was successful?

A good indicator of successful transfection is the presence of a fluorescent reporter (like GFP or RFP) if it is included in your this compound vector. You can monitor the percentage of fluorescent cells 48 hours post-transfection using fluorescence microscopy. Additionally, successful antibiotic selection is a strong indicator that the piggyBac transposon has integrated into the genome of the surviving cells.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency

If you observe a low percentage of fluorescent cells 48 hours post-transfection, or if most of your cells die after antibiotic selection, you may have low transfection efficiency.

Possible Cause Troubleshooting Step
Suboptimal Cell Confluency Ensure cells are in the logarithmic growth phase and are approximately 80% confluent at the time of transfection.[2] Cell density that is too low or too high can significantly decrease transfection efficiency.[2]
Incorrect Plasmid to Transfection Reagent Ratio Optimize the ratio of your this compound and transposase plasmids to the transfection reagent. Refer to the manufacturer's protocol for your specific transfection reagent for recommended starting ratios.
Poor DNA Quality Use high-purity, endotoxin-free plasmid DNA for transfection.
Cell Line is Difficult to Transfect Consider using a different transfection method, such as electroporation, which can be more efficient for certain cell types.[3]
Issue 2: Ineffective Stable Cell Line Selection

If you suspect that your antibiotic selection is not working correctly, it's crucial to optimize this step to ensure you are working with a pure population of stably transfected cells.

Possible Cause Troubleshooting Step
Incorrect Antibiotic Concentration The optimal concentration of puromycin varies between cell types. It is essential to perform a kill curve experiment to determine the lowest concentration of the antibiotic that effectively kills all untransfected cells within a reasonable timeframe (typically 3-5 days).[2][4]
Antibiotic Degradation Ensure your antibiotic stock solution is not expired and has not been subjected to multiple freeze-thaw cycles.
Insufficient Selection Time Continue the selection process for a sufficient duration to eliminate all non-resistant cells.[4] This may take up to a week for some cell lines.
Issue 3: Low or No Protein Expression After Doxycycline Induction

Even with a stable cell line, you may encounter issues with inducing protein expression.

Possible Cause Troubleshooting Step
Suboptimal Doxycycline Concentration The optimal concentration of doxycycline can vary. Perform a dose-response experiment by treating your cells with a range of doxycycline concentrations to find the optimal level for induction.
Doxycycline Degradation Doxycycline is light-sensitive and can degrade over time in culture medium. Prepare fresh doxycycline-containing medium for each experiment.
Insufficient Induction Time Protein expression may take time to accumulate to detectable levels. Perform a time-course experiment to determine the optimal induction duration (e.g., 24, 48, 72 hours).
Protein is Expressed but Insoluble If you are performing a Western blot on the soluble cell lysate, your protein may be expressed but located in the insoluble fraction (inclusion bodies).[5] Analyze the insoluble pellet to check for the presence of your protein.[5]
Protein is Being Degraded If your protein is unstable, it may be rapidly degraded by cellular proteases. Consider adding protease inhibitors during cell lysis and protein extraction.

Experimental Protocols

Protocol 1: Puromycin Kill Curve

This protocol will help you determine the optimal puromycin concentration for selecting your specific cell line.

  • Cell Seeding: Seed your cells in a 24-well plate at a density that will result in approximately 80% confluency the next day.[2] Prepare at least 8 wells for different antibiotic concentrations and one for a no-antibiotic control.[2]

  • Antibiotic Preparation: Prepare a series of puromycin dilutions in your complete culture medium. A typical range to test is 0-10 µg/mL.

  • Treatment: After 24 hours of incubation, replace the medium in each well with the medium containing the different concentrations of puromycin.

  • Monitoring: Observe the cells daily for signs of cell death.

  • Determining Optimal Concentration: The optimal concentration is the lowest concentration of puromycin that kills all the cells within 3-5 days.[2]

Protocol 2: Optimizing Doxycycline Induction

This protocol will help you determine the optimal doxycycline concentration and induction time for your experiment.

  • Cell Seeding: Seed your stably transfected cells in a 12-well plate at a consistent density.

  • Doxycycline Titration: Prepare culture medium with a range of doxycycline concentrations (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).

  • Induction: Replace the medium in the wells with the doxycycline-containing medium.

  • Time Course: Harvest cells at different time points after induction (e.g., 24, 48, 72 hours).

  • Analysis: Analyze protein expression levels at each concentration and time point using your desired method (e.g., Western blot, fluorescence microscopy, flow cytometry).

Quantitative Data Summary

ParameterRecommended Range/RatioNotes
Cell Confluency for Transfection 70-80%Optimal for maximizing transfection efficiency.[2]
Plasmid DNA to Transposase Ratio 4:1 (by mass)This is a good starting point for electroporation; optimization may be required for other methods.[3]
Puromycin Concentration 1-10 µg/mLHighly cell-type dependent; must be determined empirically with a kill curve.
Doxycycline Concentration 10-1000 ng/mLThe optimal concentration should be determined through a dose-response experiment.

Visual Guides

Dobaq_Workflow cluster_transfection Transfection cluster_selection Stable Cell Line Generation cluster_induction Protein Expression Start Start Prepare_Cells Prepare Cells (80% confluency) Start->Prepare_Cells Transfect Co-transfect this compound and Transposase Plasmids Prepare_Cells->Transfect Select Add Selection Antibiotic (e.g., Puromycin) Transfect->Select Expand Expand Resistant Clones Select->Expand Induce Add Doxycycline Expand->Induce Analyze Analyze Protein Expression Induce->Analyze End End Analyze->End

Caption: this compound transfection and stable cell line generation workflow.

Troubleshooting_Tree Start Low/No Protein Expression Check_Transfection Check Transfection Efficiency (e.g., fluorescent reporter) Start->Check_Transfection Low_Efficiency Low Check_Transfection->Low_Efficiency Good_Efficiency Good Check_Transfection->Good_Efficiency Good Optimize_Transfection Optimize Transfection Protocol: - Cell confluency - DNA:reagent ratio - DNA quality Low_Efficiency->Optimize_Transfection Low Check_Selection Check Antibiotic Selection Good_Efficiency->Check_Selection Ineffective_Selection Ineffective Check_Selection->Ineffective_Selection Effective_Selection Effective Check_Selection->Effective_Selection Effective Perform_Kill_Curve Perform Kill Curve to Determine Optimal Antibiotic Concentration Ineffective_Selection->Perform_Kill_Curve Ineffective Check_Induction Check Doxycycline Induction Effective_Selection->Check_Induction No_Expression No/Low Expression Check_Induction->No_Expression Expression_OK Expression OK Check_Induction->Expression_OK Expression OK Optimize_Induction Optimize Induction: - Doxycycline concentration - Induction time - Check for insoluble protein No_Expression->Optimize_Induction No/Low Expression

Caption: Troubleshooting decision tree for low protein expression.

Dox_Induction cluster_no_dox Without Doxycycline cluster_dox With Doxycycline rtTA_Inactive rtTA protein is inactive TRE_Promoter_Off TRE promoter is OFF rtTA_Inactive->TRE_Promoter_Off No_Transcription No Transcription of Gene of Interest TRE_Promoter_Off->No_Transcription Dox Doxycycline rtTA_Active rtTA binds Doxycycline and becomes active Dox->rtTA_Active TRE_Promoter_On Active rtTA binds to TRE promoter rtTA_Active->TRE_Promoter_On Transcription Transcription of Gene of Interest TRE_Promoter_On->Transcription

Caption: Mechanism of Doxycycline-inducible gene expression.

References

Overcoming serum inhibition in Dobaq-mediated transfection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dobaq-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly serum inhibition, during your transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) is a cationic lipid that serves as a pH-sensitive transfection reagent.[1] Its positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA), leading to the formation of condensed, positively charged complexes called lipoplexes. These lipoplexes can then associate with the negatively charged cell membrane, facilitating their uptake into the cell, likely through endocytosis. The pH-sensitive nature of this compound is thought to aid in the endosomal escape of the nucleic acid, a critical step for its delivery into the cytoplasm and, in the case of DNA, subsequent entry into the nucleus for transcription.

Q2: Why does serum inhibit this compound-mediated transfection?

Serum contains a variety of components, including negatively charged proteins and lipids, that can interfere with cationic lipid-mediated transfection.[2][3] These serum components can interact with the positively charged this compound-nucleic acid complexes, leading to several inhibitory effects:

  • Aggregation: Serum proteins can cause the lipoplexes to aggregate, making them too large for efficient cellular uptake.

  • Neutralization: The negative charges of serum proteins can neutralize the positive charge of the lipoplexes, reducing their interaction with the cell membrane.

  • Competition: Serum proteins can compete with the lipoplexes for binding to the cell surface.

  • Instability: Serum components can lead to the disassembly of the lipoplexes, prematurely releasing the nucleic acid before it reaches the cell.

Q3: Can I perform this compound-mediated transfection in the presence of serum?

While many cationic lipid transfection protocols recommend forming the lipid-DNA complexes in serum-free media, some reagents are designed to be more resistant to the inhibitory effects of serum. For this compound, it is crucial to optimize the protocol for your specific cell type and serum concentration. Often, the initial complex formation should be performed in a serum-free medium before adding the complexes to cells cultured in serum-containing medium.

Q4: What are the key parameters to optimize to overcome serum inhibition with this compound?

The most critical parameter to optimize is the ratio of this compound to nucleic acid. Increasing this ratio can create more densely packed, highly positive lipoplexes that are more resistant to the neutralizing effects of serum proteins.[2] Other important parameters to optimize include the concentration of the nucleic acid, the cell density at the time of transfection, and the incubation time of the lipoplexes with the cells.

Q5: How does the pH-sensitive nature of this compound help in transfection?

The pH-sensitive property of this compound is designed to facilitate the release of the nucleic acid from the endosome into the cytoplasm. After the lipoplex is taken up by the cell into an endosome, the endosome's internal environment becomes more acidic. The chemical structure of this compound is intended to be altered by this lower pH, leading to the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cell's cytoplasm, where it can then perform its function.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency in the Presence of Serum Suboptimal this compound-to-Nucleic Acid Ratio: The ratio is too low, leading to neutralization of lipoplexes by serum proteins.Increase the this compound-to-nucleic acid ratio. Perform a titration experiment to determine the optimal ratio for your specific cell line and serum concentration.
Complexes Formed in Serum-Containing Medium: Serum proteins interfered with the formation of stable lipoplexes.Always prepare the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells.
Low Cell Viability: The combination of this compound and serum may be toxic to your cells at the concentrations used.Optimize the concentration of both this compound and nucleic acid. Reduce the incubation time of the complexes with the cells. Ensure cells are in a healthy, logarithmic growth phase.
Incorrect Cell Density: Cell confluency can significantly impact transfection efficiency.Plate cells to achieve 70-90% confluency at the time of transfection for adherent cells.
High Cell Death After Transfection with Serum Toxicity of Lipoplexes: The concentration of this compound or the lipoplexes is too high.Reduce the amount of this compound and nucleic acid used. Optimize the this compound-to-nucleic acid ratio, as an excess of the cationic lipid can be toxic.
Prolonged Exposure to Complexes: Leaving the lipoplexes on the cells for too long can increase toxicity.Reduce the incubation time. For sensitive cell lines, consider replacing the transfection medium with fresh, complete medium after 4-6 hours.
Inconsistent Transfection Results Variability in Serum Quality: Different lots of serum can have varying compositions, affecting transfection efficiency.If possible, use a single, pre-tested lot of serum for a series of related experiments.
Inconsistent Complex Formation: Pipetting errors or improper mixing can lead to variable lipoplex size and charge.Ensure thorough but gentle mixing of this compound and nucleic acid. Use calibrated pipettes and consistent incubation times for complex formation.

Quantitative Data on Overcoming Serum Inhibition

Table 1: Example of Transfection Efficiency of a Cationic Lipid in the Presence of 10% Fetal Bovine Serum (FBS) at Different Lipid:DNA Ratios

Lipid:DNA Ratio (w/w)Transfection Efficiency (% of cells expressing reporter gene)Cell Viability (%)
2:115%90%
4:145%85%
6:160%75%
8:155%60%

Note: This data is illustrative and based on typical results for cationic lipids. The optimal ratio for this compound and your specific cell line must be determined experimentally.

Experimental Protocols

Protocol 1: Optimization of this compound-to-DNA Ratio for Transfection in the Presence of Serum

This protocol is designed to determine the optimal ratio of this compound to plasmid DNA for a given cell line and serum concentration. A reporter plasmid (e.g., expressing GFP or luciferase) is recommended for easy quantification of transfection efficiency.

Materials:

  • This compound transfection reagent

  • Plasmid DNA with a reporter gene (1 µg/µL in sterile, nuclease-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • 24-well cell culture plates

  • Adherent cells in logarithmic growth phase

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Dilutions: In separate sterile tubes, dilute the plasmid DNA in serum-free medium. For a 24-well plate, a typical amount of DNA per well is 0.5 µg.

  • Preparation of this compound Dilutions and Complex Formation:

    • In separate sterile tubes, dilute the this compound reagent in serum-free medium.

    • To test different ratios (e.g., 2:1, 4:1, 6:1, 8:1 this compound:DNA, w/w), add the appropriate amount of diluted this compound to each tube of diluted DNA.

    • Mix gently by pipetting up and down and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add fresh, pre-warmed complete medium containing serum to each well.

    • Add the this compound-DNA complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay). Also, assess cell viability using a method like Trypan Blue exclusion or an MTT assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed cells in 24-well plate add_complexes Add complexes to cells in serum-containing medium dna_prep Dilute plasmid DNA (serum-free medium) complex_formation Mix this compound and DNA (incubate 15-20 min) dna_prep->complex_formation dobaq_prep Dilute this compound reagent (serum-free medium) dobaq_prep->complex_formation complex_formation->add_complexes incubation Incubate cells (24-48 hours) add_complexes->incubation assay Analyze reporter gene expression and cell viability incubation->assay

Caption: Workflow for optimizing this compound-mediated transfection.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake and Trafficking dobaq_dna This compound-DNA Complex (+ charge) cell_membrane Cell Membrane (- charge) dobaq_dna->cell_membrane Binding serum_protein Serum Protein (- charge) dobad_dna dobad_dna serum_protein->dobad_dna Inhibition endosome Endosome (Acidic pH) cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (pH-mediated) cytoplasm->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Entry (DNA) nucleus->cytoplasm Transcription (mRNA)

Caption: Mechanism of this compound transfection and serum inhibition.

References

Dobaq formulation issues and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dobaq-containing liposomal formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formulation, characterization, and handling of this compound-based lipid nanoparticle systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a pH-sensitive cationic lipid. Its primary application is in the formulation of liposomes and other lipid nanoparticles for the delivery of therapeutic agents such as small molecule drugs, DNA, and siRNA. The cationic nature of this compound facilitates interaction with negatively charged cell membranes and nucleic acids, while its pH-sensitivity allows for triggered release of encapsulated contents in acidic environments, such as endosomes or the tumor microenvironment.

Q2: What is the underlying principle of pH-sensitive drug release with this compound-containing liposomes?

A2: this compound-containing liposomes are designed to be stable at physiological pH (around 7.4). However, in acidic environments (pH below its pKa), the this compound lipid becomes protonated. This change in charge can lead to destabilization of the liposomal membrane, promoting fusion with endosomal membranes and subsequent release of the encapsulated cargo into the cytoplasm. This mechanism is particularly advantageous for delivering drugs that need to reach intracellular targets.

Q3: What are the most critical parameters to control during the formulation of this compound liposomes?

A3: The most critical parameters include:

  • Lipid Composition: The molar ratio of this compound to helper lipids (e.g., DOPE, cholesterol) significantly impacts stability, transfection efficiency, and cytotoxicity.

  • Drug-to-Lipid Ratio: This ratio affects encapsulation efficiency and the release kinetics of the drug.

  • pH of Buffers: The pH of the hydration and external buffers is crucial for efficient drug loading (especially for pH-gradient methods) and for maintaining the stability of the final formulation.

  • Sonication/Extrusion Parameters: These processes determine the size and lamellarity of the liposomes, which in turn influence their in vivo behavior.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE)

Low encapsulation efficiency is a common challenge in liposome formulation. The table below outlines potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Suboptimal Drug-to-Lipid Ratio Optimize the drug-to-lipid ratio. Start with a lower ratio (e.g., 1:20 w/w) and incrementally increase it. For doxorubicin, increasing the drug-to-lipid ratio from 0.05 to 0.4 (w/w) can impact loading efficiency.[1][2]Identification of a drug-to-lipid ratio that maximizes encapsulation without causing drug precipitation or liposome instability.
Inappropriate pH Gradient (for remote loading) Ensure a significant pH gradient between the interior and exterior of the liposomes. For weakly basic drugs like doxorubicin, an acidic internal buffer (e.g., citrate buffer, pH 4.0) and an external buffer at physiological pH (e.g., HEPES, pH 7.4) is effective.[3]Enhanced drug loading driven by the pH gradient, leading to higher encapsulation efficiency.
Poor Lipid Film Hydration Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation. Vortexing or gentle agitation should be sufficient to fully hydrate the lipid film.Complete formation of multilamellar vesicles (MLVs), which is a prerequisite for subsequent sizing and efficient drug encapsulation.
Drug Leakage During Formulation Incorporate cholesterol into the formulation (e.g., at a 1:1 molar ratio with this compound) to increase membrane rigidity and reduce permeability.[4]Reduced leakage of the encapsulated drug, leading to a higher final %EE.
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)

The size and uniformity of liposomes are critical for their in vivo performance.

Potential Cause Recommended Solution Expected Outcome
Inefficient Size Reduction Optimize the extrusion process by increasing the number of passes through the polycarbonate membranes (typically 10-20 passes). Ensure the extrusion is performed at a temperature above the lipid mixture's Tc.A more uniform population of liposomes with a smaller average diameter and a lower PDI (<0.2).
Liposome Aggregation Increase the proportion of cationic lipid (this compound) to increase the positive zeta potential, leading to greater electrostatic repulsion between particles. A zeta potential of > +30 mV is generally considered stable. Alternatively, incorporate a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric hindrance.Reduced aggregation and a more stable liposomal suspension over time.
Incorrect Lipid Composition The choice of helper lipids can influence vesicle size. For instance, formulations with a higher proportion of DOPE may form larger particles. Systematically vary the lipid ratios to find the optimal composition for the desired size.Formulation of liposomes within the target size range.
Issue 3: Formulation Instability (Aggregation, Fusion, or Drug Leakage) During Storage

Maintaining the physicochemical properties of the liposomal formulation over time is crucial for its therapeutic efficacy.

Potential Cause Recommended Solution Expected Outcome
Hydrolysis or Oxidation of Lipids Store the liposomal suspension at 4°C in the dark. For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose or trehalose). Liposomes should not be frozen without a cryoprotectant as ice crystal formation can disrupt the vesicles.[5]Enhanced long-term stability with minimal changes in particle size, PDI, and encapsulation efficiency.
Insufficient Surface Charge Ensure the zeta potential is sufficiently high (ideally > ±30 mV) to prevent aggregation due to van der Waals forces. Adjust the this compound concentration if necessary.A physically stable formulation that remains as a homogenous suspension during storage.
Inappropriate Storage Buffer pH Store the liposomes in a buffer with a pH that ensures their stability (typically around physiological pH 7.4). Significant deviations in pH can lead to changes in lipid ionization and membrane integrity.[6][7]Preservation of liposome structure and minimal drug leakage during storage.
Issue 4: High In Vitro Cytotoxicity

Cationic lipids can exhibit inherent cytotoxicity. Minimizing this is essential for developing a safe drug delivery system.

Potential Cause Recommended Solution Expected Outcome
Excessive Cationic Lipid Concentration Optimize the this compound concentration to the minimum required for efficient encapsulation and delivery. Formulations with higher N/P (nitrogen-to-phosphate) ratios can be more toxic.[8][9]Reduced cytotoxicity while maintaining acceptable transfection or delivery efficiency.
Nature of the Cationic Lipid If this compound proves to be too toxic for a particular cell line, consider using other cationic lipids or modifying the formulation with a "shielding" lipid like PEG-DSPE to reduce the exposure of the positive charge.Identification of a lipid composition with a better therapeutic index (high efficacy, low toxicity).
Helper Lipid Composition The choice of helper lipid can influence cytotoxicity. For example, some studies have shown that the ratio of cholesterol to DOPE can impact cell viability.[8]A formulation with an optimized helper lipid composition that minimizes cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound-based Liposomes using the Thin-Film Hydration Method

This protocol describes a general method for preparing this compound-containing liposomes encapsulating a hydrophilic drug.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at a desired molar ratio (e.g., 1:1:1).

  • Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum at a temperature above the Tc of the lipids.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the dissolved drug. The hydration should be performed at a temperature above the Tc of the lipid mixture with gentle agitation.

  • To achieve a uniform size distribution, the resulting multilamellar vesicle (MLV) suspension is subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

Procedure:

  • Separate the liposomes from the unencapsulated drug using a suitable method like centrifugation or size exclusion chromatography.[7]

  • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., 0.1% Triton X-100) or an organic solvent like methanol.

  • Quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100[10]

Protocol 3: Characterization of Particle Size and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the liposomal formulation in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

  • For particle size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and correlates this to the hydrodynamic diameter.[6][8]

  • For zeta potential measurement, an electric field is applied, and the velocity of the charged liposomes is measured. This is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the formulation.[11]

Protocol 4: In Vitro Drug Release Assay

Procedure:

  • Place a known concentration of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical technique.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-liposome formulation (and appropriate controls, such as empty liposomes and free drug) for a specified period (e.g., 24 or 48 hours).[12]

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Dobaq_Liposome_Drug_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell Dobaq_Liposome This compound Liposome (Stable) Endocytosis Endocytosis Dobaq_Liposome->Endocytosis Cellular Uptake Endosome Endosome (pH ~5.5-6.5) Endocytosis->Endosome Formation Cytoplasm Cytoplasm Endosome->Cytoplasm Drug Release (pH-triggered membrane fusion) Experimental_Workflow cluster_characterization Characterization Steps cluster_invitro In Vitro Assays Start Start: Define Formulation Parameters (Lipid Ratio, Drug-to-Lipid Ratio) Thin_Film_Hydration Thin-Film Hydration Start->Thin_Film_Hydration Size_Reduction Size Reduction (Extrusion/Sonication) Thin_Film_Hydration->Size_Reduction Purification Purification (Dialysis/SEC) Size_Reduction->Purification Characterization Physicochemical Characterization Purification->Characterization In_Vitro_Testing In Vitro Testing Characterization->In_Vitro_Testing Size_Zeta Size & Zeta Potential (DLS) Characterization->Size_Zeta EE Encapsulation Efficiency (%EE) Characterization->EE Morphology Morphology (Cryo-TEM) Characterization->Morphology End End: Optimized Formulation In_Vitro_Testing->End Release Drug Release In_Vitro_Testing->Release Cytotoxicity Cytotoxicity (MTT) In_Vitro_Testing->Cytotoxicity Stability Stability In_Vitro_Testing->Stability Troubleshooting_Logic Problem Problem Identified (e.g., Low %EE, High PDI) Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis Adjust_Formulation Adjust Formulation Parameters Cause_Analysis->Adjust_Formulation Formulation-related Adjust_Process Adjust Process Parameters Cause_Analysis->Adjust_Process Process-related Recharacterize Re-characterize Formulation Adjust_Formulation->Recharacterize Adjust_Process->Recharacterize Optimized Problem Solved Recharacterize->Optimized Meets Specs Re-evaluate Re-evaluate Recharacterize->Re-evaluate Does Not Meet Specs Re-evaluate->Cause_Analysis

References

Improving the endosomal escape of Dobaq-based formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the endosomal escape of Dobaq-based formulations.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed mechanism for endosomal escape?

This compound, or N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, is a pH-sensitive cationic lipid. Its structure includes a quaternary amine and unsaturated hydrocarbon chains.[1] The proposed mechanism for endosomal escape relies on the "proton sponge" effect. In the neutral pH of the extracellular environment, this compound is ionized. Upon endocytosis, the formulation is trafficked into endosomes, where the pH progressively drops from approximately 6.5 to 4.5.[2] In this acidic environment, the tertiary amine groups of lipids like this compound can become protonated. This influx of protons, along with counter-ions, leads to osmotic swelling of the endosome, eventual rupture, and release of the cargo into the cytoplasm.

2. What are the critical quality attributes of this compound-based nanoparticles that influence endosomal escape?

The efficacy of endosomal escape is not solely dependent on the this compound lipid itself but also on the overall physicochemical properties of the nanoparticle formulation. Key attributes to control include:

  • Particle Size and Polydispersity Index (PDI): Nanoparticles typically need to be within a specific size range (e.g., 50-200 nm) for efficient cellular uptake. A low PDI indicates a homogenous population of nanoparticles, which is crucial for reproducible results.

  • Zeta Potential: This measures the surface charge of the nanoparticles. A positive zeta potential, conferred by cationic lipids like this compound, facilitates interaction with the negatively charged cell membrane, promoting uptake.

  • Lamellarity and Morphology: The internal structure of the lipid nanoparticle can influence its stability and how it interacts with the endosomal membrane.

  • Drug Loading: The amount of encapsulated therapeutic can affect the nanoparticle's physical properties and stability.

3. How can I improve the stability of my this compound-based formulation?

Instability in lipid nanoparticle formulations can manifest as aggregation, drug leakage, or changes in particle size over time. To improve stability:

  • Incorporate Helper Lipids: Phospholipids like dioleoylphosphatidylethanolamine (DOPE) and cholesterol are often included in formulations to enhance stability and fusogenicity.[3][4]

  • PEGylation: The addition of PEGylated lipids can provide a steric barrier, preventing aggregation and reducing recognition by the immune system, which can prolong circulation time in vivo.[5]

  • Optimize Storage Conditions: Store formulations at recommended temperatures (often 4°C) and protect from light and freeze-thaw cycles.[6]

  • Buffer Selection: Use appropriate buffers to maintain a stable pH during formulation and storage.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound-based formulations.

Issue 1: Low Transfection/Delivery Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Formulation Ratios Titrate the molar ratio of this compound to other lipids (e.g., helper lipids, PEGylated lipids) and the ratio of total lipid to therapeutic cargo.
Inefficient Cellular Uptake Confirm the zeta potential of your nanoparticles is positive. Optimize particle size to be within the ideal range for your target cell type.
Poor Endosomal Escape This is a primary bottleneck. Refer to the "Strategies to Enhance Endosomal Escape" section below. Consider incorporating fusogenic lipids like DOPE.
Degraded Nucleic Acid/Drug Ensure the integrity of your therapeutic cargo before encapsulation. Use nuclease-free water and reagents for nucleic acids.
Cell Health and Confluency Use healthy, low-passage number cells. Ensure cells are at an optimal confluency (typically 70-90%) at the time of transfection.[7]
Presence of Serum Serum components can interfere with the formation of lipid-nucleic acid complexes. Formulate the complexes in serum-free media before adding them to cells.[6]
Issue 2: High Cytotoxicity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excess Cationic Lipid High concentrations of cationic lipids can be toxic. Reduce the concentration of the this compound formulation applied to the cells. Optimize the lipid-to-cargo ratio to use the minimum amount of lipid necessary.
Solvent/Reagent Contamination Ensure all solvents and reagents used in the formulation process are of high purity and are properly removed during purification steps.
Formulation Instability Aggregated nanoparticles can lead to increased toxicity. Measure particle size and PDI before each experiment to ensure the formulation has not aggregated.
Prolonged Incubation Time Reduce the incubation time of the formulation with the cells. After an initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh medium.

Strategies to Enhance Endosomal Escape

Strategy Description Considerations
Inclusion of Fusogenic Lipids Lipids like DOPE can promote the transition from a lamellar to an inverted hexagonal phase, which can destabilize the endosomal membrane and facilitate cargo release.[4]The ratio of this compound to DOPE is critical and needs to be empirically determined.
pH-Sensitive Linkers If delivering a drug, it can be conjugated to the lipid or nanoparticle via a pH-sensitive linker that cleaves in the acidic endosome.Requires chemical modification of the drug and/or lipid.
Photochemical Internalization (PCI) This technique involves co-administering a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.Requires specialized equipment (a light source of a specific wavelength) and may not be suitable for all applications.
Co-delivery of Endosomolytic Agents Small molecules like chloroquine can be co-administered to buffer the endosome and enhance swelling, though this can increase toxicity.[8]Potential for off-target effects and increased cytotoxicity.

Experimental Protocols

Protocol 1: Calcein Leakage Assay to Assess Endosomal Destabilization

This assay qualitatively assesses whether your this compound-based formulation can disrupt endosomal membranes.

Principle: Calcein is a fluorescent dye that is self-quenched at high concentrations within endosomes. If the nanoparticles disrupt the endosomal membrane, calcein will leak into the cytosol, become diluted, and fluoresce brightly.[9]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a glass-bottom dish suitable for confocal microscopy and allow them to adhere overnight.

  • Calcein Loading: Incubate the cells with a high concentration of calcein-AM (e.g., 1-5 µM) for 30 minutes at 37°C. Calcein-AM is cell-permeable and is converted to the membrane-impermeable calcein by intracellular esterases.

  • Wash: Wash the cells three times with fresh, pre-warmed culture medium to remove extracellular calcein-AM.

  • Incubation with this compound Formulation: Add your this compound-based nanoparticles to the cells at the desired concentration. Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like chloroquine or a lytic peptide).

  • Imaging: At various time points (e.g., 2, 4, 6, 8 hours), image the cells using a confocal microscope.

  • Analysis: Look for a change in the fluorescence pattern from punctate (calcein trapped in endosomes) to diffuse cytosolic fluorescence in the cells treated with your this compound formulation.

Workflow Diagram:

Calcein_Leakage_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells load Load with Calcein-AM seed->load wash Wash Cells load->wash treat Add this compound Formulation wash->treat image Confocal Imaging treat->image analyze Assess Fluorescence Pattern (Punctate vs. Diffuse) image->analyze

Caption: Workflow for the Calcein Leakage Assay.

Protocol 2: Galectin-8 Recruitment Assay for Quantifying Endosomal Rupture

This is a more quantitative method to measure endosomal membrane damage.

Principle: Galectin-8 (Gal8) is a cytosolic protein that binds to β-galactosides, which are normally present on the inner leaflet of the endosomal membrane. If the membrane is damaged, Gal8 will be recruited to the site of rupture, forming distinct fluorescent puncta.[10][11]

Methodology:

  • Cell Line: Use a cell line that stably expresses a fluorescently tagged Galectin-8 (e.g., Gal8-GFP). If such a line is not available, transient transfection can be performed 24-48 hours prior to the experiment.

  • Cell Seeding: Seed the Gal8-GFP expressing cells in a multi-well imaging plate.

  • Treatment: Add the this compound-based nanoparticles at various concentrations. Include negative and positive controls.

  • Incubation and Staining: Incubate for the desired time period (e.g., 6 hours).[12] Stain the cell nuclei with a fluorescent dye like Hoechst 33342 to aid in automated cell segmentation.

  • Imaging: Use a high-content imaging system to automatically acquire images from multiple fields per well.

  • Image Analysis: Use image analysis software to:

    • Identify individual cells based on the nuclear stain.

    • Quantify the number and intensity of Gal8-GFP puncta within each cell.

  • Data Analysis: Calculate the percentage of cells with Gal8 puncta or the average number of puncta per cell for each treatment condition.

Workflow Diagram:

Galectin8_Assay cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis seed Seed Gal8-GFP Cells treat Add this compound Formulation seed->treat incubate Incubate & Stain Nuclei treat->incubate image High-Content Imaging incubate->image analyze Image Analysis (Identify Cells, Quantify Puncta) image->analyze data Calculate % Puncta-Positive Cells analyze->data

Caption: Workflow for the Galectin-8 Recruitment Assay.

Quantitative Data Summary (Illustrative Examples)

The following tables present illustrative data to demonstrate how results from these assays might be presented. Note: These are not actual experimental results for this compound but are representative of typical outcomes for pH-sensitive lipid nanoparticles.

Table 1: Illustrative Results from Galectin-8 Recruitment Assay

FormulationThis compound Concentration (µg/mL)% of Cells with Gal8 Puncta (Mean ± SD)
Control (Untreated) 02.1 ± 0.8
This compound-NP 515.4 ± 2.1
This compound-NP 1038.7 ± 4.5
This compound-NP 2062.3 ± 5.9
This compound-DOPE-NP (1:1) 1055.1 ± 5.2
Non-pH-sensitive LNP 105.8 ± 1.2

Table 2: Illustrative Transfection Efficiency and Cytotoxicity

FormulationThis compound Concentration (µg/mL)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
Control (Untreated) 0< 1100
This compound-NP 525.695.2
This compound-NP 1045.388.1
This compound-NP 2058.972.4
This compound-DOPE-NP (1:1) 1068.291.5
Commercial Reagent X N/A75.485.3

Signaling and Logical Pathways

Endosomal Escape Mechanism of this compound-Based Formulations

The diagram below illustrates the key steps involved in the cellular uptake and endosomal escape of this compound-based nanoparticles.

Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_endosome Endosomal Pathway EC Extracellular Space (pH 7.4) Endo Endocytosis EC->Endo 1 CY Cytoplasm (pH ~7.2) EE Early Endosome (pH ~6.5) LE Late Endosome (pH ~5.5) EE->LE Proton Protonation of this compound (Proton Sponge Effect) EE->Proton 3 LY Lysosome (pH ~4.5) LE->LY NP This compound Nanoparticle NP->Endo Endo->EE 2 Swell Osmotic Swelling Proton->Swell 4 Rupture Endosomal Rupture Swell->Rupture 5 Release Cargo Release Rupture->Release 6 Release->CY

Caption: Proposed mechanism of this compound-mediated endosomal escape.

References

How to minimize off-target effects with Dobaq siRNA delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dobaq siRNA Delivery Platform. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and achieve reliable, specific gene silencing in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of siRNA experiments?

A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target gene.[1] This can lead to misleading experimental results and potential cellular toxicity.[2] The primary cause of off-target effects is the partial complementarity of the siRNA sequence, particularly the seed region (positions 2-8 of the guide strand), to unintended mRNA transcripts, mimicking the action of microRNAs (miRNAs).[3][4]

Q2: How can the this compound siRNA delivery platform help in minimizing off-target effects?

A2: While the this compound platform is optimized for efficient siRNA delivery into target cells, minimizing off-target effects is a multi-faceted process that also involves careful siRNA design and experimental execution. The this compound platform's high efficiency allows for the use of lower siRNA concentrations, which is a key factor in reducing off-target effects.[4][5] This technical support center provides guidance on how to leverage the this compound platform in conjunction with best practices in siRNA experimental design to ensure maximal specificity.

Q3: What are the key strategies to reduce siRNA off-target effects?

A3: Several strategies can be employed to minimize off-target effects, including:

  • siRNA Design: Utilize bioinformatics tools and algorithms to design siRNAs with minimal predicted off-target binding.[1][6]

  • Chemical Modifications: Incorporate chemical modifications, such as 2'-O-methylation, into the siRNA duplex to reduce miRNA-like off-target binding without affecting on-target activity.[3][4][7]

  • siRNA Pooling: Use a pool of multiple siRNAs targeting different regions of the same mRNA to reduce the effective concentration of any single siRNA and its associated off-target effects.[3][5]

  • Concentration Optimization: Use the lowest effective concentration of siRNA that achieves the desired level of target gene knockdown.[5][8]

  • Proper Controls: Employ appropriate negative and positive controls to accurately assess the specificity of the gene silencing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell toxicity or unexpected phenotype observed after transfection. Off-target effects of the siRNA leading to downregulation of essential genes.[2]- Perform a dose-response experiment to determine the lowest effective siRNA concentration.[8]- Test multiple individual siRNAs targeting the same gene to see if the phenotype is consistent.[8]- Use a validated negative control siRNA to distinguish sequence-specific off-target effects from delivery-related toxicity.- Consider using chemically modified siRNAs to reduce off-target effects.[2][3]
Inconsistent results between different siRNAs targeting the same gene. One or more siRNAs may have significant off-target effects that are influencing the phenotype.[9]- Validate the knockdown of the target gene with each individual siRNA using qRT-PCR.- Perform a rescue experiment by co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding.[9]- Use a pool of at least 3-4 validated siRNAs to dilute sequence-specific off-target effects.[3][5]
Significant downregulation of genes other than the intended target in a microarray or RNA-seq analysis. The siRNA sequence has partial complementarity to other transcripts, leading to miRNA-like off-target silencing.[3][4]- Analyze the off-targeted genes for seed region matches with your siRNA sequence.[1]- Redesign the siRNA to avoid these off-target matches.- Employ chemically modified siRNAs, particularly in the seed region, to disrupt off-target binding.[4][7]
On-target knockdown is efficient, but a clear phenotype is not observed. The observed biological effect may be a result of a combination of on-target and off-target effects from a previously used, less specific siRNA.- Confirm the phenotype with at least two different siRNAs that have distinct seed sequences.[8]- If using a pool, deconvolute the pool and test each siRNA individually.- Ensure the knockdown of the target protein is confirmed by Western blot, as mRNA knockdown does not always correlate with protein-level changes.

Data on Off-Target Effect Minimization

The following table summarizes the impact of different strategies on reducing off-target effects.

Strategy Mechanism Typical Reduction in Off-Target Effects Reference
Lowering siRNA Concentration Reduces the likelihood of low-affinity, miRNA-like binding to off-targets.Highly dependent on the specific siRNA and cell type; can significantly reduce weaker off-target effects.[Caffrey et al., 2011, as cited in 2]
Chemical Modification (e.g., 2'-O-methyl) Steric hindrance in the seed region disrupts binding to off-target mRNAs.Can reduce off-target effects by up to 90% without compromising on-target silencing.[Jackson et al., 2006, as cited in 19]
siRNA Pooling Dilutes the concentration of any individual siRNA, thereby reducing the impact of its specific off-target signature.The complexity of the pool matters; pools of 15 or more siRNAs can show significant reduction in off-target profiles.[Kittler et al., 2007, and Hannus et al., 2014, as cited in 2]
Optimized Sequence Design In silico algorithms select for siRNA sequences with fewer potential off-target binding sites.Can significantly reduce the number of off-targeted genes identified by microarray analysis.[Birmingham et al., 2006, as cited in 4]

Experimental Protocols

Protocol 1: Determining the Optimal siRNA Concentration

Objective: To identify the lowest concentration of siRNA that effectively knocks down the target gene without causing significant off-target effects.

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Dilution Series: Prepare a series of siRNA dilutions ranging from 0.1 nM to 50 nM. Include a non-targeting control siRNA at the highest concentration.

  • Transfection with this compound: For each concentration, prepare the this compound-siRNA complexes according to the this compound platform protocol.

  • Incubation: Add the complexes to the cells and incubate for 24-72 hours, depending on the target and cell type.

  • Analysis:

    • On-target Knockdown: Harvest the cells and quantify the target mRNA levels using qRT-PCR.

    • Cell Viability: Assess cell viability using an MTS or similar assay to identify cytotoxic concentrations.

    • Off-target Analysis (Optional): For a more thorough analysis, measure the expression of a few known off-target genes (if any are predicted) at the different concentrations.

  • Selection: Choose the lowest concentration that provides sufficient on-target knockdown (e.g., >70%) with minimal impact on cell viability.

Protocol 2: Validation of Off-Target Effects using qRT-PCR

Objective: To quantify the expression of potential off-target genes following siRNA transfection.

Methodology:

  • Identify Potential Off-Targets: Use bioinformatics tools (e.g., BLAST) to identify potential off-target genes with seed region complementarity to your siRNA.

  • Transfection: Transfect cells with your target-specific siRNA and a non-targeting control siRNA at the optimized concentration using the this compound platform. Also include an untreated control.

  • RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using validated primers for your target gene and the selected potential off-target genes. Use a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression for the target and off-target genes in the siRNA-treated samples relative to the non-targeting control. A significant downregulation of a non-target gene indicates an off-target effect.

Visualizations

experimental_workflow cluster_design siRNA Design & Selection cluster_optimization Optimization cluster_validation Validation design In Silico Design (Minimize Off-Targets) synthesis siRNA Synthesis (Optional Chemical Mods) design->synthesis pooling Pooling Strategy synthesis->pooling concentration Concentration Titration pooling->concentration delivery This compound Delivery Protocol concentration->delivery on_target On-Target Knockdown (qRT-PCR, Western) delivery->on_target off_target Off-Target Analysis (RNA-seq, Microarray) delivery->off_target phenotype Phenotypic Analysis on_target->phenotype off_target->phenotype

Caption: Workflow for minimizing off-target effects in siRNA experiments.

off_target_mechanism cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing (miRNA-like) siRNA_on siRNA Guide Strand RISC_on RISC siRNA_on->RISC_on incorporation target_mRNA Target mRNA RISC_on->target_mRNA perfect complementarity cleavage mRNA Cleavage target_mRNA->cleavage siRNA_off siRNA Guide Strand RISC_off RISC siRNA_off->RISC_off incorporation off_target_mRNA Off-Target mRNA RISC_off->off_target_mRNA partial complementarity (seed region match) repression Translational Repression off_target_mRNA->repression

Caption: Mechanisms of on-target versus off-target siRNA-mediated gene silencing.

mitigation_strategies center Minimize Off-Target Effects design Optimized Sequence Design center->design mods Chemical Modifications center->mods pooling siRNA Pooling center->pooling concentration Low siRNA Concentration center->concentration controls Rigorous Controls center->controls

Caption: Key strategies to mitigate siRNA off-target effects.

References

Dobaq Liposome Refining for Targeted Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Dobaq liposome size for targeted delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for controlling the size of this compound liposomes?

The most prevalent methods for controlling this compound liposome size are extrusion and sonication.[][2][3] Microfluidic techniques are also gaining prominence for their precise control over liposome formation.[2][4]

  • Extrusion: This technique involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[5][6][7] It is highly effective for producing unilamellar vesicles with a narrow size distribution.[6]

  • Sonication: This method uses high-frequency sound waves to break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[][3] Both probe and bath sonication can be used.[3]

  • Microfluidics: This approach allows for the precise mixing of lipid and aqueous phases in micro-channels, leading to the formation of liposomes with highly controlled size and low polydispersity.[2][4]

Q2: How do I choose the right method for my application?

The choice of method depends on the desired liposome size, the scale of production, and the sensitivity of the encapsulated drug.

MethodAdvantagesDisadvantagesBest For
Extrusion Excellent control over size and lamellarity[5]; Produces a narrow size distribution.[6]Can be a low-throughput process; Potential for membrane clogging.[6]Applications requiring a specific, uniform liposome size (e.g., 100 nm).
Sonication Simple and effective for producing small liposomes.[3]Can lead to lipid degradation and contamination from the probe tip; May result in a broader size distribution.[3]Small-scale preparations where very small liposomes are needed.
Microfluidics Precise control over size and polydispersity[4]; High reproducibility.[2]Can be a lower throughput method initially; Requires specialized equipment.Formulations requiring high precision and batch-to-batch consistency.

Q3: What is the importance of the Polydispersity Index (PDI)?

The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture.[8] For liposomal drug delivery, a low PDI (typically below 0.3, with values around 0.1 being excellent) is crucial as it indicates a uniform population of liposomes.[8] This uniformity is critical for predictable in vivo behavior, including circulation time and targeting efficiency.[6]

Q4: How can I improve the stability of my this compound liposomes?

Liposome stability can be enhanced through several strategies:

  • Inclusion of Cholesterol: Cholesterol modulates the fluidity of the lipid bilayer, increasing its stability.[9][10] A phospholipid to cholesterol ratio between 30% and 50% is often optimal.[9][10]

  • PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface creates a hydrophilic layer that reduces clearance by the mononuclear phagocyte system (MPS), prolonging circulation time.[9][11]

  • Lyophilization (Freeze-Drying): This process removes water from the liposome formulation, which can significantly improve long-term storage stability.[12][13][14] The use of cryoprotectants is essential during this process.[14]

  • Control of Storage Conditions: Storing liposomes at appropriate temperatures (often 4°C) can minimize aggregation and degradation.[15]

Troubleshooting Guides

Issue 1: My this compound liposomes are too large or have a high PDI after preparation.

  • Possible Cause: Inefficient size reduction method.

  • Troubleshooting Steps:

    • Extrusion:

      • Ensure the extrusion is performed above the phase transition temperature (Tc) of the lipids.[6]

      • Increase the number of extrusion cycles (typically 10-21 passes).[7][16]

      • Check for membrane integrity and proper assembly of the extruder.

    • Sonication:

      • Optimize sonication time and power. Over-sonication can lead to aggregation.

      • Ensure the sample is kept cool during sonication to prevent lipid degradation.[3]

    • General:

      • Consider using a combination of methods, such as initial sonication followed by extrusion.

Issue 2: The size of my this compound liposomes increases during storage.

  • Possible Cause: Aggregation or fusion of liposomes.

  • Troubleshooting Steps:

    • Formulation:

      • Increase the surface charge of the liposomes by including charged lipids to induce electrostatic repulsion.

      • Incorporate PEGylated lipids to provide steric hindrance.[11]

    • Storage:

      • Store at a lower temperature (e.g., 4°C).[15]

      • Avoid freezing unless appropriate cryoprotectants are used.[14]

      • Ensure the storage buffer has an appropriate pH and ionic strength.

Issue 3: I am experiencing low drug encapsulation efficiency.

  • Possible Cause: Issues with the drug loading method or liposome stability.

  • Troubleshooting Steps:

    • Passive Loading (for hydrophilic drugs):

      • Optimize the hydration buffer by adjusting pH and ionic strength.

      • Ensure the drug is fully dissolved in the hydration buffer.

    • Active Loading (for lipophilic drugs):

      • Ensure the drug is fully dissolved in the organic solvent with the lipids.

      • Optimize the lipid-to-drug ratio.

    • General:

      • Analyze the liposomes for size and integrity before and after drug loading. Drug loading can sometimes affect liposome structure.

Experimental Protocols

Protocol 1: this compound Liposome Preparation by Extrusion

  • Lipid Film Hydration:

    • Dissolve this compound lipids and any other lipid components (e.g., cholesterol, PEGylated lipids) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.[17]

    • Hydrate the lipid film with the desired aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing. The temperature of the buffer should be above the Tc of the lipids. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[17] This helps to increase the encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[18]

    • Equilibrate the extruder to a temperature above the Tc of the lipids.[6]

    • Load the liposome suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[16]

    • Collect the final unilamellar liposome suspension.

Protocol 2: Liposome Size Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.[8] Overly concentrated samples can cause multiple scattering events.

  • Instrument Setup:

    • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

    • Equilibrate the sample to the set temperature before measurement.

  • Measurement:

    • Perform multiple measurements (at least 3) for each sample to ensure reproducibility.[19]

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 3: Liposome Concentration and Size by Nanoparticle Tracking Analysis (NTA)

  • Sample Preparation:

    • Dilute the liposome sample to a concentration within the optimal range for the NTA instrument (typically 10^7 to 10^9 particles/mL).[19]

  • Instrument Setup:

    • Adjust the camera level and detection threshold for optimal particle visualization.

  • Measurement:

    • Capture several videos of the particles undergoing Brownian motion.[20]

  • Data Analysis:

    • The software tracks the movement of individual particles and calculates their hydrodynamic diameter and concentration based on the Stokes-Einstein equation.[21]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application Lipid_Film Lipid Film Formation Hydration Hydration (MLVs) Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion (LUVs) Freeze_Thaw->Extrusion DLS Size & PDI (DLS) Extrusion->DLS NTA Size & Concentration (NTA) Extrusion->NTA Targeted_Delivery Targeted Delivery DLS->Targeted_Delivery NTA->Targeted_Delivery

Caption: Workflow for this compound liposome preparation and characterization.

Troubleshooting_Logic Start High PDI / Large Size Cause1 Inefficient Size Reduction Start->Cause1 Cause2 Aggregation Start->Cause2 Solution1a Optimize Extrusion (Temp, Cycles) Cause1->Solution1a Solution1b Optimize Sonication (Time, Power) Cause1->Solution1b Solution2a Increase Surface Charge Cause2->Solution2a Solution2b Add PEGylated Lipids Cause2->Solution2b

Caption: Troubleshooting logic for suboptimal this compound liposome size.

Signaling_Pathway_Analogy cluster_liposome Liposome Design cluster_cell Target Cell Size Optimal Size (e.g., ~100 nm) Receptor Overexpressed Receptor Size->Receptor EPR Effect Passive Targeting Surface Targeting Ligand (e.g., Antibody) Surface->Receptor Active Targeting Payload Encapsulated Drug Internalization Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release

Caption: Targeted delivery pathway for this compound liposomes.

References

Validation & Comparative

Dobaq vs. Lipofectamine: A Comparative Guide to Cationic Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular and molecular biology, the effective delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. Cationic lipid-based transfection reagents are among the most popular tools for this purpose, with Thermo Fisher Scientific's Lipofectamine series being a long-standing benchmark. This guide provides a comparative overview of Lipofectamine and Dobaq, a less ubiquitous cationic transfection reagent, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.

While extensive peer-reviewed data on the transfection efficiency of various Lipofectamine formulations are readily available, similar public data for this compound is sparse, limiting a direct, data-driven comparison of performance. This guide will therefore present a comprehensive look at the available data for Lipofectamine, alongside the general principles and protocols applicable to cationic lipid reagents like this compound.

Mechanism of Action: A Shared Principle

Both this compound and Lipofectamine operate on the principle of electrostatic interactions. They are composed of cationic lipids which, in an aqueous environment, form liposomes with a net positive charge. These positively charged liposomes encapsulate negatively charged nucleic acids (DNA or RNA), forming a lipid-nucleic acid complex. This complex, now with an overall positive charge, can more readily interact with the negatively charged cell membrane, facilitating its uptake into the cell, primarily through endocytosis. Once inside, the reagent must also facilitate the escape of the nucleic acid from the endosome to reach its target within the cell (the cytoplasm for RNA and the nucleus for DNA).

Performance Data: A Look at the Numbers

Cell LineReagentTransfection Efficiency (%)Notes
HEK293 Lipofectamine 2000~80-90%High efficiency is consistently reported.
Lipofectamine 3000>90%Often shows higher efficiency and lower toxicity than L2000.
HeLa Lipofectamine 2000~70-80%A commonly used cell line with good transfection outcomes.
Lipofectamine 3000>80%Improved performance over Lipofectamine 2000 is often observed.
A549 Lipofectamine 2000~40-60%Can be a more challenging cell line to transfect.
Lipofectamine 3000>70%Demonstrates significantly higher efficiency in "hard-to-transfect" cells.
CHO-K1 Lipofectamine 2000~60-80%Widely used for protein production.
Lipofectamine 3000>80%Enhanced performance for this production cell line.
Primary Cells Lipofectamine 3000VariableGenerally recommended over Lipofectamine 2000 for primary cells due to higher efficiency and lower cytotoxicity.

This data is compiled from various publicly available sources and manufacturer's information. Actual results may vary depending on experimental conditions.

Experimental Protocols: A General and Specific Guide

The following protocols provide a general workflow for using cationic lipid-based transfection reagents, with specific considerations for Lipofectamine. For this compound, a general protocol for cationic liposome preparation and transfection is provided based on available information.

General Cationic Lipid Transfection Protocol (Applicable to this compound)

This protocol is a general guideline for using a cationic lipid reagent like this compound, where a detailed manufacturer's protocol is not available. Optimization is critical.

Materials:

  • Cationic lipid reagent (e.g., this compound)

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Cells to be transfected

  • Appropriate culture plates and growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in your culture vessel of choice so that they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipid-Nucleic Acid Complexes:

    • In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the cationic lipid reagent in serum-free medium.

    • Combine the diluted nucleic acid and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation. The optimal ratio of lipid to nucleic acid must be determined experimentally.

  • Transfection:

    • Aspirate the growth medium from the cells and wash with serum-free medium (optional, cell-line dependent).

    • Add the lipid-nucleic acid complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum). For some cell lines, it may be beneficial to remove the transfection complex-containing medium and replace it with fresh, complete medium.

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint, before assaying for gene expression or knockdown.

Lipofectamine 3000 Transfection Protocol (Example)

This protocol is an abbreviated example for Lipofectamine 3000 and should be supplemented with the manufacturer's detailed instructions.

Materials:

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Nucleic acid (plasmid DNA or siRNA)

  • Opti-MEM™ I Reduced Serum Medium

  • Cells and appropriate culture vessels

Procedure:

  • Cell Seeding: Seed cells to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute the nucleic acid in Opti-MEM™ I Medium. Add the P3000™ Reagent and mix.

    • In a separate tube, dilute the Lipofectamine 3000 Reagent in Opti-MEM™ I Medium.

    • Combine the diluted nucleic acid/P3000™ mixture with the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the transfection complexes to the cells.

    • Incubate at 37°C for 24-72 hours before analysis. There is generally no need to change the medium.

Visualizing the Process

To better understand the workflows and mechanisms, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection A Seed Cells (Day 1) B Dilute Nucleic Acid in Serum-Free Medium C Dilute Lipid Reagent in Serum-Free Medium D Combine and Incubate (Complex Formation) B->D C->D E Add Complexes to Cells D->E F Incubate (4-6 hours) E->F G Add Complete Growth Medium F->G H Incubate (24-72 hours) G->H I Assay for Gene Expression/ Knockdown H->I

Caption: A generalized workflow for a typical lipid-based transfection experiment.

Cationic_Lipid_Transfection_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NA Nucleic Acid (-) Complex Lipid-NA Complex (+) NA->Complex Complexation LR Cationic Lipid (+) LR->Complex Endosome Endosome Complex->Endosome Endocytosis ReleasedNA Released Nucleic Acid Endosome->ReleasedNA Endosomal Escape Nucleus Nucleus ReleasedNA->Nucleus Nuclear Entry (DNA)

Caption: The mechanism of action for cationic lipid-based transfection reagents.

Conclusion

Lipofectamine reagents, particularly Lipofectamine 3000, are well-characterized and have demonstrated high transfection efficiencies across a broad spectrum of cell lines, including those that are traditionally difficult to transfect. The wealth of available data and optimized protocols make them a reliable choice for many researchers.

This compound, as a cationic lipid reagent, operates on the same fundamental principles. While it may offer a viable alternative, the current lack of publicly available, peer-reviewed performance data makes a direct comparison of its efficiency and cytotoxicity with Lipofectamine challenging. For researchers considering this compound or other less-characterized cationic lipid reagents, in-house optimization and validation are crucial first steps. The choice of transfection reagent will ultimately depend on the specific cell type, the nature of the nucleic acid to be delivered, and the downstream application, with a balance between transfection efficiency and cell viability being the paramount consideration.

Dobaq vs. Other Cationic Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of messenger RNA (mRNA) therapeutics has underscored the critical role of effective delivery systems. Cationic lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and cellular uptake of mRNA. Among the diverse array of available cationic lipids, Dobaq (N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium) has emerged as a promising candidate. This guide provides an objective comparison of this compound with other commonly used cationic lipids, supported by experimental data, to aid researchers in selecting the optimal delivery vehicle for their specific applications.

In Vitro Performance

The in vitro performance of cationic lipids is a primary indicator of their potential for successful mRNA delivery. Key parameters include transfection efficiency, a measure of how effectively the lipid delivers mRNA into cells to produce the encoded protein, and cytotoxicity, which assesses the lipid's impact on cell viability.

Transfection Efficiency

A study by Lou et al. (2020) provides a direct comparison of this compound with other cationic lipids in the context of a self-amplifying mRNA (saRNA) vaccine encoding the rabies virus glycoprotein (RABV-G). The transfection efficiency was evaluated in baby hamster kidney (BHK) cells by measuring antigen expression.

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)% RABV-G Positive Cells (Mean ± SD)
This compound DOPE1:21.8 ± 0.6
DC-CholDOPE1:23.1 ± 0.5
DDADOPE1:213.5 ± 1.6
DOTAP DOPE 1:2 23.9 ± 2.5
DMTAPDOPE1:22.0 ± 0.4
DSTAPDOPE1:21.4 ± 0.3
Data sourced from Lou et al., 2020.

In this specific study, DOTAP, in combination with the helper lipid DOPE, demonstrated the highest transfection efficiency. This compound, while effective, showed lower antigen expression compared to DDA and DOTAP under these experimental conditions. It is important to note that transfection efficiency can be highly dependent on the cell type, mRNA construct, and formulation parameters.

Cytotoxicity

The positive charge of cationic lipids, essential for interacting with negatively charged mRNA and cell membranes, can also lead to cellular toxicity. While direct comparative cytotoxicity data for this compound in the form of IC50 values was not available in the reviewed literature, it is a critical parameter to consider. The cytotoxicity of other common cationic lipids has been evaluated in various studies. For instance, the structure of the cationic headgroup and the nature of the lipid tails can significantly influence toxicity. Generally, lipids with biodegradable linkages, such as esters, are designed to have lower toxicity profiles.

In Vivo Performance

The ultimate test of a delivery system's utility is its performance in a living organism. Key in vivo metrics include efficacy in mediating protein expression or eliciting an immune response, and the biodistribution profile of the lipid nanoparticles.

Efficacy

The study by Lou et al. (2020) also assessed the in vivo immunogenicity of saRNA vaccines formulated with different cationic lipids in mice. The efficacy was determined by measuring the rabies virus neutralizing antibody (VNA) titers.

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)VNA Titer (IU/ml, Mean ± SEM)
DDADOPE1:2133.2 ± 30.7
DOTAP DOPE 1:2 145.8 ± 32.8
Data sourced from Lou et al., 2020.

In this vaccine model, both DDA and DOTAP-based formulations induced robust immune responses. While this compound was evaluated in the initial in vitro screening, it was not advanced to the in vivo immunogenicity studies in this publication.

Biodistribution

The biodistribution of LNPs determines where the mRNA is delivered in the body, which is crucial for both therapeutic efficacy and potential off-target effects. Specific biodistribution data for this compound-formulated LNPs was not prominently available in the reviewed literature. However, the biodistribution of cationic LNPs is known to be influenced by factors such as particle size, surface charge, and the presence of polyethylene glycol (PEG). Typically, intravenously administered LNPs tend to accumulate in the liver and spleen. The specific chemical structure of the cationic lipid can also influence tissue tropism.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the key experiments discussed in this guide.

Lipid Nanoparticle (LNP) Formulation and Characterization

Objective: To formulate and characterize mRNA-loaded LNPs.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP)

  • Helper lipid (e.g., DOPE, cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture by dissolving the cationic lipid, helper lipid, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare an aqueous solution of mRNA in a low pH buffer.

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterize the LNPs for:

    • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

    • Zeta Potential: Laser Doppler Velocimetry.

    • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Mix Lipid Mixture in Ethanol Mixing Microfluidic Mixing Lipid Mix->Mixing mRNA Sol mRNA in Aqueous Buffer (low pH) mRNA Sol->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization

LNP Formulation and Characterization Workflow.
In Vitro Transfection and Luciferase Assay

Objective: To assess the transfection efficiency of mRNA-LNPs in vitro.

Materials:

  • Cells cultured in appropriate media (e.g., BHK, HEK293T)

  • mRNA-LNPs (encoding a reporter protein like luciferase)

  • Opti-MEM or other serum-free medium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • On the day of transfection, dilute the mRNA-LNPs to the desired concentration in serum-free medium.

  • Remove the culture medium from the cells and add the diluted mRNA-LNP solution.

  • Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

  • After incubation, add complete growth medium and return the plate to the incubator.

  • At a predetermined time point post-transfection (e.g., 24, 48 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Transfection_Luciferase_Workflow Seed_Cells Seed cells in 96-well plate Prepare_LNPs Dilute mRNA-LNPs in serum-free medium Transfect Add diluted LNPs to cells and incubate Seed_Cells->Transfect Prepare_LNPs->Transfect Incubate_Post Add complete medium and incubate (24-48h) Transfect->Incubate_Post Lyse_and_Read Lyse cells and add luciferase reagent Incubate_Post->Lyse_and_Read Measure Measure luminescence Lyse_and_Read->Measure

In Vitro Transfection and Luciferase Assay Workflow.
MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of mRNA-LNPs.

Materials:

  • Cells cultured in appropriate media

  • mRNA-LNPs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the mRNA-LNPs and incubate for a specified period (e.g., 24 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cells are viable) can be determined by plotting cell viability against LNP concentration.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with serial dilutions of mRNA-LNPs (24h) Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate (2-4h) Treat_Cells->Add_MTT Solubilize Remove medium and add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

MTT Cytotoxicity Assay Workflow.

Conclusion

A Comparative Guide to In Vitro Gene Knockdown Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of functional genomics and drug discovery, the ability to specifically silence or "knock down" the expression of a target gene is paramount. This guide provides an objective comparison of prominent in vitro gene knockdown methodologies, offering a framework for selecting the most appropriate tool for your research needs. While this guide focuses on widely validated technologies due to the current lack of available data on "Dobaq-mediated gene knockdown," the principles of validation and comparison presented herein are broadly applicable to any emerging gene silencing technology.

This document will delve into the mechanisms, performance, and experimental considerations for three cornerstone technologies: small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi). We will present quantitative data for easy comparison, detailed experimental protocols for validation, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

Performance Comparison of Gene Knockdown Technologies

The selection of a gene knockdown technology is often a trade-off between transient and stable effects, delivery methods, and the potential for off-target effects. The following table summarizes key performance metrics for siRNA, shRNA, and CRISPRi to aid in this decision-making process.

FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)CRISPRi (CRISPR interference)
Mechanism of Action Post-transcriptional gene silencing via mRNA degradation.[1][2][3]Post-transcriptional gene silencing via RNA interference pathway.[4][5]Transcriptional repression by blocking RNA polymerase.
Typical Knockdown Efficiency 70-90% reduction in target mRNA.[6][7]Variable, can achieve >90% stable knockdown.50-99% repression, highly dependent on gRNA design and target locus.
Duration of Effect Transient (typically 3-7 days in dividing cells).[4]Stable and heritable with genomic integration.[4]Can be transient or stable depending on delivery method.
Delivery Method Transfection of synthetic RNA duplexes.[1][8]Viral (e.g., lentivirus, adenovirus) or plasmid transfection.[4]Plasmid or viral delivery of dCas9 and guide RNA.
Off-Target Effects Can occur due to partial complementarity with unintended mRNAs.[9]Potential for off-target effects similar to siRNA; insertional mutagenesis with viral delivery.Can have off-target binding of the dCas9-gRNA complex.[10][11][12]
Multiplexing Capability Possible by co-transfecting multiple siRNAs.Can be engineered to express multiple shRNAs from a single vector.Readily achievable by delivering multiple gRNAs.
Best Suited For Rapid, transient knockdown for target validation and screening.Long-term studies, stable cell line generation, and in vivo applications.Reversible and titratable gene repression; studying essential genes.

Experimental Validation Protocols

Accurate validation of gene knockdown is critical for the interpretation of experimental results. The following are standard protocols for quantifying the extent of gene silencing at the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for mRNA Level Validation

Objective: To quantify the reduction in target mRNA levels following knockdown.[13][14]

Methodology:

  • Cell Lysis and RNA Isolation:

    • Culture and transfect cells with the knockdown agent (siRNA, shRNA vector, or CRISPRi components).

    • At the desired time point (e.g., 48-72 hours post-transfection), harvest the cells.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and oligo(dT) or random hexamer primers.[1]

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both control and knockdown samples.

    • Calculate the relative expression of the target gene using the ΔΔCt method.[15]

Western Blotting for Protein Level Validation

Objective: To confirm the reduction in the corresponding protein levels.[8]

Methodology:

  • Cell Lysis and Protein Quantification:

    • Following transfection and incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer. .

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with an HRP-conjugated antibody against a loading control protein (e.g., GAPDH, β-actin).

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the relative reduction in protein levels.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

RNAi_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_vector shRNA Vector (Plasmid/Viral) Transcription Transcription shRNA_vector->Transcription pri_shRNA pri-shRNA Transcription->pri_shRNA Drosha Drosha/DGCR8 pri_shRNA->Drosha pre_shRNA pre-shRNA Drosha->pre_shRNA Exportin5 Exportin-5 pre_shRNA->Exportin5 Dicer Dicer Exportin5->Dicer siRNA_duplex Synthetic siRNA siRNA_duplex->Dicer siRNA siRNA Dicer->siRNA RISC RISC Loading (Ago2) siRNA->RISC active_RISC Active RISC RISC->active_RISC Cleavage mRNA Cleavage active_RISC->Cleavage Translation_Repression Translational Repression active_RISC->Translation_Repression target_mRNA Target mRNA target_mRNA->Cleavage target_mRNA->Translation_Repression Degradation mRNA Degradation Cleavage->Degradation

Caption: RNA interference (RNAi) pathway for siRNA and shRNA.

CRISPRi_Mechanism dCas9_gRNA_plasmid dCas9 & gRNA Expression Vector Transcription_Translation Transcription & Translation dCas9_gRNA_plasmid->Transcription_Translation dCas9_protein dCas9 Protein Transcription_Translation->dCas9_protein gRNA guide RNA Transcription_Translation->gRNA Complex_Formation Complex Formation dCas9_protein->Complex_Formation gRNA->Complex_Formation dCas9_gRNA_complex dCas9-gRNA Complex Complex_Formation->dCas9_gRNA_complex Binding Binding to Target dCas9_gRNA_complex->Binding Target_DNA Target DNA Locus Target_DNA->Binding RNA_Polymerase RNA Polymerase Binding->RNA_Polymerase blocks Transcription_Blocked Transcription Blocked RNA_Polymerase->Transcription_Blocked

Caption: Mechanism of CRISPR interference (CRISPRi).

Experimental_Workflow cluster_validation Validation Start Start: Select Target Gene Design Design Knockdown Agent (siRNA, shRNA, gRNA) Start->Design Transfection Transfect into Cells Design->Transfection Incubation Incubate (24-72h) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis qPCR qPCR Analysis RNA_Isolation->qPCR Phenotypic_Assay Phenotypic Assay qPCR->Phenotypic_Assay Western_Blot Western Blot Protein_Lysis->Western_Blot Western_Blot->Phenotypic_Assay

References

Validating the In Vivo Biocompatibility of Dobaq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of novel drug delivery systems from the laboratory to clinical applications hinges on a thorough evaluation of their biocompatibility. Dobaq, a promising cationic lipid, has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics such as mRNA and siRNA. This guide provides a framework for validating the in vivo biocompatibility of this compound, offering a comparative perspective with established alternatives like DOTAP and DC-Cholesterol. While direct comparative in vivo data for this compound remains limited in publicly accessible literature, this document outlines the essential experimental protocols and data presentation strategies required for a comprehensive assessment.

Comparative Biocompatibility Assessment

A critical aspect of validating a new excipient like this compound is to benchmark its performance against well-characterized alternatives. Cationic lipids are known to have dose-dependent cytotoxic effects, and their interaction with biological membranes can lead to toxicity. Therefore, a side-by-side comparison with lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is essential.

The following tables present a template for summarizing key quantitative biocompatibility data. Researchers generating this data for this compound would populate these tables to facilitate a direct and objective comparison.

Table 1: In Vitro Cytotoxicity Data

Cationic LipidCell LineIC50 (µg/mL)Assay MethodReference
This compoundData to be generatedData to be generatedMTT AssayN/A
DOTAPL929Example: 50-100MTT Assay[Hypothetical Data]
DC-CholesterolHeLaExample: 80-150MTT Assay[Hypothetical Data]

Table 2: Hemocompatibility Data

Cationic LipidConcentration (µg/mL)Hemolysis (%)Assay MethodReference
This compoundData to be generatedData to be generatedSpectrophotometricN/A
DOTAP100Example: < 5%Spectrophotometric[Hypothetical Data]
DC-Cholesterol100Example: < 5%Spectrophotometric[Hypothetical Data]

Table 3: In Vivo Acute Toxicity Data

Cationic LipidAnimal ModelLD50 (mg/kg)Key ObservationsReference
This compoundData to be generatedData to be generatede.g., weight loss, organ damageN/A
DOTAPMouseExample: 15-30e.g., transient liver inflammation[Hypothetical Data]
DC-CholesterolMouseExample: 20-40e.g., mild spleen enlargement[Hypothetical Data]

Key Experimental Protocols

Accurate and reproducible data is contingent on standardized and well-documented experimental protocols. The following sections detail the methodologies for the key biocompatibility assays.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage. The MTT assay is a common quantitative method.[1][2]

a. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1][3]

b. Materials:

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound-containing lipid nanoparticles and control lipid nanoparticles (e.g., DOTAP, DC-Cholesterol)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound-LNP and control LNPs in cell culture medium. Remove the existing medium from the cells and add 100 µL of the test solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Hemolysis Assay

This assay assesses the potential of a material to damage red blood cells (hemolysis), a critical indicator of blood compatibility.

a. Principle: When red blood cells lyse, they release hemoglobin into the surrounding medium. The amount of free hemoglobin can be quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 541 nm).

b. Materials:

  • Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin)

  • Phosphate Buffered Saline (PBS)

  • This compound-containing lipid nanoparticles and control lipid nanoparticles

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

c. Procedure:

  • Red Blood Cell Preparation: Centrifuge the whole blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In microcentrifuge tubes, mix the RBC suspension with different concentrations of the this compound-LNP and control LNPs. Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS only).

  • Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the RBC pellet.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Acute Systemic Toxicity Study

This study provides an overall assessment of the systemic toxic effects of a substance in a living organism.

a. Principle: A single dose of the test substance is administered to animals (typically mice or rats) via a relevant route (e.g., intravenous injection for systemic drug delivery systems). The animals are then observed for a defined period for signs of toxicity, including mortality, weight changes, and clinical signs of distress. At the end of the study, blood and major organs are collected for hematological, clinical chemistry, and histopathological analysis.

b. Materials:

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c)

  • This compound-containing lipid nanoparticles and control lipid nanoparticles

  • Sterile saline solution (vehicle control)

  • Standard laboratory animal housing and care facilities

  • Equipment for blood collection and organ harvesting

  • Histopathology processing equipment

c. Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dosing: Divide the animals into groups and administer a single dose of the this compound-LNP, control LNPs, or vehicle control via intravenous injection. Use a range of doses to determine a dose-response relationship.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, activity), and body weight changes daily for 14 days.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy, examining all major organs for any abnormalities.

  • Sample Collection: Collect blood for hematology and clinical chemistry analysis. Collect major organs (e.g., liver, spleen, kidneys, lungs, heart) and preserve them in formalin for histopathological examination.

  • Analysis: Analyze the collected data to identify any dose-related toxic effects.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex scientific concepts.

Experimental_Workflow_for_Biocompatibility_Validation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemocompatibility Hemolysis Assay Hemocompatibility->Data_Analysis Acute_Toxicity Acute Systemic Toxicity Acute_Toxicity->Data_Analysis Biodistribution Biodistribution & Pharmacokinetics Biodistribution->Data_Analysis Dobaq_LNP This compound-based Lipid Nanoparticle Dobaq_LNP->Cytotoxicity Dobaq_LNP->Hemocompatibility Dobaq_LNP->Acute_Toxicity Dobaq_LNP->Biodistribution Biocompatibility_Profile Biocompatibility Profile of this compound Data_Analysis->Biocompatibility_Profile

Caption: Workflow for validating the biocompatibility of this compound-based lipid nanoparticles.

Cationic_Lipid_Toxicity_Pathway cluster_cellular_interaction Cellular Interaction cluster_toxicity_mechanisms Toxicity Mechanisms Cationic_Lipid Cationic Lipid (e.g., this compound) Membrane_Interaction Cell Membrane Interaction Cationic_Lipid->Membrane_Interaction Endosomal_Uptake Endosomal Uptake Membrane_Interaction->Endosomal_Uptake Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption High Concentrations Mitochondrial_Dysfunction Mitochondrial Dysfunction Endosomal_Uptake->Mitochondrial_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Membrane_Disruption->Cell_Death ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death

References

Dobaq performance in comparison to other novel transfection reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and reliable methods for introducing nucleic acids into cells, the choice of transfection reagent is critical. This guide provides a comparative overview of the performance of the novel transfection reagent, Dobaq, against other established reagents. Due to a lack of publicly available direct comparative studies for this compound, this guide will focus on presenting a general framework for comparison and will utilize data from studies on other novel transfection reagents to illustrate key performance metrics.

While specific quantitative data for this compound's performance in direct comparison to other reagents is not currently available in published literature, researchers can evaluate its potential by understanding the standard benchmarks and experimental setups used to assess novel transfection reagents. The following sections detail the typical data presentation, experimental protocols, and logical workflows used in such comparisons.

Data Presentation: A Framework for Comparison

When evaluating a new transfection reagent like this compound, performance is typically quantified across two key parameters: transfection efficiency and cytotoxicity. The data is ideally presented in a tabular format for clear and easy comparison.

Table 1: Illustrative Comparison of Transfection Efficiency and Cell Viability

ReagentCell LineTransfection Efficiency (%)Cell Viability (%)
This compound Data Not AvailableData Not AvailableData Not Available
Lipofectamine 3000 HEK29385 ± 590 ± 4
HeLa78 ± 685 ± 5
FuGENE HD HEK29380 ± 795 ± 3
HeLa75 ± 592 ± 4
Novel Reagent X HEK29390 ± 488 ± 6
HeLa82 ± 580 ± 7

Note: The data presented for Lipofectamine 3000, FuGENE HD, and Novel Reagent X are hypothetical and for illustrative purposes only, based on typical performance expectations.

Experimental Protocols

To ensure a fair and accurate comparison of transfection reagents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically cited in such comparative studies.

Cell Culture and Seeding
  • Cell Lines: Commonly used cell lines for transfection studies include HEK293 (human embryonic kidney), HeLa (human cervical cancer), and CHO (Chinese hamster ovary) cells.

  • Culture Medium: Cells are maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: For transfection experiments, cells are typically seeded in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

Transfection Procedure
  • Preparation of Nucleic Acid-Reagent Complexes:

    • Dilute the plasmid DNA (e.g., a reporter plasmid like pEGFP-N1) in a serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., this compound, Lipofectamine 3000) in the same serum-free medium.

    • Combine the diluted DNA and the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of transfection complexes. The optimal ratio of reagent to DNA should be determined experimentally.

  • Transfection of Cells:

    • Remove the culture medium from the seeded cells and replace it with a fresh serum-free or serum-containing medium.

    • Add the nucleic acid-reagent complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

Assessment of Transfection Efficiency

Transfection efficiency is typically quantified by measuring the expression of a reporter gene.

  • Fluorescence Microscopy/Flow Cytometry: If a fluorescent reporter protein (e.g., GFP) is used, the percentage of fluorescent cells can be determined by fluorescence microscopy or, for more quantitative results, by flow cytometry.

  • Luciferase Assay: If a luciferase reporter plasmid is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are often expressed as relative light units (RLU) per milligram of protein.

Assessment of Cytotoxicity

The toxicity of the transfection reagent to the cells is a critical parameter.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue. The percentage of viable cells is determined by counting under a microscope.

Mandatory Visualization

Diagrams are crucial for visualizing experimental workflows and the underlying biological pathways.

Transfection_Workflow cluster_Preparation Preparation cluster_Transfection Transfection cluster_Analysis Analysis DNA Plasmid DNA SFM1 Serum-Free Medium DNA->SFM1 Reagent Transfection Reagent (e.g., this compound) SFM2 Serum-Free Medium Reagent->SFM2 Complex DNA-Reagent Complex SFM1->Complex Mix & Incubate SFM2->Complex Cells Adherent Cells (70-90% Confluent) Complex->Cells Add to Cells TransfectedCells Transfected Cells Cells->TransfectedCells Incubate 24-48h Efficiency Transfection Efficiency (e.g., Flow Cytometry) TransfectedCells->Efficiency Cytotoxicity Cytotoxicity (e.g., MTT Assay) TransfectedCells->Cytotoxicity Signaling_Pathway cluster_Extracellular Extracellular cluster_Cellular Cellular Complex Cationic Lipid-DNA Complex (e.g., this compound) Membrane Cell Membrane Complex->Membrane Endocytosis Endosome Endosome Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Protein Protein Cytoplasm->Protein Translation mRNA mRNA Nucleus->mRNA Transcription mRNA->Cytoplasm

Unveiling Dobaq: A Comparative Guide to Transfection Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. This guide provides a comprehensive cross-validation of Dobaq, a novel cationic lipid-based transfection reagent. Its performance is objectively compared against other widely-used alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their transfection protocols.

Understanding this compound's Role: A Clarification

It is crucial to clarify that this compound is a transfection reagent, designed to introduce genetic material such as DNA or RNA into cells. It is not a therapeutic drug with a pharmacological effect on its own. Therefore, the "efficacy" of this compound is measured by its ability to successfully deliver its cargo into different cell lines with high efficiency and minimal cell toxicity. This guide will focus on these parameters in comparison to other established transfection reagents.

Comparative Efficacy and Cytotoxicity

The performance of this compound was evaluated against two well-established transfection reagents, Lipofectamine 2000 and FuGENE HD, across three distinct human cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer), and A549 (human lung carcinoma). The key metrics for comparison were transfection efficiency, as measured by a luciferase reporter assay, and cell viability, assessed via an MTT assay.

Table 1: Transfection Efficiency (% of Luciferase Expressing Cells)

Cell LineThis compoundLipofectamine 2000FuGENE HD
HEK293 85 ± 4%78 ± 5%88 ± 3%
HeLa 75 ± 6%70 ± 7%65 ± 8%
A549 60 ± 5%55 ± 8%50 ± 9%

Table 2: Cell Viability (% of Control)

Cell LineThis compoundLipofectamine 2000FuGENE HD
HEK293 90 ± 5%82 ± 7%95 ± 4%
HeLa 85 ± 6%75 ± 8%92 ± 5%
A549 80 ± 7%68 ± 9%88 ± 6%

Note: The data presented for this compound is hypothetical and for illustrative purposes, designed to reflect the typical performance of a novel cationic lipid transfection reagent in comparison to established products. Data for Lipofectamine 2000 and FuGENE HD are based on representative values from published studies.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of cationic lipid-mediated transfection and the experimental workflow for its validation.

Mechanism of Cationic Lipid-Mediated Transfection cluster_0 Formation of Lipoplex cluster_1 Cellular Uptake cluster_2 Intracellular Fate Cationic Lipid (this compound) Cationic Lipid (this compound) Lipoplex Lipoplex Cationic Lipid (this compound)->Lipoplex Nucleic Acid (DNA/RNA) Nucleic Acid (DNA/RNA) Nucleic Acid (DNA/RNA)->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Electrostatic Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Released Nucleic Acid Released Nucleic Acid Endosomal Escape->Released Nucleic Acid Release into Cytoplasm Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Released Nucleic Acid->Cytoplasm

Caption: Mechanism of Cationic Lipid-Mediated Transfection.

Experimental Workflow for Efficacy Validation Cell Seeding Cell Seeding Preparation of Transfection Complex Preparation of Transfection Complex Cell Seeding->Preparation of Transfection Complex Transfection Transfection Preparation of Transfection Complex->Transfection Incubation (24-48h) Incubation (24-48h) Transfection->Incubation (24-48h) Luciferase Assay Luciferase Assay Incubation (24-48h)->Luciferase Assay MTT Assay MTT Assay Incubation (24-48h)->MTT Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis MTT Assay->Data Analysis

Caption: Experimental Workflow for Efficacy Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Luciferase Reporter Assay Protocol

This protocol is designed to quantify the efficiency of transfection by measuring the activity of a co-transfected luciferase reporter gene.

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 0.5 µg of the luciferase reporter plasmid DNA into 50 µL of serum-free medium.

    • In a separate tube, dilute the transfection reagent (this compound, Lipofectamine 2000, or FuGENE HD) into 50 µL of serum-free medium according to the manufacturer's recommended ratio.

    • Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 100 µL of the transfection complex drop-wise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of 1X passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Luminometry:

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of luciferase assay substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate to account for variations in cell number.

MTT Cell Viability Assay Protocol

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of the transfection reagents.

  • Cell Seeding and Transfection: Follow steps 1-4 of the Luciferase Reporter Assay Protocol.

  • MTT Addition: After the 24-48 hour incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the absorbance of untreated control cells.

Assessing the Immunogenicity of Dobaq-Based Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems is paramount for enhancing therapeutic efficacy and patient outcomes. Dobaq, a novel cationic lipid, represents a promising component for lipid nanoparticle (LNP) formulations. However, a critical aspect of preclinical assessment for any new delivery vehicle is its immunogenicity. An unwanted immune response can impact the safety, pharmacokinetics, and overall effectiveness of the therapeutic product.

This guide provides a framework for assessing the immunogenicity of this compound-based delivery systems. Due to the novelty of this compound, direct comparative experimental data is not yet publicly available. Therefore, this guide presents a comparative analysis using hypothetical, yet realistic, data to illustrate how this compound-based systems could be evaluated against established alternatives. The included experimental protocols provide detailed methodologies for conducting these critical immunogenicity assays.

Comparative Immunogenicity Profile

The following tables summarize hypothetical data from key in vitro and in vivo immunogenicity assays. These tables compare a this compound-based LNP formulation to other common delivery systems: a well-established cationic lipid-based LNP (e.g., using DOTAP), a polymer-based nanoparticle (e.g., PLGA), and an inorganic nanoparticle (e.g., silica).

Table 1: In Vitro Immunogenicity Assessment

ParameterThis compound-LNPCationic LNP (DOTAP)Polymeric NP (PLGA)Inorganic NP (Silica)
Complement Activation (C3a/C5a ng/mL) 150 ± 25450 ± 5080 ± 15600 ± 75
Cytokine Release (IL-6 pg/mL) 200 ± 30800 ± 100150 ± 201200 ± 150
Cytokine Release (TNF-α pg/mL) 180 ± 28750 ± 90120 ± 181100 ± 140
T-Cell Proliferation (% of Control) 110 ± 15%150 ± 20%105 ± 10%180 ± 25%

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: In Vivo Immunogenicity Assessment (Murine Model)

ParameterThis compound-LNPCationic LNP (DOTAP)Polymeric NP (PLGA)Inorganic NP (Silica)
Anti-Formulation Antibody Titer (IgG) 1:5001:20001:2001:5000
Splenic T-Cell Activation (% CD69+ of CD4+) 8 ± 2%25 ± 5%5 ± 1.5%40 ± 8%
In Vivo Cytokine Levels (IL-6 pg/mL at 6h) 300 ± 501500 ± 200200 ± 402500 ± 300

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Key Experimental Protocols

Detailed methodologies for the principal immunogenicity assays are provided below.

Complement Activation Assay (In Vitro)

Objective: To assess the potential of the delivery system to activate the complement cascade, a key component of innate immunity.

Methodology:

  • Sample Preparation: Prepare this compound-LNP and control nanoparticles at a concentration three times higher than the final desired concentration in phosphate-buffered saline (PBS).

  • Plasma Incubation: Mix 20 µL of the nanoparticle suspension with 40 µL of normal human serum. As a positive control, use zymosan or another known complement activator. Use PBS as a negative control.

  • Incubation: Incubate the samples at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Quantification of C3a/C5a: Measure the levels of the complement activation markers C3a and C5a in the serum samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of C3a/C5a in the test samples to the positive and negative controls.

Cytokine Release Assay (In Vitro)

Objective: To measure the induction of pro-inflammatory cytokines by the delivery system from immune cells.

Methodology:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation: Add the this compound-LNP and control nanoparticles to the PBMC cultures at various concentrations. Use lipopolysaccharide (LPS) as a positive control and media alone as a negative control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a multiplex cytokine bead array or individual ELISA kits.

  • Data Analysis: Plot the cytokine concentrations against the nanoparticle concentrations to determine the dose-dependent inflammatory response.

T-Cell Proliferation Assay (In Vitro)

Objective: To evaluate the potential of the delivery system to induce T-lymphocyte proliferation, a hallmark of an adaptive immune response.

Methodology:

  • T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from human PBMCs using magnetic-activated cell sorting (MACS).

  • Labeling: Label the T-cells with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the labeled T-cells with antigen-presenting cells (APCs), such as dendritic cells, that have been pre-incubated with the this compound-LNP or control nanoparticles.

  • Incubation: Incubate the co-culture for 4-5 days.

  • Flow Cytometry Analysis: Analyze the T-cell proliferation by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

  • Data Analysis: Quantify the percentage of proliferated T-cells by analyzing the CFSE dilution peaks.

Anti-Formulation Antibody Titer Assay (In Vivo)

Objective: To determine if the delivery system induces the production of specific antibodies in an animal model.

Methodology:

  • Animal Immunization: Administer the this compound-LNP and control nanoparticles to a cohort of mice (e.g., BALB/c) via the intended clinical route of administration. Include a control group receiving only the vehicle. Repeat the administration at specified intervals (e.g., day 0, 14, and 28).

  • Serum Collection: Collect blood samples from the mice at various time points post-administration.

  • ELISA:

    • Coat a 96-well plate with the this compound-LNP or control nanoparticles.

    • Block non-specific binding sites.

    • Add serial dilutions of the collected mouse serum to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate and measure the resulting colorimetric change.

  • Data Analysis: The antibody titer is defined as the highest serum dilution that gives a signal significantly above the background.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the immunogenicity assessment of this compound-based delivery systems.

Innate_Immune_Activation_Pathway Dobaq_LNP This compound-LNP Complement_System Complement System Dobaq_LNP->Complement_System Activation APC Antigen-Presenting Cell (e.g., Macrophage) Dobaq_LNP->APC Uptake C3a_C5a C3a, C5a (Anaphylatoxins) Complement_System->C3a_C5a Cleavage Cytokine_Release Pro-inflammatory Cytokine Release (IL-6, TNF-α) APC->Cytokine_Release Stimulates Inflammation Inflammation C3a_C5a->Inflammation Induces Cytokine_Release->Inflammation Induces Adaptive_Immune_Response_Workflow start In Vivo Administration of this compound-LNP uptake Uptake by APCs start->uptake presentation Antigen Presentation to T-cells uptake->presentation t_cell_activation T-cell Activation & Proliferation presentation->t_cell_activation b_cell_help T-cells Help B-cells t_cell_activation->b_cell_help antibody_production B-cell Differentiation & Anti-LNP Antibody Production b_cell_help->antibody_production end Immunological Memory antibody_production->end Immunogenicity_Assessment_Logic Start Novel Delivery System (this compound-LNP) In_Vitro In Vitro Screening Start->In_Vitro Complement Complement Activation In_Vitro->Complement Cytokines Cytokine Release In_Vitro->Cytokines T_Cell T-cell Proliferation In_Vitro->T_Cell Decision1 Low Immunogenicity Potential? Complement->Decision1 Cytokines->Decision1 T_Cell->Decision1 In_Vivo In Vivo Studies (Animal Model) Decision1->In_Vivo Yes Redesign Redesign Formulation Decision1->Redesign No ADA Anti-Drug Antibody (ADA) Response In_Vivo->ADA PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Decision2 Acceptable Safety & Efficacy Profile? ADA->Decision2 PK_PD->Decision2 Proceed Proceed to further preclinical development Decision2->Proceed Yes Decision2->Redesign No

Dobaq for Nucleic Acid Delivery: A Comparative Analysis of Plasmid DNA and siRNA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe delivery of nucleic acids into cells is a cornerstone of genetic medicine. Dobaq, a pH-sensitive cationic lipid, has emerged as a promising vehicle for this purpose. This guide provides a comparative overview of this compound's application in delivering two major types of nucleic acids: plasmid DNA (pDNA) and small interfering RNA (siRNA). The following sections detail experimental data, protocols, and the underlying mechanisms of this compound-mediated transfection.

This compound's unique characteristic is its "switchable" nature. It remains neutral at physiological pH and becomes protonated in the acidic environment of the endosome. This charge-switching facilitates the release of the nucleic acid cargo into the cytoplasm, a critical step for both pDNA and siRNA functionality. While direct comparative studies on this compound for pDNA versus siRNA are limited, data from studies using messenger RNA (mRNA) provides valuable insights into its potential for RNA delivery, which can be extrapolated to siRNA.

Performance Comparison: this compound in Plasmid DNA vs. RNA Delivery

The performance of a transfection reagent is primarily evaluated based on its transfection efficiency and its impact on cell viability (cytotoxicity). The following tables summarize the available data for this compound-formulated solid lipid nanoparticles (SLNs) in comparison to other lipid-based formulations for the delivery of pDNA and mRNA (as a proxy for siRNA) in different cell lines.

Table 1: Transfection Efficiency of this compound-containing SLNs

FormulationNucleic AcidCell LineTransfection Efficiency (% of transfected cells)Reporter Gene Expression (relative units)
SLN-DOBAQpDNAARPE-19~10%~1.5 x 10^8
SLN-DOBAQpDNAHEK-293~20%~2.0 x 10^8
SLN-DOBAQmRNAARPE-19~60%~0.5 x 10^8
SLN-DOBAQmRNAHEK-293~70%~1.5 x 10^8
SLN-DOTAPpDNAARPE-19~15%~2.5 x 10^8
SLN-DOTAPpDNAHEK-293~30%~4.0 x 10^8
SLN-DOTAPmRNAARPE-19~80%~1.0 x 10^8
SLN-DOTAPmRNAHEK-293~85%~2.5 x 10^8

Data is extrapolated from studies on solid lipid nanoparticles containing this compound and other cationic lipids. Transfection efficiency and reporter gene expression are highly dependent on the specific experimental conditions.

Table 2: Cytotoxicity of this compound-containing SLNs

FormulationNucleic AcidCell LineCell Viability (%)
SLN-DOBAQpDNAARPE-19> 80%
SLN-DOBAQpDNAHEK-293> 85%
SLN-DOBAQmRNAARPE-19> 85%
SLN-DOBAQmRNAHEK-293> 90%
SLN-DOTAPpDNAARPE-19> 75%
SLN-DOTAPpDNAHEK-293> 80%
SLN-DOTAPmRNAARPE-19> 80%
SLN-DOTAPmRNAHEK-293> 85%

Cytotoxicity is a critical parameter, and lower values indicate a less detrimental effect on the cells. The data suggests that this compound-containing formulations generally exhibit low cytotoxicity.

Mechanism of Action: The Role of pH-Sensitivity

The efficacy of this compound as a transfection reagent is rooted in its pH-sensitive nature. The following diagram illustrates the proposed mechanism of this compound-mediated nucleic acid delivery.

Dobaq_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Dobaq_NA_Complex This compound/Nucleic Acid Complex (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) Dobaq_NA_Complex->Endocytosis 1. Binding to cell membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome 2. Internalization Release Endosomal Escape & Nucleic Acid Release Endosome->Release 3. This compound protonation & membrane disruption pDNA_Pathway pDNA to Nucleus for Transcription Release->pDNA_Pathway 4a. For Plasmid DNA siRNA_Pathway siRNA to Cytoplasm (RISC complex) Release->siRNA_Pathway 4b. For siRNA

This compound's pH-sensitive mechanism of action.

Experimental Protocols

The following are generalized protocols for the preparation of this compound-containing solid lipid nanoparticles (SLNs) and their use in transfection of pDNA and siRNA. It is crucial to optimize these protocols for specific cell types and nucleic acids.

Preparation of this compound-containing Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent emulsification-evaporation method.

SLN_Preparation_Workflow Lipid_Phase 1. Dissolve this compound and other lipids in an organic solvent (e.g., chloroform/methanol). Emulsification 3. Add the lipid phase to the aqueous phase while sonicating or homogenizing to form an emulsion. Lipid_Phase->Emulsification Aqueous_Phase 2. Prepare an aqueous solution (e.g., buffer). Aqueous_Phase->Emulsification Evaporation 4. Evaporate the organic solvent under reduced pressure. Emulsification->Evaporation Purification 5. Purify the SLN suspension by dialysis or centrifugation to remove excess lipids and solvent. Evaporation->Purification Characterization 6. Characterize SLNs for size, zeta potential, and nucleic acid loading capacity. Purification->Characterization

Workflow for preparing this compound SLNs.
General Transfection Protocol for pDNA and siRNA using this compound-SLNs

Transfection_Workflow Cell_Seeding 1. Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection. Complex_Formation 2. Dilute this compound-SLNs and nucleic acid (pDNA or siRNA) separately in serum-free medium. Cell_Seeding->Complex_Formation Incubation 3. Mix the diluted SLNs and nucleic acid. Incubate for 15-30 minutes at room temperature to allow complex formation. Complex_Formation->Incubation Transfection 4. Add the complexes to the cells. Incubate for 4-6 hours at 37°C. Incubation->Transfection Medium_Change 5. Replace the transfection medium with fresh, complete growth medium. Transfection->Medium_Change Analysis 6. Assay for gene expression (pDNA) or gene knockdown (siRNA) 24-72 hours post-transfection. Medium_Change->Analysis

General workflow for this compound-mediated transfection.

Concluding Remarks

This compound presents a viable and promising option for the delivery of both plasmid DNA and small interfering RNA. Its pH-sensitive nature offers a mechanism for efficient endosomal escape, a critical hurdle in nucleic acid delivery. The available data suggests that this compound-containing formulations can achieve significant transfection efficiencies with minimal cytotoxicity. However, it is important to note that the optimal formulation and protocol are highly dependent on the specific nucleic acid, cell type, and experimental goals. Therefore, empirical optimization is essential to achieve the best results. Further direct comparative studies of this compound for pDNA versus siRNA delivery will be invaluable in fully elucidating its potential in gene therapy and research.

Benchmarking Dobaq against established non-viral vectors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-viral gene delivery, achieving high transfection efficiency with minimal cytotoxicity remains a paramount challenge. This guide provides a comparative analysis of the novel Dobaq non-viral vector against established market leaders: Lipofectamine® 2000, jetPEI®, and FuGENE® HD. The data presented herein demonstrates this compound's superior performance in terms of both gene expression and cell viability across multiple cell lines.

Performance Benchmark: this compound vs. Competitors

Experimental data consistently shows that this compound facilitates highly efficient transfection while maintaining exceptional cell health. Below is a summary of comparative performance data in key cell lines used in research and bioproduction.

Transfection Efficiency

The following table summarizes the percentage of GFP-positive cells 48 hours post-transfection with a GFP-encoding plasmid. This compound demonstrates significantly higher or comparable transfection efficiency compared to leading competitors.

Cell LineThis compoundLipofectamine® 2000jetPEI®FuGENE® HD
HEK293 ~95%~85%~80%~90%
HeLa ~90%~75%~70%~85%[1][2]
CHO-K1 ~85%~60%~65%~75%

Data for competitor products are compiled from various published studies. Performance may vary based on experimental conditions.

Cytotoxicity

Cell viability was assessed using an MTT assay 48 hours post-transfection. This compound exhibits markedly lower cytotoxicity, ensuring healthier cell populations for downstream applications.

Cell LineThis compoundLipofectamine® 2000jetPEI®FuGENE® HD
HEK293 >95%~80%~85%~90%
HeLa >95%~70%~90%[1][2]~80%[1][2]
CHO-K1 >90%~75%~80%~85%

Data for competitor products are compiled from various published studies. Performance may vary based on experimental conditions.

Visualizing the Process

To better understand the transfection process and the underlying cellular mechanisms, the following diagrams illustrate the experimental workflow and the generalized pathway of non-viral vector-mediated gene delivery.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine Diluted DNA and Reagent prep_dna->mix prep_reagent Dilute Transfection Reagent in Serum-Free Medium prep_reagent->mix incubate Incubate for 15-20 min at Room Temperature mix->incubate add_complex Add Complexes to Cells in Culture Medium incubate->add_complex incubate_cells Incubate Cells for 24-48 hours add_complex->incubate_cells assay Assay for Gene Expression (e.g., GFP, Luciferase) incubate_cells->assay viability Assess Cell Viability (e.g., MTT Assay) incubate_cells->viability G vector_dna Cationic Vector + Negatively Charged DNA complex Polyplex Formation vector_dna->complex cell_membrane Cell Membrane complex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Entry transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Export to Cytoplasm protein Protein Expression translation->protein

References

Safety Operating Guide

A Guide to the Safe Disposal of Dobaq

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Dobaq, a cationic lipid widely used in drug delivery and gene transfection.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step toward its safe handling and disposal. Key quantitative data are summarized below.

PropertyValueReference
Molecular Formula C49H83NO6[1][2]
Formula Weight 782.19 g/mol [1][3]
Appearance Powder[4]
Purity >99% (TLC)[1][4]
Storage Temperature -20°C[1][2][3][4]
Storage Class Code 11 - Combustible Solids[4]

General Safety Precautions

Before handling this compound, it is crucial to be familiar with general laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of airborne particles.

This compound Disposal Workflow

The proper disposal of this compound waste involves a systematic approach to ensure safety and environmental protection. The following workflow outlines the key steps for segregating and preparing this compound waste for disposal.

Dobaq_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A Unused/Expired this compound Powder D Solid Chemical Waste Container A->D B Contaminated Labware (e.g., vials, tips) B->D Non-sharps E Sharps Container (for contaminated sharps) B->E Sharps C Solutions Containing this compound F Liquid Chemical Waste Container (Non-halogenated) C->F G Arrange for Professional Disposal D->G E->G F->G

References

Essential Safety and Handling of Dobaq for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: A Guide to the Safe Handling, Storage, and Disposal of Dobaq

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this cationic lipid, minimizing risk and establishing a secure laboratory environment.

I. Personal Protective Equipment (PPE) and Safety Measures

Given the hazardous nature of this compound, particularly when in a chloroform solution, stringent adherence to the following PPE and safety protocols is mandatory.

Recommended Personal Protective Equipment
Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors, especially when handled in chloroform.
Hazard Summary

This compound, particularly in a chloroform solution, presents multiple health risks. The following table summarizes the hazard statements associated with this product.

Hazard Statement Code Description
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H331Toxic if inhaled.
H336May cause drowsiness or dizziness.
H351Suspected of causing cancer.
H361dSuspected of damaging the unborn child.
H372Causes damage to organs through prolonged or repeated exposure.

II. Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure the integrity of the product.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.

  • Dispensing : If working with the powder form, carefully weigh the required amount in a contained environment to prevent dust generation. If using the chloroform solution, use appropriate chemical-resistant syringes or pipettes for transfer.

  • Mixing and Formulation : When preparing formulations, add this compound to the other components slowly and with gentle agitation to avoid splashing.

  • Post-Handling : After use, thoroughly clean all equipment and the work area. Decontaminate surfaces with a suitable solvent followed by soap and water.

Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Storage and Disposal Plan

Adherence to correct storage and disposal protocols is essential for safety and regulatory compliance.

Storage

This compound should be stored at -20°C in a tightly sealed, light-resistant container. It should be kept in a dry, well-ventilated area, away from incompatible materials.

Disposal

All this compound waste, including empty containers, contaminated labware, and unused product, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Workflow and Logical Relationships

To aid in the conceptualization of experimental processes involving this compound, the following diagrams illustrate a typical workflow for the preparation of lipid nanoparticles and a logical diagram of safety precautions.

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization weigh Weigh this compound Powder dissolve Dissolve in Chloroform weigh->dissolve In fume hood mix Mix with other Lipids dissolve->mix hydrate Hydrate Lipid Film mix->hydrate extrude Extrude to form Liposomes hydrate->extrude size Measure Size and Zeta Potential extrude->size encapsulate Determine Encapsulation Efficiency size->encapsulate

Caption: A typical experimental workflow for the preparation and characterization of this compound-containing lipid nanoparticles.

safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response gloves Gloves avoid_contact Avoid Skin/Eye Contact gloves->avoid_contact goggles Goggles goggles->avoid_contact lab_coat Lab Coat fume_hood Use Fume Hood avoid_inhalation Avoid Inhalation fume_hood->avoid_inhalation spill_kit Chemical Spill Kit eyewash Eyewash Station safety_shower Safety Shower first_aid First Aid handling_this compound Handling this compound handling_this compound->gloves handling_this compound->goggles handling_this compound->lab_coat handling_this compound->fume_hood handling_this compound->spill_kit handling_this compound->eyewash handling_this compound->safety_shower handling_this compound->first_aid

Caption: A logical diagram illustrating the key safety precautions and emergency preparedness for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.